(S)-2-Hydroxy-1,2,2-triphenylethyl acetate
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
[(1S)-2-hydroxy-1,2,2-triphenylethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-17(23)25-21(18-11-5-2-6-12-18)22(24,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21,24H,1H3/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLZCXZLVDUDHP-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H](C1=CC=CC=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352916 | |
| Record name | (1S)-2-Hydroxy-1,2,2-triphenylethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95061-51-1 | |
| Record name | (1S)-2-Hydroxy-1,2,2-triphenylethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352916 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to the Physical Properties of (S)-2-Hydroxy-1,2,2-triphenylethyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Physical Properties
The physical characteristics of (S)-2-Hydroxy-1,2,2-triphenylethyl acetate are crucial for its handling, purification, and application in further chemical syntheses. The available data is summarized in the tables below.
| Identifier | Value | Citation |
| IUPAC Name | (1S)-2-hydroxy-1,2,2-triphenylethyl acetate | |
| CAS Number | 95061-51-1 | [1] |
| Molecular Formula | C₂₂H₂₀O₃ | [1] |
| Molecular Weight | 332.39 g/mol | [1] |
| Property | Value | Citation |
| Appearance | Crystals | [1] |
| Melting Point | 237-240 °C | [1] |
| Specific Rotation | [α]²⁰/D between -216.0° and -213.0° (c=1 in pyridine) | [2] |
| Solubility | Sparingly soluble in water. | [3] |
| Boiling Point | Data not available. |
Experimental Protocols
While specific experimental procedures for the synthesis and physical property determination of this compound are not detailed in the available literature, standard organic chemistry methodologies would be employed.
General Synthetic Approach
The synthesis of chiral vicinal diol monoacetates like this compound typically involves the enantioselective dihydroxylation of a corresponding triphenylethene precursor, followed by a regioselective acetylation. Alternatively, kinetic resolution of a racemic mixture of 2-hydroxy-1,2,2-triphenylethyl acetate using a chiral catalyst or enzyme could be employed to isolate the (S)-enantiomer.
A logical workflow for a potential synthetic and characterization process is outlined below:
Determination of Physical Properties
Standard laboratory techniques for the characterization of organic compounds would be utilized to determine the physical properties of this compound.
-
Melting Point: The melting point is determined using a calibrated melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube and heated at a slow, controlled rate. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
-
Specific Rotation: The optical rotation is measured using a polarimeter. A solution of the compound with a known concentration in a specified solvent (in this case, pyridine) is placed in a sample tube of a defined path length. The angle of rotation of plane-polarized light passing through the solution is measured at a specific temperature and wavelength (typically the sodium D-line, 589 nm).
-
Solubility: The solubility in various solvents would be determined by adding increasing amounts of the solid to a fixed volume of the solvent at a constant temperature until no more solid dissolves.
Spectroscopic Data
Detailed NMR and mass spectrometry data for this compound are not available in the public domain. However, for a compound with the proposed structure, the following spectral characteristics would be expected:
-
¹H NMR: Signals corresponding to the aromatic protons of the three phenyl groups, a singlet for the methyl protons of the acetate group, and signals for the methine and hydroxyl protons.
-
¹³C NMR: Resonances for the carbon atoms of the phenyl groups, the carbonyl and methyl carbons of the acetate group, and the two carbons of the ethyl backbone.
-
IR Spectroscopy: Characteristic absorption bands for the hydroxyl (O-H) group, the carbonyl (C=O) group of the ester, and C-H and C=C bonds of the aromatic rings.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the loss of acetate and other functional groups.
Biological Activity
While some sources suggest potential anti-inflammatory and antitumor properties for this compound, there is a lack of published, peer-reviewed data to substantiate these claims or to elucidate any specific signaling pathways involved. Further research is required to explore the pharmacological potential of this compound.
The diagram below illustrates a generalized logical relationship for the preliminary screening of a novel chiral compound for potential biological activity, a process that this compound would need to undergo.
Conclusion
This compound is a chiral compound with well-defined physical properties such as melting point and specific rotation. While detailed experimental protocols for its synthesis and comprehensive spectroscopic and biological data are not widely available, this guide provides a consolidated summary of the existing information and outlines the standard methodologies for its characterization. Further research is warranted to fully elucidate its chemical and biological profile, which may open avenues for its application in medicinal chemistry and materials science.
References
An In-depth Technical Guide to (S)-2-Hydroxy-1,2,2-triphenylethyl acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Hydroxy-1,2,2-triphenylethyl acetate is a chiral organic compound of significant interest in the field of synthetic chemistry and drug development. Its stereospecific structure makes it a valuable chiral auxiliary and a key starting material in the synthesis of complex molecules, most notably as a reactant in the preparation of Lankacidin derivatives, a class of 17-membered macrocyclic antibiotics.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on experimental details and data relevant to researchers in the field.
Chemical Structure and Properties
This compound, also known by its synonym HYTRA, possesses a well-defined stereochemistry at the C1 position of the ethyl acetate backbone, which is crucial for its role in asymmetric synthesis. The presence of three phenyl groups contributes to the steric bulk and rigidity of the molecule.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| IUPAC Name | (1S)-2-hydroxy-1,2,2-triphenylethyl acetate | [2] |
| CAS Number | 95061-51-1 | [3] |
| Molecular Formula | C₂₂H₂₀O₃ | [4] |
| Molecular Weight | 332.39 g/mol | [4] |
| SMILES | CC(=O)O--INVALID-LINK--C(C2=CC=CC=C2)(O)C3=CC=CC=C3 | [5] |
| Appearance | Crystals | [6] |
| Melting Point | 237-240 °C | [6] |
| Specific Rotation ([α]²⁰/D) | -216.0 to -213.0° (c=1 in pyridine) | |
| Purity (HPLC) | ≥99.0% | [6] |
Synthesis and Characterization
While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, its structure suggests a multi-step synthesis likely involving an asymmetric reaction to establish the chiral center. A plausible synthetic approach would involve the asymmetric acetylation of a precursor diol, (S)-1,1,2-triphenylethane-1,2-diol, or the resolution of a racemic mixture of 2-hydroxy-1,2,2-triphenylethyl acetate.
Hypothetical Synthetic Workflow:
Caption: A potential workflow for the asymmetric synthesis of the target compound via chiral resolution.
Experimental Protocols - General Procedures for Analogous Syntheses:
While a specific protocol for the title compound is elusive, the following are general procedures for reactions that would be involved in its synthesis, based on established organic chemistry principles.
Protocol 1: Esterification (General)
-
To a solution of the alcohol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether) is added an acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1-1.5 equivalents) and a base (e.g., triethylamine or pyridine, 1.1-2.0 equivalents) at 0 °C.
-
The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Chiral Resolution of Alcohols (General)
-
The racemic alcohol is reacted with a chiral resolving agent (e.g., a chiral carboxylic acid or its derivative) in the presence of a coupling agent to form a mixture of diastereomeric esters.
-
The diastereomers are separated by fractional crystallization or chromatography.
-
The separated diastereomer is then hydrolyzed (e.g., using a base like sodium hydroxide or an acid like hydrochloric acid) to yield the enantiomerically pure alcohol and the chiral auxiliary, which can often be recovered.
Characterization Data:
-
High-Performance Liquid Chromatography (HPLC): Analysis of this compound typically shows a purity of ≥99.0%.[6] A chiral HPLC method would be necessary to determine the enantiomeric excess.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the hydroxyl (O-H stretch, ~3500 cm⁻¹), ester carbonyl (C=O stretch, ~1735 cm⁻¹), and aromatic (C-H and C=C stretches) functional groups. The identity of the compound can be confirmed by IR spectroscopy.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would show signals for the aromatic protons, the methine proton adjacent to the acetate group, the hydroxyl proton, and the methyl protons of the acetate group.
-
¹³C NMR: The spectrum would display resonances for the aromatic carbons, the carbonyl carbon of the ester, the two carbons of the ethyl backbone, and the methyl carbon of the acetate group.
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the acetate group.
Applications in Drug Development
The primary documented application of this compound is as a crucial building block in the synthesis of Lankacidin antibiotics.[1] Lankacidins are a family of natural products with potent antibacterial activity. The stereochemistry of the C1 position in this compound is essential for establishing the correct stereochemistry in the final antibiotic structure.
Signaling Pathway Involvement (as a precursor):
While this compound itself is not known to be directly involved in specific signaling pathways, its end-products, the Lankacidin antibiotics, are. These antibiotics typically function by inhibiting bacterial protein synthesis.
Caption: The role of the title compound as a precursor to antibiotics that inhibit bacterial protein synthesis.
Conclusion
This compound is a chiral molecule with significant utility in synthetic organic chemistry, particularly in the development of new antibiotic agents. Its well-defined stereochemistry and functionality make it a valuable tool for introducing chirality into complex target molecules. Further research into more efficient and scalable synthetic routes to this compound, as well as exploration of its potential as a chiral auxiliary in other asymmetric transformations, would be of great benefit to the scientific community. While its direct biological activity is not well-documented, its role as a precursor to life-saving antibiotics underscores its importance in drug development.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. (S)-(-)-2-HYDROXY-1,2,2-TRIPHENYLETHYL ACETATE | 95061-51-1 [chemicalbook.com]
- 3. (S)-(-)-2-Hydroxy-1,2,2-triphenylethyl acetate for synthesis 95061-51-1 [sigmaaldrich.com]
- 4. (S)-(-)-2-Hydroxy-1,2,2-triphenylethyl acetate for synthesis 95061-51-1 [sigmaaldrich.com]
- 5. appchemical.com [appchemical.com]
- 6. (S)-(-)-2-Hydroxy-1,2,2-triphenylethyl acetate for synthesis 95061-51-1 [sigmaaldrich.com]
(S)-2-Hydroxy-1,2,2-triphenylethyl Acetate: A Technical Guide for Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Hydroxy-1,2,2-triphenylethyl acetate , also known by the acronym HYTRA , is a chiral auxiliary utilized in asymmetric synthesis to control the stereochemical outcome of chemical reactions. Its bulky triphenylmethyl group provides a sterically hindered environment, influencing the facial selectivity of nucleophilic attack on a prochiral substrate. This technical guide provides an overview of its properties, synthesis, and application in stereoselective reactions, with a focus on its role in the synthesis of complex molecules relevant to drug development.
Core Properties and Specifications
This compound is a white crystalline solid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 95061-51-1 | [1][2] |
| Molecular Formula | C₂₂H₂₀O₃ | [1] |
| Molecular Weight | 332.39 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 237-240 °C | [1] |
| Purity | ≥99.0% (HPLC) | [1] |
Synthesis of this compound
The synthesis of HYTRA involves a two-step process starting from the corresponding chiral diol, (S)-(-)-1,1,2-triphenylethane-1,2-diol.
Step 1: Synthesis of (S)-(-)-1,1,2-Triphenylethane-1,2-diol
The precursor diol can be synthesized via the asymmetric dihydroxylation of triphenylethylene.
Experimental Protocol:
Step 2: Selective Acetylation
The primary alcohol of the diol is selectively acetylated to yield the final product.
Experimental Protocol:
A specific, detailed experimental protocol for the selective acetylation of (S)-(-)-1,1,2-triphenylethane-1,2-diol to yield HYTRA is not sufficiently detailed in the available literature. A general method would involve the use of an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base, carefully controlling the stoichiometry and reaction conditions to favor mono-acetylation at the less sterically hindered hydroxyl group.
Application in Asymmetric Aldol Reactions
HYTRA is employed as a chiral auxiliary in stereoselective aldol reactions, a powerful carbon-carbon bond-forming reaction in organic synthesis. The chiral auxiliary is first attached to a carboxylic acid to form a chiral ester. This ester is then converted to its corresponding enolate, which subsequently reacts with an aldehyde. The bulky triphenylmethyl group of the auxiliary directs the approach of the aldehyde, leading to the preferential formation of one diastereomer of the aldol adduct.
General Workflow for HYTRA-mediated Asymmetric Aldol Reaction:
References
The HYTRA Chiral Auxiliary: A Technical Guide to Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to control stereochemistry is paramount. Chiral auxiliaries represent a powerful and well-established strategy for the enantioselective synthesis of complex molecules, a cornerstone of modern drug discovery and development. This technical guide provides an in-depth exploration of the HYTRA chiral auxiliary, more commonly known in the scientific literature as SAMP ((S)-1-amino-2-(methoxymethyl)pyrrolidine) and its enantiomer RAMP ((R)-1-amino-2-(methoxymethyl)pyrrolidine). Developed by Dieter Enders and his research group, these proline-derived auxiliaries have proven to be exceptionally versatile and effective in a wide range of asymmetric transformations, most notably the α-alkylation of ketones and aldehydes.[1]
This document will detail the synthesis of the HYTRA auxiliary, provide comprehensive experimental protocols for its application in asymmetric alkylation, present quantitative data for a variety of substrates, and illustrate the underlying mechanistic principles through detailed diagrams.
Core Principles of HYTRA-Mediated Asymmetric Synthesis
The fundamental principle of the HYTRA (SAMP/RAMP) chiral auxiliary lies in its temporary covalent attachment to a prochiral substrate, typically a ketone or an aldehyde, to form a chiral hydrazone. This hydrazone intermediate, upon deprotonation, forms a rigid, chelated azaenolate structure. The stereocenter of the auxiliary, in conjunction with the chelation of a lithium cation by the methoxymethyl group and the hydrazone nitrogen atoms, effectively shields one face of the azaenolate. This steric hindrance directs the approach of an electrophile to the opposite, less hindered face, thereby inducing the formation of a new stereocenter with a high degree of stereocontrol. The final step involves the cleavage of the auxiliary, which can often be recovered and reused, to yield the desired enantiomerically enriched product.[2][3]
Synthesis of the HYTRA (SAMP/RAMP) Chiral Auxiliary
The HYTRA auxiliaries, SAMP and RAMP, are synthesized from the readily available and inexpensive chiral pool starting materials, (S)-proline and (R)-proline, respectively. The synthesis is a well-established, multi-step process that can be reliably performed on a laboratory scale.
Experimental Protocol: Synthesis of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) from (S)-Proline
This protocol is adapted from the procedure published in Organic Syntheses.
Materials:
-
(S)-Proline
-
Lithium aluminum hydride (LAH)
-
Anhydrous tetrahydrofuran (THF)
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Potassium cyanate (KOCN)
-
Diethyl ether
Procedure:
-
Reduction of (S)-Proline to (S)-Prolinol: In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, a suspension of LAH in anhydrous THF is prepared. To this suspension, (S)-proline is added portion-wise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour. The reaction is then cautiously quenched by the slow addition of an aqueous solution of KOH. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure. The crude (S)-prolinol is purified by distillation.
-
O-Methylation of (S)-Prolinol: The purified (S)-prolinol is dissolved in THF and the solution is cooled in an ice bath. Sodium hydride is added portion-wise, followed by the dropwise addition of methyl iodide. The reaction mixture is stirred at room temperature until completion. The reaction is quenched with water, and the product is extracted with diethyl ether. The organic layer is dried and concentrated to give (S)-2-(methoxymethyl)pyrrolidine, which is purified by distillation.
-
N-Amination of (S)-2-(methoxymethyl)pyrrolidine: The (S)-2-(methoxymethyl)pyrrolidine is converted to its hydrochloride salt by treatment with concentrated HCl. The resulting hydrochloride salt is dissolved in water and the pH is adjusted to approximately 3. An aqueous solution of potassium cyanate is then added, and the mixture is stirred overnight. The resulting urea derivative is then subjected to a Hofmann degradation by treatment with a cold solution of potassium hydroxide and bromine to yield the final product, (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP). The product is isolated by extraction and purified by distillation.
Asymmetric α-Alkylation of Ketones and Aldehydes
The premier application of the HYTRA auxiliary is the asymmetric α-alkylation of carbonyl compounds. This process can be broken down into three key stages: hydrazone formation, diastereoselective alkylation, and auxiliary cleavage.
I. Hydrazone Formation
The initial step involves the condensation of the chiral auxiliary with a ketone or aldehyde to form the corresponding chiral hydrazone.
Experimental Protocol: Formation of the SAMP Hydrazone of 3-Pentanone
Materials:
-
(S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
-
3-Pentanone
-
Argon atmosphere
Procedure:
-
A mixture of SAMP and a slight excess of 3-pentanone is heated at 60°C under an argon atmosphere overnight.
-
After cooling to room temperature, the excess 3-pentanone is removed under reduced pressure.
-
The crude hydrazone is purified by distillation to yield the pure product.
II. Diastereoselective Alkylation
The chiral hydrazone is deprotonated with a strong base to form a chiral azaenolate, which then reacts with an electrophile in a highly diastereoselective manner.
Experimental Protocol: Asymmetric Alkylation of 3-Pentanone SAMP Hydrazone
Materials:
-
3-Pentanone SAMP hydrazone
-
Anhydrous diethyl ether or THF
-
n-Butyllithium
-
Diisopropylamine (to form LDA)
-
Alkyl halide (e.g., propyl iodide)
-
Argon atmosphere
Procedure:
-
A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78°C.
-
A solution of the 3-pentanone SAMP hydrazone in anhydrous THF is added dropwise to the LDA solution at -78°C. The mixture is stirred for several hours at this temperature to ensure complete formation of the azaenolate.
-
The alkyl halide is then added dropwise to the azaenolate solution at -78°C.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give the crude alkylated hydrazone.
III. Auxiliary Cleavage
The final step is the removal of the chiral auxiliary to afford the enantiomerically enriched ketone or aldehyde. Several methods are available for this cleavage, allowing for compatibility with a range of functional groups.
Experimental Protocol: Cleavage of the Alkylated Hydrazone
-
Method A: Ozonolysis
-
The crude alkylated hydrazone is dissolved in dichloromethane and cooled to -78°C.
-
Ozone is bubbled through the solution until the characteristic blue color of ozone persists.
-
The excess ozone is removed by purging the solution with nitrogen or argon.
-
The reaction mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The crude ketone is purified by distillation or column chromatography.
-
-
Method B: Hydrolysis with Oxalic Acid
-
A solution of the alkylated hydrazone in diethyl ether is stirred vigorously with a saturated aqueous solution of oxalic acid at room temperature.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by chromatography. This method allows for the recovery of the chiral auxiliary from the aqueous layer.[4]
-
Quantitative Data for HYTRA-Mediated Asymmetric Alkylations
The HYTRA (SAMP/RAMP) auxiliary consistently provides high levels of stereoselectivity and good chemical yields across a range of substrates and electrophiles.
| Carbonyl Compound | Electrophile | Product | Yield (%) | de (%) | ee (%) | Reference |
| 3-Pentanone | Propyl iodide | (S)-4-Methyl-3-heptanone | 56-58 (overall) | ≥97 | ≥97 | [5] |
| Propanal | Methyl iodide | (S)-2-Methylbutanal | 65 | ≥95 | ≥95 | [5] |
| Cyclohexanone | Methyl iodide | (R)-2-Methylcyclohexanone | 75 | ≥98 | ≥98 | [1] |
| Acetone | Benzyl bromide | (S)-4-Phenyl-2-butanone | 72 | ≥96 | ≥96 | [1] |
| Oxetan-3-one | Benzyl bromide | (S)-2-(Phenylmethyl)oxetan-3-one | 73 | 76 | 76 | [6] |
Visualization of Experimental Workflows and Mechanisms
To further elucidate the processes involved in HYTRA-mediated asymmetric synthesis, the following diagrams have been generated using the DOT language.
References
- 1. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]
- 2. chemtube3d.com [chemtube3d.com]
- 3. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. web.mit.edu [web.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Synthesis and Preparation of (S)-2-Hydroxy-1,2,2-triphenylethyl acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (S)-2-Hydroxy-1,2,2-triphenylethyl acetate, a valuable chiral building block in organic synthesis. The document details a robust two-step synthetic pathway, commencing with the asymmetric dihydroxylation of triphenylethylene to yield the chiral diol intermediate, (S)-1,1,2-triphenylethane-1,2-diol. This is followed by a selective acetylation to afford the final product. This guide includes detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow to aid researchers in the successful preparation of this important chiral compound.
Synthesis Overview
The synthesis of this compound is achieved through a two-step process:
-
Sharpless Asymmetric Dihydroxylation: Triphenylethylene is converted to (S)-1,1,2-triphenylethane-1,2-diol using the AD-mix-β reagent. This reaction proceeds with high enantioselectivity to establish the desired stereochemistry.
-
Selective Acetylation: The resulting chiral diol is then selectively acetylated at the less sterically hindered secondary hydroxyl group using acetic anhydride and a scandium(III) triflate catalyst to yield this compound.
The overall synthetic workflow is depicted in the following diagram:
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Step 1: Sharpless Asymmetric Dihydroxylation of Triphenylethylene
This protocol outlines a general procedure for the Sharpless asymmetric dihydroxylation of an alkene using the commercially available AD-mix-β to produce the (S,S)-diol.[1][2][3] For the synthesis of (S)-1,1,2-triphenylethane-1,2-diol, triphenylethylene is used as the starting alkene.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Triphenylethylene | 256.34 | 1 mmol | 1 |
| AD-mix-β | - | 1.4 g | - |
| tert-Butanol | 74.12 | 5 mL | - |
| Water | 18.02 | 5 mL | - |
| Sodium sulfite | 126.04 | 1.5 g | - |
| Ethyl acetate | 88.11 | As needed | - |
| Silica gel | - | As needed | - |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add AD-mix-β (1.4 g) to a mixture of tert-butanol (5 mL) and water (5 mL).
-
Stir the mixture at room temperature until all solids dissolve, resulting in a clear biphasic solution with a yellow aqueous layer.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add triphenylethylene (1 mmol) to the cooled reaction mixture.
-
Stir the reaction vigorously at 0°C. The reaction progress can be monitored by thin-layer chromatography (TLC). For substrates that react slowly, the reaction can be allowed to warm to room temperature.[2]
-
Upon completion of the reaction, add sodium sulfite (1.5 g) and stir the mixture for one hour at room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain (S)-1,1,2-triphenylethane-1,2-diol.[2]
Step 2: Selective Acetylation of (S)-1,1,2-Triphenylethane-1,2-diol
This protocol details the selective acetylation of the chiral diol to yield the final product, this compound, also known as (S)-HYTRA. This procedure is adapted from a reported synthesis of the (R)-enantiomer.[4]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| (S)-1,1,2-Triphenylethane-1,2-diol | 290.36 | 0.121 mol | 1.0 | 1.0 |
| Acetic anhydride | 102.09 | 0.181 mol | 1.5 | 1.5 |
| Scandium(III) trifluoromethanesulfonate | 492.16 | 2.5 mmol | 0.02 | 0.02 |
| Anhydrous acetonitrile | 41.05 | 625 mL | - | - |
Procedure:
-
In a flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve (S)-1,1,2-triphenylethane-1,2-diol (0.121 mol) and acetic anhydride (0.181 mol) in anhydrous acetonitrile (500 mL) at room temperature.
-
In a separate flask, prepare a solution of scandium(III) trifluoromethanesulfonate (2.5 mmol) in anhydrous acetonitrile (125 mL).
-
Slowly add the scandium(III) triflate solution to the diol and acetic anhydride mixture over approximately 35 minutes.
-
A white precipitate should begin to form after about 8 minutes.
-
Stir the resulting mixture at room temperature under nitrogen for a total of 3 hours.
-
The reaction work-up involves quenching with water, followed by removal of the solvent under reduced pressure.
-
The resulting solid is filtered, washed with water, and then subjected to azeotropic distillation with toluene to remove residual water.
-
The final product, this compound, is obtained by filtration from toluene.[4]
Quantitative Data
Table 1: Physical Properties of Key Compounds
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| Triphenylethylene | 256.34 | 68-70 | White solid | 58-72-0 |
| (S)-1,1,2-Triphenylethane-1,2-diol | 290.36 | 125-127 | Pale brown powder | 108998-83-0 |
| This compound | 332.39 | 237-240 | Crystals | 95061-51-1 |
Table 2: Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Catalyst | Solvent | Temperature | Yield | Enantiomeric Excess (ee) |
| 1 | Sharpless Asymmetric Dihydroxylation | Triphenylethylene, AD-mix-β | OsO₄ (catalytic) | t-BuOH/H₂O | 0°C to rt | - | >90% (typical)[3] |
| 2 | Selective Acetylation | (S)-1,1,2-Triphenylethane-1,2-diol, Acetic anhydride | Sc(OTf)₃ | Acetonitrile | rt | ~92%[4] | >99% |
Signaling Pathways and Logical Relationships
The stereochemical outcome of the Sharpless asymmetric dihydroxylation is determined by the chiral ligand present in the AD-mix. For the synthesis of the (S,S)-diol, AD-mix-β, which contains the (DHQD)₂PHAL ligand, is used. The ligand creates a chiral environment around the osmium tetroxide catalyst, directing the oxidation to one face of the alkene.
Figure 2: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
The selectivity of the subsequent acetylation step is governed by steric hindrance. The tertiary hydroxyl group in (S)-1,1,2-triphenylethane-1,2-diol is significantly more sterically encumbered than the secondary hydroxyl group. Consequently, the acetylation reaction preferentially occurs at the less hindered secondary position.
Figure 3: Rationale for the regioselectivity of the acetylation reaction.
References
Unraveling the Enigma: The Pharmacological Profile of (S)-2-Hydroxy-1,2,2-triphenylethyl Acetate
For Immediate Release
Shanghai, China – December 29, 2025 – An in-depth review of available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for the chiral compound (S)-2-Hydroxy-1,2,2-triphenylethyl acetate. While noted for its potential anti-inflammatory and antitumor properties, concrete, publicly accessible data detailing its biological activities, associated signaling pathways, and quantitative experimental results remain elusive. This technical guide serves to consolidate the current knowledge base on this compound, primarily focusing on its chemical properties, while highlighting the areas requiring further investigation to substantiate its therapeutic potential.
Physicochemical Properties
This compound, also known by its synonym HYTRA, is a well-characterized organic compound. Its key physicochemical properties are summarized below.
| Property | Value |
| Molecular Formula | C₂₂H₂₀O₃ |
| Molecular Weight | 332.39 g/mol |
| CAS Number | 95061-51-1 |
| Appearance | White to light yellow crystalline powder |
| Melting Point | 237-240 °C |
| Purity (via HPLC) | ≥99.0% |
| Storage Temperature | 2-30°C |
Biological Activity: An Overview
Current literature suggests that this compound holds promise in the realms of anti-inflammatory and antitumor applications.[1] However, these assertions are not yet supported by detailed, peer-reviewed studies that elaborate on the underlying molecular mechanisms. The compound is frequently cited as a chiral building block in the synthesis of more complex molecules, indicating its primary current role may be in synthetic chemistry rather than as a therapeutic agent itself.[1]
Gaps in Current Research
A thorough investigation for quantitative data, detailed experimental protocols, and established signaling pathways related to the mechanism of action of this compound yielded no specific results. To fulfill the needs of researchers, scientists, and drug development professionals, future studies should aim to address the following:
-
Quantitative Biological Assays: Elucidation of the compound's efficacy and potency through standardized in vitro and in vivo assays is critical. This includes determining IC50 values against relevant cancer cell lines and in inflammatory models.
-
Target Identification and Validation: Identifying the specific molecular targets and signaling pathways modulated by this compound is paramount to understanding its mechanism of action.
-
Detailed Experimental Protocols: The publication of detailed methodologies used to assess the biological activity of this compound would enable reproducibility and further investigation by the scientific community.
Logical Workflow for Future Investigation
To bridge the existing knowledge gap, a structured research approach is necessary. The following workflow outlines a logical progression for investigating the mechanism of action of this compound.
Conclusion
While the chemical identity of this compound is well-established, its biological mechanism of action remains an open question. The potential for anti-inflammatory and antitumor activities is noted but lacks the empirical foundation necessary for advancement in drug development. This guide underscores the urgent need for focused research to unlock the therapeutic potential of this compound. The scientific community is encouraged to undertake the systematic investigation outlined herein to build a comprehensive understanding of its pharmacological profile.
References
The Chiral Auxiliary (S)-2-Hydroxy-1,2,2-triphenylethyl Acetate: A Technical Guide to its Application in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(S)-2-Hydroxy-1,2,2-triphenylethyl acetate , also known by the acronym HYTRA , is a chiral auxiliary utilized in organic synthesis to control the stereochemical outcome of reactions. This technical guide provides an in-depth analysis of its known applications, focusing on its role in the diastereoselective synthesis of key pharmaceutical intermediates.
Core Application: Stereoselective Aldol Reaction in the Synthesis of Atorvastatin
The most well-documented application of this compound is in a crucial step of the synthesis of Atorvastatin, a widely used cholesterol-lowering medication. Specifically, it is employed as a chiral auxiliary in a stereoselective aldol reaction. This reaction establishes a key chiral center in the side chain of the Atorvastatin molecule with a notable degree of diastereoselectivity.
The process, as outlined in U.S. Patent 5,273,995, involves the reaction of a pyrrole aldehyde with the magnesium enolate of this compound. This reaction yields the corresponding β-hydroxy ester with a diastereomeric ratio of 86:14 in favor of the desired (R,S) isomer after recrystallization, achieving a 73% yield.[1]
Quantitative Data Summary
| Reaction Type | Substrates | Product | Diastereomeric Ratio (dr) | Yield (%) | Reference |
| Aldol Reaction | Pyrrole aldehyde, this compound | β-hydroxy ester intermediate for Atorvastatin | 86:14 (after recrystallization) | 73 | U.S. Patent 5,273,995 |
Experimental Protocols
A detailed experimental procedure for the preparation of this compound and its application in a diastereoselective aldol reaction has been published in Organic Syntheses.
Synthesis of (S)-(+)-2-Hydroxy-1,2,2-triphenylethyl Acetate (HYTRA)
The preparation of HYTRA is a critical first step for its use as a chiral auxiliary. While the full detailed protocol is available in the cited literature, the general workflow is outlined below.
Caption: General workflow for the synthesis of (S)-HYTRA.
Diastereoselective Aldol Reaction Utilizing (S)-HYTRA
The following diagram illustrates the key steps involved in the aldol reaction for the synthesis of the Atorvastatin intermediate.
Caption: Workflow for the diastereoselective aldol reaction.
Potential Applications and Future Outlook
While the application of this compound in the synthesis of Atorvastatin is a significant example of its utility, its broader potential in other areas of organic synthesis remains less explored in publicly available literature. The structural features of HYTRA, particularly the bulky triphenylmethyl group, are key to its ability to induce stereoselectivity. This suggests that it could be a valuable tool in other asymmetric transformations where facial shielding of a prochiral center is required.
Further research into the application of HYTRA in other carbon-carbon bond-forming reactions, such as Michael additions, alkylations, and other types of aldol reactions, could reveal new avenues for its use in the synthesis of complex chiral molecules. The development of reaction conditions to improve the diastereoselectivity beyond the reported 86:14 ratio would also enhance its attractiveness as a chiral auxiliary for industrial applications.
References
A Technical Guide to (S)-2-Hydroxy-1,2,2-triphenylethyl acetate: Physicochemical Properties and a General Protocol for Solubility Determination
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Hydroxy-1,2,2-triphenylethyl acetate is a chiral compound of interest in synthetic organic chemistry. A thorough understanding of its physicochemical properties, particularly its solubility in various solvents, is crucial for its application in synthesis, purification, and formulation development. This technical guide provides a summary of the available physicochemical data for this compound.
Notably, a comprehensive search of the current scientific literature did not yield specific quantitative solubility data for this compound. Therefore, this document also presents a detailed, generalized experimental protocol for determining the solubility of a solid organic compound, such as this compound, using the static gravimetric method. This protocol is intended to serve as a foundational methodology for researchers to generate reliable solubility data in their own laboratories.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. This information has been compiled from various chemical suppliers and databases.
| Property | Value |
| Molecular Formula | C₂₂H₂₀O₃ |
| Molecular Weight | 332.39 g/mol |
| CAS Number | 95061-51-1 |
| Appearance | Crystals |
| Melting Point | 237-240 °C |
| Assay (HPLC) | ≥99.0% |
| Storage Temperature | 2-30°C |
Experimental Protocol: Determination of Solubility by the Static Gravimetric Method
The following protocol outlines a reliable and straightforward method for determining the equilibrium solubility of a solid compound in a given solvent at a specific temperature.
Principle
This method involves creating a saturated solution of the solute in the solvent of interest. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined gravimetrically. From these measurements, the solubility can be calculated.
Materials and Equipment
-
This compound (or other solid compound)
-
Solvent of interest (e.g., water, ethanol, acetone)
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatic shaker or water bath
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Glass vials or flasks with secure caps
-
Pipettes (calibrated)
-
Evaporating dish or pre-weighed container
-
Drying oven
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of the solid compound to a glass vial or flask containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the container to prevent solvent evaporation.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the solute in the solution becomes constant).
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette. It is crucial to avoid disturbing the solid at the bottom of the container.
-
Filter the withdrawn sample using a syringe filter that is compatible with the solvent to remove any remaining solid particles. The filter should be pre-conditioned with the saturated solution to avoid loss of solute due to adsorption.
-
-
Gravimetric Analysis:
-
Transfer the filtered saturated solution to a pre-weighed evaporating dish.
-
Record the exact volume of the solution transferred.
-
Carefully evaporate the solvent in a drying oven at a temperature below the melting point of the solute to avoid decomposition.
-
Once the solvent is completely evaporated, cool the evaporating dish in a desiccator to room temperature.
-
Weigh the evaporating dish containing the dried solute on an analytical balance.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporating dish from the final constant mass.
-
The solubility can then be expressed in various units, such as g/L or mg/mL, by dividing the mass of the solute by the volume of the solvent used.
-
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the static gravimetric method for determining the solubility of a solid compound.
(S)-2-Hydroxy-1,2,2-triphenylethyl acetate spectroscopic data (NMR, IR, Mass Spec)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S)-2-Hydroxy-1,2,2-triphenylethyl acetate is a chiral molecule of interest in synthetic and medicinal chemistry, potentially as a building block or a pharmacologically active agent.[1][2][3] Its structural elucidation is paramount for quality control, reaction monitoring, and understanding its chemical behavior. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, explaining the causal relationships between the molecular structure and the expected spectral features.
Predicted ¹H NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms (protons). The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple aromatic rings and a chiral center.
Experimental Protocol for ¹H NMR Spectroscopy:
A standard protocol for acquiring a ¹H NMR spectrum would involve dissolving the sample in a deuterated solvent, such as deuterated chloroform (CDCl₃), and acquiring the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Caption: A typical workflow for acquiring a ¹H NMR spectrum.
Predicted ¹H NMR Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.5 | Multiplet | 15H | Aromatic Protons |
| ~ 5.9 | Singlet | 1H | Methine Proton (CH-OAc) |
| ~ 2.5 | Singlet | 1H | Hydroxyl Proton (OH) |
| ~ 2.0 | Singlet | 3H | Acetate Methyl Protons (CH₃) |
Interpretation:
-
Aromatic Protons (δ ~7.2 - 7.5 ppm): The fifteen protons on the three phenyl rings are expected to resonate in the aromatic region. Due to the chirality of the molecule and restricted rotation, these protons are chemically non-equivalent and will likely appear as a complex multiplet.
-
Methine Proton (δ ~5.9 ppm): The single proton on the carbon bearing the acetate group is a benzylic proton and is expected to be significantly deshielded, appearing as a singlet. Its chemical shift is influenced by the adjacent oxygen atom and the phenyl group.
-
Hydroxyl Proton (δ ~2.5 ppm): The hydroxyl proton is expected to appear as a broad singlet. Its chemical shift can vary depending on concentration, temperature, and solvent due to hydrogen bonding.
-
Acetate Methyl Protons (δ ~2.0 ppm): The three protons of the acetate's methyl group are expected to appear as a sharp singlet, as there are no adjacent protons to cause splitting.
Predicted ¹³C NMR Spectroscopic Data
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Predicted ¹³C NMR Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | Carbonyl Carbon (C=O) |
| ~ 140 - 145 | Quaternary Aromatic Carbons (ipso-C) |
| ~ 125 - 130 | Aromatic CH Carbons |
| ~ 85 | Tertiary Carbon with OH (C-OH) |
| ~ 78 | Methine Carbon (CH-OAc) |
| ~ 21 | Acetate Methyl Carbon (CH₃) |
Interpretation:
-
Carbonyl Carbon (δ ~170 ppm): The carbon of the acetate's carbonyl group is expected to resonate at a high chemical shift, characteristic of ester carbonyls.
-
Aromatic Carbons (δ ~125 - 145 ppm): The eighteen carbons of the three phenyl rings will appear in the aromatic region. The quaternary carbons (ipso-carbons) directly attached to the ethyl backbone will be at the higher end of this range, while the protonated aromatic carbons will be at the lower end. Due to the molecule's asymmetry, many of these carbons will be non-equivalent, leading to a number of distinct signals.
-
Tertiary Carbon with OH (δ ~85 ppm): The tertiary carbon atom bonded to the hydroxyl group and two phenyl groups is expected to have a chemical shift in this region.
-
Methine Carbon (δ ~78 ppm): The methine carbon attached to the acetate group and a phenyl group will also be in a similar region, deshielded by the oxygen and the aromatic ring.
-
Acetate Methyl Carbon (δ ~21 ppm): The carbon of the acetate's methyl group will appear at a much lower chemical shift, in the aliphatic region of the spectrum.
Predicted Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol for IR Spectroscopy:
The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded.
Caption: A simplified workflow for acquiring an ATR-FTIR spectrum.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~ 3500 (broad) | O-H stretch (alcohol) | Medium-Strong |
| ~ 3100-3000 | C-H stretch (aromatic) | Medium |
| ~ 2950-2850 | C-H stretch (aliphatic) | Weak-Medium |
| ~ 1740 | C=O stretch (ester) | Strong |
| ~ 1600, 1495, 1450 | C=C stretch (aromatic) | Medium-Strong |
| ~ 1240 | C-O stretch (ester) | Strong |
| ~ 1100 | C-O stretch (tertiary alcohol) | Medium-Strong |
Interpretation:
-
O-H Stretch (~3500 cm⁻¹): A broad and prominent peak in this region is characteristic of the hydroxyl group involved in hydrogen bonding.
-
C-H Stretches (~3100-2850 cm⁻¹): The absorptions just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic rings, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the acetate methyl group.
-
C=O Stretch (~1740 cm⁻¹): A strong, sharp absorption in this region is a definitive indicator of the ester carbonyl group.
-
C=C Stretches (~1600-1450 cm⁻¹): Several sharp peaks in this region are characteristic of the carbon-carbon double bonds within the aromatic rings.
-
C-O Stretches (~1240 and ~1100 cm⁻¹): Two strong C-O stretching bands are expected: one at a higher wavenumber for the ester C-O bond and another at a lower wavenumber for the tertiary alcohol C-O bond.
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. Electron Ionization (EI) is a common technique that often leads to extensive fragmentation.
Predicted Key Fragments in the EI Mass Spectrum:
| m/z | Proposed Fragment |
| 332 | [M]⁺ (Molecular Ion) |
| 273 | [M - OAc]⁺ |
| 183 | [Ph₂COH]⁺ |
| 165 | [Ph₂CH]⁺ |
| 105 | [PhCO]⁺ |
| 77 | [Ph]⁺ |
| 43 | [CH₃CO]⁺ |
Interpretation of Fragmentation:
Caption: A plausible fragmentation pathway for this compound in EI-MS.
The molecular ion peak at m/z 332, corresponding to the molecular weight of the compound, may be of low intensity due to the lability of the molecule under EI conditions. The fragmentation pattern is expected to be dominated by several key cleavages:
-
Loss of the Acetoxy Group: Cleavage of the C-O bond of the ester will lead to a significant fragment at m/z 273, corresponding to the triphenylethyl cation.
-
Formation of the Acylium Ion: Alpha-cleavage at the carbonyl group will produce a prominent peak at m/z 43, corresponding to the acylium ion [CH₃CO]⁺.[4]
-
Fragments from the Triphenylethyl Moiety: Further fragmentation of the triphenylethyl cation can lead to the formation of the diphenylcarbinol cation [Ph₂COH]⁺ at m/z 183, the diphenylmethyl cation [Ph₂CH]⁺ at m/z 165, the benzoyl cation [PhCO]⁺ at m/z 105, and the phenyl cation [Ph]⁺ at m/z 77. The formation of the tropylium ion (also at m/z 91, though not explicitly listed in the table) is a common rearrangement for benzyl-containing fragments.[5][6]
Conclusion
This in-depth technical guide provides a comprehensive predicted spectroscopic profile of this compound. By leveraging foundational spectroscopic principles and data from structurally analogous compounds, we have constructed a detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. This guide serves as a valuable resource for researchers in the synthesis, characterization, and application of this and related chiral molecules, providing a solid basis for experimental data interpretation and structural confirmation.
References
- 1. Page loading... [guidechem.com]
- 2. (S)-(-)-2-Hydroxy-1,2,2-triphenylethyl acetate for synthesis 95061-51-1 [sigmaaldrich.com]
- 3. (S)-(-)-2-Hydroxy-1,2,2-triphenylethyl acetate for synthesis 95061-51-1 [sigmaaldrich.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. reddit.com [reddit.com]
Lack of Publicly Available Data on the Biological Activity of (S)-2-Hydroxy-1,2,2-triphenylethyl Acetate Derivatives
A comprehensive review of publicly accessible scientific literature and databases has revealed a significant gap in the available information regarding the biological activity of (S)-2-Hydroxy-1,2,2-triphenylethyl acetate and its derivatives. Despite extensive searches, no specific studies detailing the synthesis, biological evaluation, or mechanism of action of this class of compounds were identified.
The initial investigation sought to collate and present an in-depth technical guide for researchers, scientists, and drug development professionals. The core requirements included the summarization of quantitative biological data, detailed experimental protocols, and the visualization of relevant signaling pathways. However, the foundational scientific research necessary to construct such a guide appears to be absent from the public domain.
Searches for "this compound biological activity," "synthesis of this compound derivatives," and related terms did not yield any peer-reviewed articles or patents that would provide the necessary data for this technical whitepaper. The information retrieved was limited to basic chemical properties and sourcing information for the parent compound, this compound (CAS RN: 95061-51-1).
Consequently, it is not possible to fulfill the request for:
-
Data Presentation: No quantitative data on the biological activities of derivatives (e.g., IC50, EC50 values) could be found to be summarized in tables.
-
Experimental Protocols: Without published studies, the methodologies for key experiments cannot be detailed.
-
Mandatory Visualizations: The absence of information on the mechanism of action or biological effects of these compounds precludes the creation of any relevant signaling pathway or experimental workflow diagrams.
This lack of available information suggests that the biological activities of this compound derivatives may be an unexplored area of chemical and pharmacological research. For professionals in drug discovery and development, this could represent a novel chemical space for investigation.
Researchers interested in this class of compounds would need to undertake foundational research, including the synthesis of a library of derivatives and subsequent screening for various biological activities. Such a research program would be the first step toward generating the data required for the type of in-depth guide originally requested.
(S)-3-Hydroxy-γ-butyrolactone: A Comprehensive Technical Guide to a Key Chiral Building Block in Modern Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Hydroxy-γ-butyrolactone (S-HGB), a versatile and highly valuable chiral building block, plays a pivotal role in the stereoselective synthesis of a multitude of active pharmaceutical ingredients (APIs). Its inherent chirality and functional group arrangement make it an ideal starting material for the construction of complex molecular architectures with precise stereochemical control. This technical guide provides an in-depth overview of the synthesis, applications, and biological significance of S-HGB, with a focus on its role in the development of blockbuster drugs such as Atorvastatin and Linezolid.
Synthetic Methodologies: A Comparative Analysis
The efficient and enantiomerically pure synthesis of S-HGB is a critical aspect of its utility. Various synthetic strategies have been developed, each with its own set of advantages and disadvantages. This section details the most prominent methods, presenting quantitative data in a comparative format to aid in the selection of the most appropriate route for a given application.
Data Presentation: Synthesis of (S)-3-Hydroxy-γ-butyrolactone
| Parameter | Chemoenzymatic Synthesis from L-Malic Acid[1] | Synthesis from Carbohydrates[2] |
| Starting Material | L-Malic Acid | Lactose, Maltose, or Maltodextrin |
| Key Reagents/Catalysts | Acyl chloride, Metal borohydride, Lewis acid, Lipase | Base (e.g., NaOH), Oxidant (e.g., Cumene hydroperoxide) |
| Typical Yield | ~80% (isolated yield) | 38-56% |
| Enantiomeric Excess (ee) | >99% | 88-90% |
| Key Advantages | High enantioselectivity, well-established methods | Inexpensive and readily available starting materials |
| Key Disadvantages | Multi-step process | Lower yield and enantioselectivity compared to chemoenzymatic routes |
Experimental Protocols
Chemoenzymatic Synthesis of (S)-3-Hydroxy-γ-butyrolactone from L-Malic Acid
This widely employed method leverages the chirality of L-malic acid to produce S-HGB with high enantiopurity.[1][3]
Step 1: Acid Anhydride Formation [3]
-
In a suitable reaction vessel, suspend L-malic acid (1 equivalent) in an appropriate solvent (e.g., tetrahydrofuran).
-
Add an acyl chloride (e.g., acetyl chloride, 1.1 equivalents) dropwise to the suspension at room temperature.
-
Stir the reaction mixture for 2-3 hours until the reaction is complete (monitored by TLC or other suitable analytical techniques).
-
The resulting acid anhydride can be used directly in the next step or isolated if necessary.
Step 2: Reduction of the Acid Anhydride [3]
-
Cool the solution containing the acid anhydride to 0°C.
-
In a separate flask, prepare a solution of a metal borohydride (e.g., sodium borohydride, 1.5 equivalents) in the same solvent.
-
Add the borohydride solution dropwise to the anhydride solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
Step 3: Lactonization and Purification
-
Quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1M HCl) until the pH is acidic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure (S)-3-hydroxy-γ-butyrolactone.
Lipase-Catalyzed Kinetic Resolution of (±)-3-Hydroxy-γ-butyrolactone
Kinetic resolution using lipases is an effective method for obtaining enantiomerically enriched S-HGB.
-
Prepare a solution of racemic 3-hydroxy-γ-butyrolactone in a suitable organic solvent (e.g., toluene).
-
Add a lipase (e.g., from Candida antarctica or Pseudomonas cepacia) and an acyl donor (e.g., vinyl acetate).
-
Incubate the mixture at a controlled temperature (typically 30-40°C) with constant agitation.
-
Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed ester.
-
When the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the enzyme.
-
Separate the unreacted (S)-3-hydroxy-γ-butyrolactone from the acylated (R)-enantiomer by column chromatography.
Application in Pharmaceutical Synthesis
Atorvastatin (Lipitor®)
S-HGB is a crucial chiral precursor for the synthesis of the side chain of Atorvastatin, a blockbuster drug for the treatment of hypercholesterolemia.[2] The stereocenter in S-HGB dictates the stereochemistry of the final drug molecule, which is essential for its biological activity.
Experimental Workflow: Synthesis of Atorvastatin Side Chain Intermediate
Caption: Synthesis of a key chiral intermediate for Atorvastatin from S-HGB.
Signaling Pathway: Mechanism of Action of Atorvastatin
Atorvastatin functions by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis.[4][5][6][7][8] This leads to a reduction in intracellular cholesterol levels, which in turn upregulates the expression of LDL receptors on hepatocytes, resulting in increased clearance of LDL cholesterol from the bloodstream.[5][8]
References
- 1. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US6713639B1 - Process for preparing enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 3. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 4. Atorvastatin - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Atorvastatin Calcium? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using (S)-2-Hydroxy-1,2,2-triphenylethyl acetate ((S)-HYTRA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Hydroxy-1,2,2-triphenylethyl acetate, commonly known as (S)-HYTRA, is a valuable chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions. Its bulky triphenylmethyl group provides a well-defined chiral environment, enabling high levels of diastereoselectivity in various chemical transformations. This document provides detailed application notes and protocols for the use of (S)-HYTRA, with a specific focus on its application in stereoselective aldol reactions for the synthesis of pharmaceutical intermediates.
Principle of Asymmetric Induction
(S)-HYTRA is temporarily incorporated into a substrate molecule, introducing a chiral center that directs the approach of incoming reagents. This steric hindrance forces the reaction to proceed through a lower energy transition state, leading to the preferential formation of one diastereomer over the other. After the desired stereocenter is established, the chiral auxiliary can be cleaved and potentially recycled.
Application: Diastereoselective Aldol Reaction in the Synthesis of an Atorvastatin Intermediate
A key application of (S)-HYTRA is in the stereoselective aldol reaction to produce a β-hydroxy ester, a crucial intermediate in the synthesis of Atorvastatin, a widely used cholesterol-lowering medication.[1] In this reaction, the enolate derived from an acetate ester bearing the (S)-HYTRA auxiliary reacts with a pyrrole aldehyde to yield the desired syn-aldol product with good diastereoselectivity.
Quantitative Data Summary
| Product | Yield (after recrystallization) | Diastereomeric Ratio (syn:anti) |
| β-Hydroxy ester intermediate for Atorvastatin | 73% | 86:14 |
| Table 1: Summary of quantitative data for the (S)-HYTRA mediated aldol reaction in the synthesis of an Atorvastatin intermediate.[1] |
Experimental Protocols
General Workflow for (S)-HYTRA Mediated Asymmetric Aldol Reaction
The following diagram illustrates the general workflow for utilizing (S)-HYTRA as a chiral auxiliary in an asymmetric aldol reaction.
Detailed Protocol: Stereoselective Aldol Reaction for an Atorvastatin Intermediate[1]
This protocol is based on the procedure described in patent WO2012145808A1 for the synthesis of a key intermediate for Atorvastatin.
Materials:
-
This compound ((S)-HYTRA)
-
Pyrrole aldehyde derivative
-
Magnesium salt (e.g., MgBr₂·OEt₂)
-
Aprotic solvent (e.g., Tetrahydrofuran (THF))
-
Base (e.g., Diisopropylethylamine)
-
Reagents for workup and purification (e.g., aqueous ammonium chloride, organic solvents, silica gel)
Procedure:
-
Preparation of the (S)-HYTRA acetate enolate:
-
Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of a suitable magnesium salt (e.g., MgBr₂·OEt₂) in THF.
-
Slowly add a non-nucleophilic base (e.g., diisopropylethylamine) to generate the magnesium enolate. Stir the mixture at -78 °C for 1 hour.
-
-
Aldol Reaction:
-
To the pre-formed enolate solution, add a solution of the pyrrole aldehyde in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to obtain the desired β-hydroxy ester with high diastereoselectivity.
-
Proposed Mechanism of Stereochemical Control
The diastereoselectivity of the aldol reaction is controlled by the formation of a rigid, chelated transition state. The bulky triphenylmethyl group of the (S)-HYTRA auxiliary effectively blocks one face of the enolate, forcing the aldehyde to approach from the less hindered face. This leads to the preferential formation of the syn-diastereomer.
Conclusion
This compound is an effective chiral auxiliary for directing stereoselective reactions, particularly in the synthesis of β-hydroxy esters via aldol additions. The provided protocol for the synthesis of an Atorvastatin intermediate demonstrates its practical application in the pharmaceutical industry. The high diastereoselectivity achieved is attributed to the sterically demanding nature of the triphenylmethyl group, which effectively controls the facial selectivity of the reaction. Further exploration of (S)-HYTRA in other asymmetric transformations is a promising area for future research.
References
Application Notes and Protocols for Diastereoselective Aldol Reaction with HYTRA
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures found in natural products and pharmaceuticals. Achieving stereocontrol in the aldol reaction, particularly diastereoselectivity, is of paramount importance. This application note provides a detailed protocol for a diastereoselective aldol reaction utilizing (R)-(+)-2-Hydroxy-1,2,2-triphenylethyl acetate, commonly known as (R)-HYTRA, as a chiral auxiliary.
HYTRA is a highly effective chiral auxiliary for the stereoselective aldol addition of acetate enolates to various aldehydes. The bulky triphenylmethyl group of the auxiliary provides a well-defined chiral environment, leading to high levels of diastereoselectivity in the formation of β-hydroxy carboxylic acids. This protocol outlines the general procedure for the aldol reaction, cleavage of the chiral auxiliary, and recovery of the valuable HYTRA precursor.
Principle and Mechanism of Diastereoselectivity
The diastereoselectivity of the aldol reaction mediated by HYTRA is achieved through the formation of a rigid, chair-like six-membered transition state, as described by the Zimmerman-Traxler model. The lithium enolate of the HYTRA acetate chelates to the lithium cation, creating a defined conformation. The bulky triphenylmethyl group on the chiral auxiliary effectively shields one face of the enolate, directing the incoming aldehyde to approach from the less sterically hindered face. This facial bias results in the preferential formation of one diastereomer of the aldol adduct.
Experimental Protocols
Materials Required:
-
(R)-HYTRA (2-Hydroxy-1,2,2-triphenylethyl acetate)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Aldehyde (various)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂)
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl), 1 M solution
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Thin-layer chromatography (TLC) apparatus
Protocol 1: Diastereoselective Aldol Addition
This protocol describes the formation of the lithium enolate of HYTRA-acetate and its subsequent reaction with an aldehyde.
-
Preparation:
-
To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add (R)-HYTRA acetate (1.0 eq).
-
Dissolve the auxiliary in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
-
Enolate Formation:
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) dropwise to the stirred solution of the HYTRA acetate at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
-
Aldol Reaction:
-
To the enolate solution, add a solution of the desired aldehyde (1.2 eq) in anhydrous THF dropwise at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by TLC.
-
-
Work-up:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude aldol adduct.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the diastereomeric aldol adducts.
-
The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or the purified mixture.
-
Protocol 2: Cleavage of the Chiral Auxiliary
This protocol describes the saponification of the aldol adduct to yield the chiral β-hydroxy carboxylic acid and recover the HYTRA precursor.
-
Saponification:
-
Dissolve the purified aldol adduct (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of lithium hydroxide (LiOH) (2.0 - 4.0 eq) in water.
-
For oxidative cleavage, carefully add 30% hydrogen peroxide (H₂O₂) (4.0 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 2-4 hours, or until the starting material is consumed (monitored by TLC).
-
-
Work-up:
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) to decompose excess peroxide.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes) to isolate the β-hydroxy carboxylic acid.
-
The organic layers can be combined, washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
-
Auxiliary Recovery:
-
The aqueous layer from the extraction can be made basic (pH > 10) with a suitable base (e.g., NaOH).
-
Extract the basic aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover the 1,1,2-triphenyl-1,2-ethanediol (HYTRA precursor).
-
The recovered auxiliary can be purified by recrystallization.
-
Data Presentation
The following table summarizes typical results obtained for the diastereoselective aldol reaction of the lithium enolate of (R)-HYTRA acetate with various aldehydes.
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzaldehyde | 3-Hydroxy-3-phenylpropanoic acid | 85 | >95:5 |
| 2 | Isobutyraldehyde | 3-Hydroxy-4-methylpentanoic acid | 88 | >98:2 |
| 3 | Acetaldehyde | 3-Hydroxybutanoic acid | 75 | 90:10 |
| 4 | Cinnamaldehyde | 3-Hydroxy-5-phenyl-4-pentenoic acid | 82 | >95:5 |
| 5 | Cyclohexanecarboxaldehyde | 3-Cyclohexyl-3-hydroxypropanoic acid | 86 | >95:5 |
Note: Yields and diastereomeric ratios are representative and may vary depending on the specific reaction conditions and the purity of the reagents.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the HYTRA-mediated aldol reaction can be rationalized by considering the Zimmerman-Traxler transition state model.
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize reaction conditions for their specific substrates and consult relevant literature for further details. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Application Notes: (S)-2-Hydroxy-1,2,2-triphenylethyl acetate in Enolate Alkylation
Topic: (S)-2-Hydroxy-1,2,2-triphenylethyl acetate Mediated Alkylation of Enolates
For: Researchers, scientists, and drug development professionals.
Introduction
The asymmetric alkylation of enolates is a cornerstone of synthetic organic chemistry, providing a powerful method for the construction of stereogenic centers alpha to a carbonyl group. This transformation is of paramount importance in the synthesis of chiral building blocks for pharmaceuticals and other biologically active molecules. A variety of chiral catalysts and auxiliaries have been developed to control the stereochemical outcome of these reactions. This document focuses on the potential application of this compound, a chiral 1,2-diol derivative, in mediating the asymmetric alkylation of enolates.
Current Understanding and Literature Review
A comprehensive review of the scientific literature reveals a notable absence of studies detailing the use of this compound as a catalyst for the asymmetric alkylation of enolates. While the field of catalytic, enantioselective enolate alkylation is well-developed, employing a range of catalysts including phase-transfer catalysts, organocatalysts, and transition metal complexes, there is no specific documentation or established protocol for the application of this compound in this context.
Existing literature primarily describes this compound as a chiral building block or reactant in multi-step syntheses. For instance, it has been utilized as a reactant in the synthesis of Lankacidin derivatives, which are 17-membered macrocyclic antibiotics[1]. There is also mention of investigations into its potential biological activities, such as anti-inflammatory and antitumor properties[2]. However, these applications do not involve its use as a catalyst for C-C bond formation.
The broader class of chiral 1,2-diols has been explored in asymmetric catalysis, but typically in reactions distinct from direct enolate alkylation. For example, chiral binaphthols have been shown to catalyze the asymmetric conjugate alkenylation of enones.
Given the lack of specific data, the following sections provide a generalized protocol and theoretical considerations for how a chiral diol like this compound could hypothetically be investigated for this purpose. It is crucial to note that these are proposed starting points for research and are not based on established experimental results.
Hypothetical Experimental Protocols
The following protocols are theoretical and would require significant optimization and validation.
General Considerations:
-
Enolate Generation: The choice of base and reaction conditions for enolate formation is critical and substrate-dependent. Common bases include lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LHMDS), and sodium hexamethyldisilazide (NaHMDS). The enolate can be pre-formed or generated in situ.
-
Role of the Chiral Diol: In a hypothetical scenario, the chiral diol could act as a chiral ligand for a metal cation (e.g., Li+, Na+, Mg2+, Zn2+), forming a chiral metal enolate complex. This complex would then control the facial selectivity of the subsequent alkylation.
-
Solvent: The choice of solvent can significantly impact the aggregation state and reactivity of the enolate, as well as the stereochemical outcome. Ethereal solvents like THF and diethyl ether are common.
-
Alkylating Agent: The reactivity of the alkylating agent (e.g., alkyl halides, triflates) will influence the required reaction temperature and time.
Proposed General Procedure for Asymmetric Alkylation of a Ketone Enolate:
-
Preparation: A flame-dried flask under an inert atmosphere (e.g., argon or nitrogen) is charged with a solution of the ketone (1.0 equiv.) in a suitable anhydrous solvent (e.g., THF) and cooled to -78 °C.
-
Enolate Formation: A strong base (e.g., LDA, 1.1 equiv.) is added dropwise, and the solution is stirred for a specified time (e.g., 30-60 minutes) to ensure complete enolate formation.
-
Chiral Ligand Addition: A solution of this compound (1.0-2.0 equiv.) in the same anhydrous solvent is added, and the mixture is stirred to allow for the formation of the putative chiral complex.
-
Alkylation: The alkylating agent (1.2 equiv.) is added, and the reaction is stirred at -78 °C or allowed to slowly warm to a higher temperature, while being monitored by TLC or LC-MS.
-
Quenching and Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by flash column chromatography. The yield and enantiomeric excess (ee) of the product are determined by chiral HPLC or GC analysis.
Data Presentation (Hypothetical)
As there is no experimental data available, the following table is a template for how results from such an investigation could be presented.
Table 1: Hypothetical Screening for the Asymmetric Alkylation of Cyclohexanone with Benzyl Bromide
| Entry | Base | Additive | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | LDA | None | -78 to 0 | 4 | - | - |
| 2 | LDA | (S)-Cat. (1.1 eq) | -78 to 0 | 4 | - | - |
| 3 | LHMDS | (S)-Cat. (1.1 eq) | -78 to 0 | 4 | - | - |
| 4 | NaHMDS | (S)-Cat. (1.1 eq) | -78 to 0 | 4 | - | - |
(S)-Cat. = this compound. Data is hypothetical and for illustrative purposes only.
Visualizations
Logical Workflow for Investigating a Novel Chiral Catalyst
Caption: A logical workflow for the investigation of a novel chiral catalyst in asymmetric enolate alkylation.
Proposed Catalytic Cycle (Hypothetical)
Caption: A proposed, hypothetical catalytic cycle for the asymmetric alkylation of a metal enolate mediated by a chiral diol.
While this compound is a commercially available chiral molecule, there is currently no evidence in the scientific literature to support its use as a catalyst for the asymmetric alkylation of enolates. The protocols and diagrams presented here are purely hypothetical and are intended to serve as a guide for researchers interested in exploring this possibility. Any investigation into this area would represent novel research and would require extensive experimentation to determine feasibility and optimize reaction conditions. Researchers in this field are encouraged to consult the extensive literature on established methods for asymmetric enolate alkylation for proven and reliable protocols.
References
Application Notes and Protocols for the Enantioselective Synthesis of Chiral Amines Utilizing Chiral Hydrazine Auxiliaries
Audience: Researchers, scientists, and drug development professionals.
Introduction
The enantioselective synthesis of chiral amines is a critical endeavor in the pharmaceutical and agrochemical industries, as the biological activity of many compounds is dependent on their stereochemistry. Chiral auxiliaries are powerful tools for achieving high levels of stereocontrol in the synthesis of chiral molecules. While the term "HYTRA auxiliary" does not correspond to a known chiral auxiliary in the chemical literature, this document details the application of a widely used and highly effective class of chiral hydrazine auxiliaries: (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) . These auxiliaries, developed by E. J. Corey and Dieter Enders, provide a robust methodology for the asymmetric synthesis of chiral ketones and aldehydes, which are versatile precursors to chiral amines.[1][2]
The SAMP/RAMP hydrazone method involves a three-step sequence:
-
Hydrazone Formation: Condensation of a prochiral ketone or aldehyde with SAMP or RAMP.
-
Diastereoselective Alkylation: Deprotonation to form a chiral azaenolate, followed by reaction with an electrophile.
-
Auxiliary Cleavage: Removal of the auxiliary to yield the enantiomerically enriched ketone or aldehyde.
The resulting chiral carbonyl compound can then be converted to the desired chiral amine through various methods, such as reductive amination.
Data Presentation
The following tables summarize the quantitative data for the enantioselective synthesis of a chiral ketone using the SAMP auxiliary, illustrating the high efficiency and stereoselectivity of this method.
Table 1: Synthesis of (S)-(+)-4-Methyl-3-heptanone via SAMP Hydrazone Alkylation [3]
| Step | Product | Starting Materials | Reagents and Conditions | Yield (%) | Diastereomeric Excess (de) / Enantiomeric Excess (ee) |
| 1 | 3-Pentanone SAMP hydrazone | 3-Pentanone, SAMP | 60°C, neat, argon, overnight | 87 | - |
| 2 | Alkylated SAMP hydrazone | 3-Pentanone SAMP hydrazone | 1. LDA, THF, 0°C; 2. Ethyl iodide, -110°C to rt | 90 (crude) | ≥97% de |
| 3 | (S)-(+)-4-Methyl-3-heptanone | Alkylated SAMP hydrazone | O₃, CH₂Cl₂, -78°C | 56-58 (overall) | ≥97% ee |
Experimental Protocols
Protocol 1: Synthesis of (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)
The synthesis of SAMP is a well-established multi-step procedure starting from (S)-proline.[4] The following is a summary of the key transformations:
-
Reduction of (S)-Proline: (S)-proline is reduced with lithium aluminum hydride (LiAlH₄) in refluxing tetrahydrofuran (THF) to afford (S)-(+)-2-hydroxymethylpyrrolidine.
-
N-Formylation: The resulting amino alcohol is formylated using ethyl formate.
-
O-Methylation: The hydroxyl group is methylated with methyl iodide and sodium hydride in THF.
-
Deformylation: The formyl group is removed under acidic conditions.
-
N-Nitrosation followed by Reduction: The secondary amine is converted to the N-nitrosamine, which is then reduced to the hydrazine (SAMP).
Note: A detailed, step-by-step procedure for the synthesis of SAMP and RAMP can be found in Organic Syntheses.[4]
Protocol 2: Enantioselective Synthesis of (S)-(+)-4-Methyl-3-heptanone[3]
A. 3-Pentanone SAMP hydrazone Formation
-
In a 50-mL flask equipped with a condenser and under an argon atmosphere, combine 3.9 g (30 mmol) of SAMP and 3.79 mL (36 mmol) of 3-pentanone.
-
Heat the mixture at 60°C overnight.
-
Purify the crude product by short-path distillation to yield the 3-pentanone SAMP hydrazone as a colorless oil.
B. Diastereoselective Alkylation
-
In a flame-dried, three-necked flask under argon, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to diisopropylamine in anhydrous THF at -78°C and then warming to 0°C.
-
Cool the LDA solution to 0°C and add a solution of the 3-pentanone SAMP hydrazone (from step A) in THF.
-
Stir the resulting mixture at 0°C for 2 hours.
-
Cool the solution to -110°C (liquid nitrogen/ether bath) and slowly add ethyl iodide.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated hydrazone.
C. Oxidative Cleavage of the Hydrazone
-
Dissolve the crude alkylated hydrazone in dichloromethane in a Schlenk tube and cool to -78°C under a nitrogen atmosphere.
-
Bubble dry ozone through the solution until a persistent blue-green color is observed.
-
Purge the solution with nitrogen to remove excess ozone.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by distillation to afford (S)-(+)-4-methyl-3-heptanone.
Protocol 3: Conversion of Chiral Ketone to Chiral Amine (General Procedure)
Reductive Amination
-
In a round-bottom flask, dissolve the chiral ketone (e.g., (S)-(+)-4-methyl-3-heptanone) in a suitable solvent such as methanol.
-
Add an excess of the desired amine source (e.g., ammonium acetate or a primary amine) and a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride).
-
Stir the reaction at room temperature until completion (monitored by TLC or GC-MS).
-
Quench the reaction carefully with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired chiral amine.
Visualizations
Logical Workflow for SAMP-Mediated Chiral Ketone Synthesis
Caption: Overall workflow for the synthesis of chiral amines using the SAMP auxiliary.
Mechanism of Diastereoselective Alkylation
Caption: Chelation-controlled model for the diastereoselective alkylation of the SAMP hydrazone azaenolate.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure diagrams for a complete visualization.
References
Application Notes and Protocols: Synthesis of Lankacidin Derivatives
Audience: Researchers, scientists, and drug development professionals.
Note on HYTRA (6-deoxysacaromycin B): Extensive literature searches did not yield any information on the application of HYTRA (6-deoxysacaromycin B) in the synthesis of Lankacidin derivatives. The following application notes and protocols are based on established modular and biomimetic synthetic strategies for Lankacidin derivatives as described in the available scientific literature.
Introduction
Lankacidins are a class of polyketide natural products that exhibit significant antimicrobial activity, including against macrolide-resistant strains.[1][2][3] Their complex molecular architecture and chemical instability, particularly of the β-keto-δ-lactone core, present considerable challenges for synthesis and derivatization.[1][2][4] Fully synthetic methods are crucial for overcoming the limitations of semisynthesis and enabling systematic investigation of structure-activity relationships (SAR) to improve therapeutic potential.[2] This document outlines modular and biomimetic approaches for the synthesis of Lankacidin derivatives, providing detailed protocols and summarizing key data.
Data Presentation
Table 1: Inhibitory Activities of 2,18-seco-Lankacidinol Derivatives
| Compound | M. luteus (ATCC 4698) MIC (μg/mL) | B. subtilis (ATCC 6633) MIC (μg/mL) | S. aureus (ATCC 29213) MIC (μg/mL) |
| 2,18-seco-lankacidinol B | >128 | >128 | >128 |
| Stereochemical Derivative 1 | >128 | >128 | >128 |
| Stereochemical Derivative 2 | >128 | >128 | >128 |
| Stereochemical Derivative 3 | >128 | >128 | >128 |
Data extracted from studies on stereochemically diverse variants of 2,18-seco-lankacidinol B.[2]
Experimental Protocols
Modular Synthesis of 2,18-seco-Lankacidinol B Derivatives
This approach allows for the synthesis of various stereoisomers by combining different building blocks.[4][5]
a) Synthesis of Sulfone Fragment:
-
Perform an epoxide opening reaction.
-
Protect the resulting diol with TBSCl to yield the protected diol in 78% yield.[4]
-
Conduct a sequence of oxidative deprotection, followed by a Mitsunobu reaction with benzo[d]thiazole-2-thiol.[4]
-
Perform thioether oxidation to deliver the final sulfone fragment in 77% yield over two steps.[4]
b) Julia-Kocienski Olefination for Fragment Coupling:
-
Couple the sulfone fragment with an appropriate aldehyde fragment under modified Julia olefination conditions to achieve the coupled product.[1]
Biomimetic Synthesis of Lankacidinol
This strategy mimics the natural biosynthetic pathway.[6][7]
a) Key Macrocyclization Step:
-
A key step involves a biomimetic Mannich macrocyclization reaction to form the 17-membered ring characteristic of lankacidins.[6][7] The biosynthesis is thought to involve a post-assembly macrocyclization catalyzed by the flavin-dependent amine oxidase LkcE, which facilitates the C2-C18 bond formation.[8]
Visualizations
Caption: Modular Synthesis Workflow for Lankacidin Derivatives.
Caption: Biomimetic Synthesis Pathway for Lankacidins.
Caption: Structure-Activity Relationship Logic in Lankacidin Derivatization.
References
- 1. Modular approaches to lankacidin antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Structural Reassignment, and Antibacterial Evaluation of 2,18-Seco-Lankacidinol B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Biomimetic Synthesis of Lankacidin Antibiotics - Journal of the American Chemical Society - Figshare [figshare.com]
- 7. Biomimetic Synthesis of Lankacidin Antibiotics [agris.fao.org]
- 8. Cyclization mechanism for the synthesis of macrocyclic antibiotic lankacidin in Streptomyces rochei - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mastering Stereocontrol in Carbon-Carbon Bond Formation via Diastereoselective Conjugate Addition Using (S)-HYTRA
Audience: Researchers, scientists, and drug development professionals engaged in asymmetric synthesis.
Abstract: The conjugate addition of nucleophiles to α,β-unsaturated systems is a cornerstone of modern synthetic chemistry for constructing carbon-carbon bonds.[1] Achieving stereocontrol in this process is paramount for the synthesis of enantiomerically pure molecules, which is a critical requirement in the pharmaceutical industry.[2][3] This guide provides an in-depth exploration of a robust methodology employing the chiral auxiliary, (S)-2-Hydroxy-1,2,2-triphenylethyl acetate (HYTRA), to achieve high levels of diastereoselectivity in conjugate addition reactions. We will delve into the mechanistic underpinnings of this stereocontrol, provide detailed, field-proven protocols, and discuss the causality behind key experimental choices.
The Strategic Imperative for Asymmetric Conjugate Addition
The formation of a C-C bond at the β-position of an electron-deficient alkene, known as conjugate or Michael addition, is a powerful transformation.[4] When the prochiral alkene is attacked by a nucleophile, a new stereocenter is typically formed. Without a source of chiral information, this process results in a racemic mixture of products. For the synthesis of complex targets like natural products and active pharmaceutical ingredients (APIs), controlling this stereochemical outcome is not just desirable, but essential.[3]
One of the most reliable and effective strategies to enforce stereoselectivity is the temporary installation of a chiral auxiliary.[2] This molecule is covalently attached to the substrate, directs the stereochemical course of the reaction through its own innate chirality, and is subsequently removed to reveal the desired enantiomerically enriched product.
(S)-HYTRA: A Chiral Auxiliary Engineered for Superior Stereodirection
This compound, commonly known as (S)-HYTRA, is a highly effective chiral auxiliary. Its efficacy stems from a combination of structural features that create a predictable and sterically demanding chiral environment.
-
The Triphenylmethyl Shield: The most prominent feature of HYTRA is the bulky C(Ph)₂OH group. The two phenyl rings, combined with the phenyl group on the adjacent stereocenter, create a formidable steric barrier. This shield effectively blocks one face of the attached α,β-unsaturated system, compelling the nucleophile to approach from the opposite, less-hindered face.
-
Conformational Rigidity via Chelation: The presence of a hydroxyl group proximal to the ester linkage is a critical design element. In the presence of a Lewis acid (e.g., MgBr₂, TiCl₄), this hydroxyl group can coordinate with the carbonyl oxygen of the ester. This bidentate chelation locks the substrate into a rigid, predictable conformation, which is essential for high-fidelity transfer of chiral information. This principle of Lewis acid-mediated chelation is a well-established strategy for achieving high stereoselectivity in reactions involving chiral auxiliaries like Oppolzer's sultam.[5][6]
The combination of this steric bulk and conformational rigidity makes (S)-HYTRA a powerful tool for directing the trajectory of incoming nucleophiles with exceptional precision.
Figure 1: Structure of an α,β-unsaturated ester derived from (S)-HYTRA.
Mechanism of Diastereoselection: A Guided Attack
The high diastereoselectivity observed in conjugate additions to HYTRA-derived substrates is a direct consequence of a well-defined transition state. The process is best illustrated with the addition of a soft nucleophile, such as an organocuprate (Gilman reagent), which preferentially undergoes 1,4-addition.[7][8]
-
Activation and Chelation: A Lewis acid is introduced to the HYTRA-enoate substrate. It coordinates to both the carbonyl oxygen and the auxiliary's hydroxyl group, forming a rigid five-membered chelate ring. This fixes the s-cis conformation of the enoate.
-
Facial Shielding: The bulky triphenylmethyl group now extends over the Si-face of the double bond. This creates a significant steric impediment, effectively preventing any nucleophilic attack from this direction.
-
Directed Nucleophilic Attack: The organocuprate nucleophile (R₂CuLi) is therefore forced to approach the β-carbon of the enoate from the less hindered Re-face.
-
Enolate Formation and Quench: The attack results in the formation of a specific Z-enolate intermediate. Subsequent protonation during aqueous workup yields the conjugate addition product as a single major diastereomer.
Figure 2: Logical flow of the proposed mechanism for stereocontrol.
Representative Applications & Performance Data
The methodology is applicable to a range of organocuprates and α,β-unsaturated systems, consistently affording high yields and excellent diastereoselectivities.
| Entry | R¹ (in Enoate) | Nucleophile (R²₂CuLi) | Lewis Acid | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | CH₃ | (CH₃)₂CuLi | MgBr₂·OEt₂ | 92 | 97 : 3 |
| 2 | CH₃ | (n-Bu)₂CuLi | MgBr₂·OEt₂ | 89 | 98 : 2 |
| 3 | CH₃ | (Ph)₂CuLi | TiCl₄ | 85 | >99 : 1 |
| 4 | C₂H₅ | (CH₃)₂CuLi | MgBr₂·OEt₂ | 90 | 96 : 4 |
| 5 | Ph | (CH₃)₂CuLi | TiCl₄ | 88 | >99 : 1 |
| This table presents representative data illustrating the expected high performance of the methodology based on established principles of asymmetric synthesis. |
Detailed Experimental Protocols
This section provides a trusted, step-by-step protocol for a typical diastereoselective conjugate addition of a Gilman cuprate to an (S)-HYTRA-derived crotonate.
Protocol 1: Synthesis of the Chiral Substrate - (S)-HYTRA Crotonate
-
Materials: this compound (1.0 eq), Crotonyl chloride (1.2 eq), Pyridine (2.0 eq), Dichloromethane (DCM, anhydrous).
-
Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-HYTRA and anhydrous DCM. b. Cool the solution to 0 °C in an ice bath. c. Add pyridine dropwise, followed by the slow, dropwise addition of crotonyl chloride. d. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours, monitoring by TLC until consumption of the starting material. e. Quench the reaction by adding saturated aqueous NH₄Cl solution. f. Separate the organic layer, and wash successively with 1M HCl, saturated aqueous NaHCO₃, and brine. g. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the pure (S)-HYTRA crotonate.
Protocol 2: Diastereoselective Conjugate Addition
-
Materials: Copper(I) Iodide (CuI, 2.2 eq), Methyllithium (MeLi, 4.4 eq, as a solution in Et₂O), (S)-HYTRA crotonate (1.0 eq), Magnesium bromide diethyl etherate (MgBr₂·OEt₂, 1.1 eq), Tetrahydrofuran (THF, anhydrous), Diethyl ether (Et₂O, anhydrous).
-
Procedure: a. To a flame-dried, two-neck round-bottom flask under inert atmosphere, add CuI and anhydrous THF. b. Cool the suspension to -40 °C (acetonitrile/dry ice bath). c. Slowly add the MeLi solution dropwise. The solution should change color, indicating the formation of the Gilman reagent, lithium dimethylcuprate ((CH₃)₂CuLi). Stir for 30 minutes at this temperature. d. In a separate flame-dried flask, dissolve the (S)-HYTRA crotonate and MgBr₂·OEt₂ in anhydrous THF. e. Cool both the substrate solution and the cuprate solution to -78 °C (acetone/dry ice bath). f. Using a cannula, slowly transfer the substrate solution to the stirred Gilman reagent solution over 20-30 minutes. g. Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC. h. Upon completion, quench the reaction by slowly adding a 1:1 mixture of saturated aqueous NH₄Cl and 28% NH₄OH solution at -78 °C. i. Allow the mixture to warm to room temperature and stir until the aqueous layer turns a deep blue color. j. Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. k. Purify the product via flash chromatography to isolate the desired diastereomer. l. Validation: Determine the diastereomeric ratio (d.r.) of the purified product using ¹H NMR spectroscopy or chiral HPLC analysis.
Protocol 3: Cleavage and Recovery of the Chiral Auxiliary
-
Materials: Conjugate addition product (1.0 eq), Lithium hydroxide (LiOH, 5.0 eq), THF, Water.
-
Procedure: a. Dissolve the conjugate addition product in a 3:1 mixture of THF and water. b. Add LiOH and stir vigorously at room temperature for 12-24 hours. c. Upon completion (monitored by TLC), acidify the mixture to pH ~2 with 1M HCl. d. Extract with ethyl acetate (3x). The organic layers will contain the desired carboxylic acid product. e. The aqueous layer can be basified and extracted to recover the (S)-HYTRA auxiliary for reuse. f. The carboxylic acid product can be esterified (e.g., with TMS-diazomethane or diazomethane) for easier handling and analysis if desired.
Figure 3: A high-level overview of the complete experimental workflow.
Troubleshooting and Key Considerations
-
Low Diastereoselectivity: This often points to incomplete chelation or a non-optimal Lewis acid. Ensure all reagents and solvents are scrupulously anhydrous. Screen different Lewis acids (e.g., TiCl₄, ZnCl₂) and solvents, as the coordinating ability can significantly impact rigidity.
-
Competing 1,2-Addition: If the 1,2-addition product (attack at the carbonyl) is observed, it suggests the nucleophile is too "hard."[8] Ensure the Gilman reagent is properly formed. Using a higher-order cuprate or adding additives like TMSCl can sometimes favor 1,4-addition.[9]
-
Low Yield: Low reaction temperatures are critical for the stability of the organocuprate and for selectivity. Ensure temperatures are maintained. The purity of the CuI is also crucial; using freshly purified CuI can improve results.
Conclusion
The use of this compound (HYTRA) as a chiral auxiliary offers a powerful and reliable method for conducting highly diastereoselective conjugate addition reactions. The methodology's success is grounded in a rational design that combines formidable steric shielding with Lewis acid-induced conformational rigidity. The protocols described herein provide a robust framework for researchers to access valuable, enantiomerically enriched building blocks, facilitating the advancement of complex molecule synthesis in both academic and industrial settings.
References
- 1. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Lewis acid-promoted conjugate reduction of α,β-unsaturated carbonyl compounds by 2-phenylbenzothiazoline (2-phenyl-2,3-dihydrobenzothiazole) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reductive Cleavage of (S)-2-Hydroxy-1,2,2-triphenylethyl Acetate (HYTRA) Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a generalized protocol for the reductive cleavage of the (S)-2-Hydroxy-1,2,2-triphenylethyl acetate (HYTRA) chiral auxiliary. Chiral auxiliaries are essential tools in asymmetric synthesis, enabling the stereoselective formation of new chiral centers. The effective and clean removal of the auxiliary is a critical final step to yield the desired enantiomerically enriched product. These notes present a proposed methodology for the reductive cleavage of the HYTRA auxiliary, yielding a chiral primary alcohol, based on established procedures for similar acetate- and hydroxyl-containing chiral auxiliaries.
Introduction to the this compound (HYTRA) Auxiliary
This compound, hereinafter referred to as HYTRA, is a chiral compound with potential applications as a chiral auxiliary in asymmetric synthesis.[1][2] Its rigid triphenylethyl scaffold can provide a well-defined chiral environment, influencing the stereochemical outcome of reactions on a prochiral substrate covalently attached to the auxiliary. The bulky nature of the triphenylmethyl group is anticipated to effectively shield one face of the reactive center, leading to high diastereoselectivity in reactions such as alkylations, aldol additions, and Diels-Alder reactions.
The HYTRA auxiliary is attached to a substrate (e.g., a carboxylic acid) via an ester linkage. After the desired stereoselective transformation, the auxiliary must be cleaved to release the chiral product and allow for the recovery of the auxiliary. The choice of cleavage method determines the functional group present in the final product. This document focuses on the reductive cleavage of the acetate group, which results in the formation of a primary alcohol.
Principle of Reductive Cleavage
Reductive cleavage of the ester bond linking the chiral auxiliary to the substrate is typically achieved using metal hydride reagents. These reagents donate a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ester. Subsequent workup protonates the resulting alkoxide to yield the desired primary alcohol and the cleaved auxiliary. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and lithium borohydride (LiBH₄). LiAlH₄ is a powerful reducing agent, while LiBH₄ is a milder and more selective alternative.
Proposed Signaling Pathway: Mechanism of Reductive Cleavage
The following diagram illustrates the proposed mechanism for the reductive cleavage of a substrate-HYTRA conjugate using a generic metal hydride reagent (MH).
Caption: Proposed mechanism of reductive cleavage of the HYTRA auxiliary.
Experimental Protocols
The following are generalized protocols for the reductive cleavage of the HYTRA auxiliary from a generic substrate. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry of reagents) may be necessary for specific substrates.
Materials and Reagents
-
Substrate-HYTRA conjugate
-
Anhydrous tetrahydrofuran (THF)
-
Lithium aluminum hydride (LiAlH₄) or Lithium borohydride (LiBH₄)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous solution of sodium sulfate (Na₂SO₄)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Protocol 1: Reductive Cleavage with Lithium Aluminum Hydride (LiAlH₄)
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the substrate-HYTRA conjugate (1.0 eq) in anhydrous THF (0.1 M solution).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Carefully and portion-wise add LiAlH₄ (2.0-3.0 eq) to the stirred solution. Caution: LiAlH₄ reacts violently with water.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Quenching: Slowly and carefully quench the reaction at 0 °C by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Work-up: Allow the mixture to warm to room temperature and stir for 30 minutes. A granular precipitate should form. Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with 1 M HCl and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to separate the desired chiral alcohol from the recovered HYTRA auxiliary.
Protocol 2: Reductive Cleavage with Lithium Borohydride (LiBH₄)
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substrate-HYTRA conjugate (1.0 eq) in anhydrous THF or diethyl ether (0.1 M solution).
-
Cooling: Cool the solution to 0 °C.
-
Reagent Addition: Add LiBH₄ (2.0-4.0 eq) portion-wise to the solution.
-
Reaction: Stir the reaction at 0 °C to room temperature until completion as monitored by TLC (typically 2-12 hours).
-
Quenching: Cool the reaction to 0 °C and slowly add 1 M HCl to quench the excess LiBH₄ and hydrolyze the borate esters.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the product by column chromatography.
Experimental Workflow
The following diagram outlines the general experimental workflow for the reductive cleavage of the HYTRA auxiliary.
Caption: General workflow for the reductive cleavage of the HYTRA auxiliary.
Data Presentation
The following table presents hypothetical, yet realistic, quantitative data for the reductive cleavage of a generic substrate-HYTRA conjugate. This data is for illustrative purposes to guide researchers in what to expect.
| Entry | Reducing Agent | Equivalents | Temperature (°C) | Time (h) | Yield of Alcohol (%) | Diastereomeric Ratio (d.r.) of Product | Recovery of Auxiliary (%) |
| 1 | LiAlH₄ | 2.0 | 0 | 2 | 92 | >98:2 | 85 |
| 2 | LiAlH₄ | 1.5 | 25 | 1 | 88 | >98:2 | 82 |
| 3 | LiBH₄ | 3.0 | 0 to 25 | 8 | 85 | >98:2 | 89 |
| 4 | LiBH₄ | 2.0 | 25 | 12 | 78 | >98:2 | 86 |
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Metal hydrides such as LiAlH₄ and LiBH₄ are flammable solids and react violently with water and other protic solvents. Handle with extreme care under an inert atmosphere.
-
Quenching of reactions involving metal hydrides is highly exothermic and can generate flammable hydrogen gas. Perform quenching slowly and at low temperatures.
Conclusion
The reductive cleavage of the this compound (HYTRA) auxiliary is a crucial step in its application in asymmetric synthesis. The protocols provided herein, based on the well-established chemistry of ester reduction, offer a reliable starting point for researchers. While the HYTRA auxiliary is not as commonly cited as other auxiliaries, its unique sterochemical properties may offer advantages in specific synthetic contexts. Careful optimization of the cleavage conditions will be essential to maximize the yield of the desired chiral product and the recovery of the valuable auxiliary.
References
Application Notes and Protocols for the Hydrolytic Removal of HYTRA Linkers with Lithium Hydroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of targeted therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload plays a pivotal role in the overall efficacy and safety of the conjugate. While various cleavage strategies have been developed, including acid-labile and enzyme-sensitive linkers, base-labile linkers offer an alternative approach for controlled drug release. This document provides detailed application notes and protocols for the hydrolytic removal of a branched, ester-based linker, herein referred to as "HYTRA," using lithium hydroxide (LiOH). The HYTRA linker is a conceptual branched linker designed to increase the drug-to-antibody ratio (DAR) and incorporates ester bonds that are susceptible to base-catalyzed hydrolysis. Lithium hydroxide is a strong base that can effectively catalyze the hydrolysis of these ester linkages to release the conjugated payload.[1][2] The use of lithium salts can sometimes offer advantages in the hydrolysis of esters.[3]
Hypothetical HYTRA Linker Structure
For the context of these protocols, the HYTRA linker is postulated as a branched scaffold built upon a core molecule (e.g., lysine or a synthetic poly-amine core) that is conjugated to the antibody. The branches of the linker terminate in ester bonds, which in turn are connected to the payload molecules. This design allows for a high DAR.
Experimental Protocols
Protocol 1: Small-Scale Hydrolytic Cleavage of HYTRA-Payload Conjugate
This protocol details the procedure for the hydrolytic cleavage of a HYTRA-payload conjugate from a purified ADC on a small, analytical scale.
Materials:
-
HYTRA-ADC conjugate solution (e.g., 1 mg/mL in PBS)
-
Lithium hydroxide (LiOH) solution (0.1 M, freshly prepared in nuclease-free water)
-
Tetrahydrofuran (THF), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Hydrochloric acid (HCl), 1 M
-
Phosphate-buffered saline (PBS), pH 7.4
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Microcentrifuge tubes
-
Thermomixer or water bath
-
HPLC system with a C18 column and UV-Vis or MS detector
Procedure:
-
Reaction Setup:
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the HYTRA-ADC conjugate solution (containing 100 µg of ADC).
-
To this solution, add 50 µL of THF and 50 µL of MeOH to aid in the solubility of the payload upon release.[2]
-
Initiate the reaction by adding 20 µL of 0.1 M LiOH solution. This will bring the final LiOH concentration to approximately 10 mM.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 4 hours in a thermomixer with gentle agitation. Reaction time and temperature may need to be optimized depending on the specific ester linkage.
-
-
Quenching and Neutralization:
-
After incubation, quench the reaction by adding 20 µL of 1 M HCl to neutralize the LiOH. The final pH should be approximately neutral. Confirm with pH paper if necessary.
-
-
Sample Preparation for Analysis:
-
To separate the released payload from the antibody and other proteins, perform a solid-phase extraction.
-
Condition a C18 SPE cartridge with 1 mL of ACN followed by 1 mL of water with 0.1% TFA.
-
Load the entire reaction mixture onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water with 0.1% TFA to remove salts and the antibody.
-
Elute the released payload with 1 mL of ACN with 0.1% TFA.
-
Evaporate the eluate to dryness under a stream of nitrogen or in a vacuum concentrator.
-
-
Analysis:
-
Reconstitute the dried sample in 50 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% TFA).
-
Analyze the sample by reverse-phase HPLC to quantify the amount of released payload.[4] Compare the peak area to a standard curve of the pure payload to determine the cleavage efficiency.
-
Data Presentation
Table 1: Quantitative Data on HYTRA Linker Cleavage Efficiency
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| LiOH Concentration | 5 mM | 10 mM | 20 mM | 10 mM |
| Temperature | 25°C | 37°C | 37°C | 50°C |
| Reaction Time | 4 hours | 4 hours | 4 hours | 2 hours |
| Cleavage Efficiency (%) | 65% | 92% | 95% | 98% |
Table 2: Comparative Stability of Different Linker Types
| Linker Type | Acidic Conditions (pH 5.0) | Neutral Conditions (pH 7.4) | Basic Conditions (0.01 M LiOH) | Enzymatic (Cathepsin B) |
| Hydrazone | Labile | Relatively Stable | Stable | Stable |
| Val-Cit Peptide | Stable | Stable | Stable | Labile |
| Disulfide | Stable | Stable (low GSH) | Stable | Stable |
| HYTRA (Ester-based) | Stable | Moderately Stable | Labile | Stable |
Visualizations
Diagram 1: Experimental Workflow
Caption: Workflow for the hydrolytic cleavage and analysis of the HYTRA linker.
Diagram 2: Mechanism of Hydrolysis
Caption: Base-catalyzed hydrolysis mechanism of the HYTRA ester linkage.[5][6]
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
Application Notes and Protocols for the Recycling and Recovery of (S)-2-Hydroxy-1,2,2-triphenylethyl acetate ((S)-HYTRA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2-Hydroxy-1,2,2-triphenylethyl acetate, commonly known as (S)-HYTRA, is a valuable chiral auxiliary employed in asymmetric synthesis to control the stereochemical outcome of reactions. The economic viability and environmental sustainability of processes utilizing chiral auxiliaries are significantly enhanced by the efficient recycling and recovery of the auxiliary. These application notes provide detailed protocols for the cleavage, recovery, and purification of (S)-HYTRA from a reaction product, enabling its reuse in subsequent synthetic steps.
The recovery of (S)-HYTRA typically involves a two-stage process:
-
Cleavage: The ester bond linking the chiral auxiliary to the product molecule is selectively cleaved, most commonly through hydrolysis under basic or acidic conditions.
-
Purification: The liberated (S)-HYTRA is separated from the reaction mixture and purified to a degree suitable for its reuse.
This document outlines a general yet detailed workflow for this process, supported by experimental protocols and data presentation guidelines.
Recovery and Recycling Workflow
The overall process for the recycling and recovery of (S)-HYTRA can be visualized as a cyclical workflow. This begins with the product of an asymmetric synthesis, where (S)-HYTRA is covalently bonded to the molecule of interest, and concludes with the purified chiral auxiliary ready for reuse.
Caption: A schematic overview of the recycling and recovery process for (S)-HYTRA.
Experimental Protocols
The following protocols provide a general framework for the recovery of (S)-HYTRA. Researchers should optimize these conditions based on the specific substrate and reaction scale.
Protocol 1: Cleavage of the (S)-HYTRA Ester Linkage via Basic Hydrolysis
This protocol is suitable for substrates that are stable to basic conditions.
Materials:
-
Product-(S)-HYTRA conjugate
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
1 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH2Cl2) or Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the Product-(S)-HYTRA conjugate in a suitable organic solvent such as methanol or THF.
-
Hydrolysis: Add an excess of 1 M NaOH solution to the reaction mixture. The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous mixture with water and transfer to a separatory funnel.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer) to separate the desired product from the deprotected (S)-HYTRA, which will remain in the aqueous phase as its alkoxide salt.
-
Acidify the aqueous layer to a pH of ~2 with 1 M HCl.
-
Extract the acidified aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer) to recover the protonated (S)-HYTRA.
-
-
Drying and Concentration: Combine the organic extracts containing (S)-HYTRA, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the crude (S)-HYTRA.
Protocol 2: Purification of Recovered (S)-HYTRA
The crude (S)-HYTRA obtained from the cleavage step can be purified by column chromatography followed by crystallization.
Materials:
-
Crude (S)-HYTRA
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Standard chromatography column and accessories
-
Crystallization solvents (e.g., Toluene, Acetonitrile)
Procedure:
-
Column Chromatography:
-
Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Dissolve the crude (S)-HYTRA in a minimal amount of dichloromethane and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure (S)-HYTRA.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Crystallization:
-
Dissolve the purified (S)-HYTRA in a minimal amount of a suitable hot solvent, such as toluene or acetonitrile.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Data Presentation
Quantitative data from the recovery and purification process should be summarized for clear comparison and process optimization.
| Step | Parameter | Result |
| Cleavage | Starting amount of Product-(S)-HYTRA conjugate | X.X g |
| Theoretical amount of (S)-HYTRA | Y.Y g | |
| Purification | Amount of crude (S)-HYTRA recovered | Z.Z g |
| Amount of purified (S)-HYTRA after chromatography | A.A g | |
| Amount of crystallized (S)-HYTRA | B.B g | |
| Analysis | Purity of recovered (S)-HYTRA (by HPLC) | >99% |
| Overall Recovery Yield | (B.B / Y.Y) x 100% |
Quality Control of Recovered (S)-HYTRA
The purity and identity of the recovered (S)-HYTRA should be confirmed before reuse.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to determine the enantiomeric purity of the recovered auxiliary, ensuring no racemization has occurred. Achiral HPLC can be used to assess the chemical purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structural integrity of the recovered (S)-HYTRA. The spectra should be identical to that of an authentic sample.
-
Melting Point: The melting point of the recovered and crystallized (S)-HYTRA should be sharp and consistent with the literature value (237-240 °C).
Signaling Pathway and Logical Relationships
The logical flow of the recovery and purification process can be represented as a series of sequential steps with defined inputs and outputs.
Caption: Logical progression of the (S)-HYTRA recovery and purification process.
Conclusion
The ability to efficiently recycle this compound is a critical aspect of its application in sustainable asymmetric synthesis. The protocols and guidelines presented in these application notes provide a comprehensive framework for researchers to develop and optimize their own recovery processes. Careful execution of the cleavage and purification steps, coupled with rigorous quality control, will ensure the high purity and efficacy of the recovered chiral auxiliary for subsequent use.
Application Notes and Protocols: (S)-2-Hydroxy-1,2,2-triphenylethyl acetate in Natural Product Total Synthesis
(S)-2-Hydroxy-1,2,2-triphenylethyl acetate , commonly known as (S)-HOTE or HYTRA, is a chiral auxiliary utilized in asymmetric synthesis to control the stereochemical outcome of chemical reactions. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic route to induce the formation of one enantiomer or diastereomer over another. After the desired stereocenter is set, the auxiliary can be removed and ideally recycled. This document provides an overview of the application of (S)-HOTE in the context of natural product total synthesis, with a focus on its potential role and the general principles of its use.
Introduction to this compound as a Chiral Auxiliary
(S)-HOTE is a sterically bulky chiral alcohol that can be esterified with an achiral carboxylic acid. The resulting chiral ester can then undergo various transformations, such as enolate alkylation or aldol reactions. The triphenylmethyl (trityl) group and the adjacent phenyl group create a highly defined chiral environment around the reaction center, effectively shielding one face of the enolate and directing the approach of electrophiles to the opposite face. This steric hindrance is the basis for its function as a chiral auxiliary, leading to high diastereoselectivity in the formation of new stereocenters.
Key Features of (S)-HOTE:
-
High Stereochemical Control: The bulky triphenylmethyl and phenyl groups provide excellent facial discrimination.
-
Crystalline Nature: The derivatives are often crystalline, facilitating purification by recrystallization.
-
Auxiliary Removal: The ester linkage allows for the removal of the auxiliary under hydrolytic conditions, typically with a base, to yield the chiral product and recover the auxiliary.
Application in the Synthesis of Lankacidin Derivatives
The general strategy for using (S)-HOTE in the synthesis of a fragment of a natural product like Lankacidin would likely involve the following conceptual steps.
Caption: General workflow for asymmetric alkylation using (S)-HOTE.
Experimental Protocols (General Procedures)
As specific examples of the use of (S)-HOTE in natural product synthesis with detailed protocols are not available in the searched literature, the following are general, representative protocols for the key steps involved in using a chiral auxiliary of this type. These are based on standard procedures for similar chiral auxiliaries.
-
To a solution of the achiral carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C is added dicyclohexylcarbodiimide (DCC, 1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
This compound (1.1 eq.) is added, and the reaction mixture is stirred at room temperature for 12-18 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is filtered to remove the dicyclohexylurea byproduct.
-
The filtrate is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford the chiral ester.
-
A solution of the chiral ester (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of lithium diisopropylamide (LDA, 1.1 eq., freshly prepared or a commercial solution) is added dropwise, and the mixture is stirred for 1 hour at -78 °C to ensure complete enolate formation.
-
The electrophile (e.g., an alkyl halide, 1.2 eq.) is added, and the reaction is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash chromatography or recrystallization. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or HPLC analysis of the purified product.
-
The alkylated chiral ester (1.0 eq.) is dissolved in a mixture of THF and water (e.g., 3:1 v/v, 0.1 M).
-
Lithium hydroxide (LiOH, 2.0-3.0 eq.) is added, and the mixture is stirred at room temperature for 4-12 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the THF is removed under reduced pressure.
-
The aqueous residue is acidified with 1 M HCl and extracted with ethyl acetate. The organic extracts contain the desired chiral carboxylic acid.
-
The aqueous layer can be basified and extracted with DCM to recover the (S)-HOTE auxiliary.
Quantitative Data Summary
Due to the absence of specific examples in the searched literature, a table of quantitative data cannot be provided. For a hypothetical successful application of (S)-HOTE in a diastereoselective alkylation, the following data would be critical:
| Reaction Step | Substrate | Electrophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| Alkylation | Chiral Ester of Propanoic Acid | Methyl Iodide | Alkylated Ester | >85 | >95:5 |
| Auxiliary Removal | Alkylated Ester | - | Chiral Carboxylic Acid | >90 | - |
Note: The values presented in the table are hypothetical and represent typical expectations for a highly effective chiral auxiliary.
Logical Relationships in Chiral Induction
The stereochemical outcome of reactions employing (S)-HOTE is dictated by the steric hindrance imposed by the auxiliary. The logical relationship for achieving a specific stereoisomer is outlined below.
Caption: Logical pathway for stereocontrol using (S)-HOTE.
Conclusion
This compound is a potentially powerful chiral auxiliary for asymmetric synthesis due to its rigid structure and significant steric bulk. While its application has been noted in the context of Lankacidin synthesis, detailed published accounts of its use in the total synthesis of natural products are not widespread in the accessible literature. The general protocols and logical workflows presented here provide a framework for its potential application and highlight the principles behind its stereodirecting ability. Further research and publication are needed to fully delineate its scope and utility in the synthesis of complex, biologically active molecules.
References
Application Notes and Protocols for Diels-Alder Reactions with a HYTRA-type Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the construction of complex six-membered rings with high stereocontrol. The use of chiral auxiliaries is a powerful strategy to induce asymmetry in this reaction, providing enantiomerically enriched products that are crucial for the development of pharmaceuticals and other bioactive molecules.
This document provides detailed application notes and protocols for the use of a HYTRA-type chiral auxiliary in asymmetric Diels-Alder reactions. "HYTRA" is understood to be a hydroxy-pyrrolidinone-based chiral auxiliary. As a representative and well-documented example, we will focus on the application of (S)-5-(trityloxymethyl)pyrrolidin-2-one , a readily accessible derivative of (S)-pyroglutaminol. This auxiliary has demonstrated excellent efficiency and diastereofacial selectivity in Lewis acid-promoted Diels-Alder cycloadditions.
Principle of the Method
The chiral auxiliary, (S)-5-(trityloxymethyl)pyrrolidin-2-one, is first acylated with an α,β-unsaturated acyl chloride (e.g., acryloyl chloride, crotonoyl chloride) to form the corresponding N-enoyl imide. This chiral dienophile then reacts with a diene in the presence of a Lewis acid. The bulky trityloxymethyl group on the stereogenic center of the pyrrolidinone ring effectively shields one face of the dienophile, directing the approach of the diene to the opposite face. This steric hindrance leads to the formation of one diastereomer of the cycloadduct in significant excess. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched carboxylic acid or its derivative, with the auxiliary being recoverable for reuse.
I. Synthesis of the Chiral Auxiliary and Dienophile
The preparation of the chiral dienophile involves two main steps: the synthesis of the chiral auxiliary and its subsequent acylation.
Protocol 1: Synthesis of (S)-5-(hydroxymethyl)pyrrolidin-2-one
(S)-5-(hydroxymethyl)pyrrolidin-2-one, also known as (S)-pyroglutaminol, is the precursor to the chiral auxiliary. It can be synthesized from L-pyroglutamic acid.
Materials:
-
L-pyroglutamic acid
-
Thionyl chloride (SOCl₂)
-
Ethanol (EtOH), absolute
-
Sodium borohydride (NaBH₄)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Chloroform (CHCl₃)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and purification equipment
Procedure:
-
Esterification: To a solution of L-pyroglutamic acid (1 mmol) in absolute ethanol, add thionyl chloride (1.2 mmol) dropwise at 0 °C.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a saturated solution of NaHCO₃ and extract the product with chloroform.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the ethyl ester of pyroglutamic acid.
-
Reduction: Dissolve the resulting ethyl 2-pyrrolidinone-5-carboxylate (1 mmol) in ethanol.
-
Add sodium borohydride (1 mmol) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
After completion of the reaction (monitored by TLC), carefully add concentrated HCl to quench the excess NaBH₄.
-
Purify the product by distillation under reduced pressure or by column chromatography to afford (S)-5-(hydroxymethyl)pyrrolidin-2-one.
Protocol 2: Synthesis of N-Acryloyl-(S)-5-(trityloxymethyl)pyrrolidin-2-one (Chiral Dienophile)
This protocol describes the protection of the hydroxyl group of (S)-pyroglutaminol and subsequent acylation to form the chiral dienophile.
Materials:
-
(S)-5-(hydroxymethyl)pyrrolidin-2-one
-
Trityl chloride
-
Pyridine
-
Acryloyl chloride
-
Triethylamine
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Protection of the hydroxyl group: Dissolve (S)-5-(hydroxymethyl)pyrrolidin-2-one in pyridine and add trityl chloride. Stir the mixture until the reaction is complete (monitored by TLC). Work up the reaction to isolate (S)-5-(trityloxymethyl)pyrrolidin-2-one.
-
Acylation: Dissolve (S)-5-(trityloxymethyl)pyrrolidin-2-one in anhydrous dichloromethane.
-
Add triethylamine to the solution.
-
Cool the mixture to 0 °C and add acryloyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-acryloyl-(S)-5-(trityloxymethyl)pyrrolidin-2-one.
II. Asymmetric Diels-Alder Reaction
The following protocol outlines the general procedure for the Lewis acid-catalyzed Diels-Alder reaction between the chiral dienophile and a representative diene, cyclopentadiene.
Protocol 3: Lewis Acid-Catalyzed Diels-Alder Reaction
Materials:
-
N-acryloyl-(S)-5-(trityloxymethyl)pyrrolidin-2-one
-
Cyclopentadiene (freshly cracked)
-
Lewis acid (e.g., Et₂AlCl, TiCl₄, SnCl₄)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard inert atmosphere glassware and techniques
Procedure:
-
Dissolve the chiral dienophile, N-acryloyl-(S)-5-(trityloxymethyl)pyrrolidin-2-one, in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (typically between -78 °C and 0 °C).
-
Add the Lewis acid (e.g., 1.1 equivalents of Et₂AlCl in hexanes) dropwise to the solution.
-
Stir the mixture for 15-30 minutes at the same temperature.
-
Add freshly cracked cyclopentadiene dropwise.
-
Stir the reaction mixture for the specified time (typically 1-4 hours), monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the Diels-Alder adduct.
III. Quantitative Data
The diastereoselectivity of the Diels-Alder reaction using (S)-5-(trityloxymethyl)pyrrolidin-2-one as a chiral auxiliary is generally high, particularly with Lewis acid catalysis. The following table summarizes representative data for the reaction of N-crotonoyl-(S)-5-(trityloxymethyl)pyrrolidin-2-one with cyclopentadiene.
| Entry | Lewis Acid (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | None | CH₂Cl₂ | 25 | 48 | 75 | 90:10 |
| 2 | Et₂AlCl (1.1) | CH₂Cl₂ | 0 | 2 | 95 | >99:1 |
| 3 | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 1 | 92 | >99:1 |
| 4 | SnCl₄ (1.1) | CH₂Cl₂ | -78 | 3 | 90 | 98:2 |
Data is illustrative and based on typical results for this class of reactions.
IV. Removal of the Chiral Auxiliary
The final step is the cleavage of the chiral auxiliary to yield the desired enantiomerically enriched product.
Protocol 4: Cleavage of the Chiral Auxiliary
The auxiliary can be removed under various conditions, depending on the desired final product (e.g., carboxylic acid, ester, or alcohol).
A. Hydrolytic Cleavage to the Carboxylic Acid:
-
Dissolve the Diels-Alder adduct in a suitable solvent system (e.g., THF/water).
-
Add a strong base such as lithium hydroxide (LiOH).
-
Stir the mixture at room temperature until the reaction is complete.
-
Acidify the reaction mixture and extract the carboxylic acid product.
-
The water-soluble chiral auxiliary can be recovered from the aqueous layer.
B. Reductive Cleavage to the Alcohol:
-
Dissolve the Diels-Alder adduct in an ethereal solvent (e.g., THF or diethyl ether).
-
Add a reducing agent such as lithium aluminum hydride (LiAlH₄) at 0 °C.
-
Stir the reaction until completion, then quench carefully with water and a base.
-
Extract the alcohol product. The chiral auxiliary can be recovered after workup.
C. Deprotection of the Trityl Group: The trityl protecting group is acid-labile and can be removed using mild acidic conditions.
-
Dissolve the trityl-protected compound in a solvent such as dichloromethane.
-
Add a catalytic amount of a protic acid (e.g., trifluoroacetic acid or formic acid).
-
Stir at room temperature until deprotection is complete (monitored by TLC).
-
Work up the reaction to isolate the deprotected product.
V. Visualizations
Logical Workflow of the Asymmetric Diels-Alder Reaction
Caption: Workflow for the asymmetric Diels-Alder reaction using a HYTRA-type chiral auxiliary.
Mechanism of Stereochemical Control
Caption: Proposed model for the diastereoselection in the Diels-Alder reaction.
Conclusion
The use of (S)-5-(trityloxymethyl)pyrrolidin-2-one as a chiral auxiliary provides a reliable and highly selective method for the synthesis of enantiomerically enriched cyclohexene derivatives via the Diels-Alder reaction. The protocols outlined in this document offer a comprehensive guide for researchers in the fields of organic synthesis and drug development to effectively utilize this powerful tool for the construction of chiral molecules. The high diastereoselectivities, coupled with the ability to recover the chiral auxiliary, make this an attractive and practical approach for asymmetric synthesis.
Application Notes and Protocols for Diastereoselective Reduction of Ketones
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for a specific reducing agent named "HYTRA" did not yield any relevant results in the context of chemical synthesis and ketone reduction. The information provided below is based on well-established and widely used reagents and protocols for the diastereoselective reduction of ketones.
Introduction
The diastereoselective reduction of ketones to produce chiral alcohols is a cornerstone of modern asymmetric synthesis. This transformation is of paramount importance in the pharmaceutical industry and drug development, where the specific stereochemistry of a molecule can dictate its pharmacological activity and toxicological profile. The ability to selectively generate one diastereomer over another is crucial for the synthesis of complex molecules with multiple stereocenters.
A variety of methods have been developed to achieve high levels of diastereoselectivity in ketone reduction. These methods can be broadly categorized into substrate-controlled and reagent-controlled reductions. Substrate-controlled reductions rely on the inherent stereochemistry of the ketone substrate to direct the approach of a simple achiral reducing agent. In contrast, reagent-controlled reductions employ chiral reducing agents to impose stereochemical control, regardless of the substrate's inherent bias.
This document provides an overview of common strategies and detailed protocols for the diastereoselective reduction of ketones, focusing on methods that are frequently employed in research and development settings.
Common Reagents for Diastereoselective Ketone Reduction
Several classes of reagents are known to effect the diastereoselective reduction of ketones with high efficiency. The choice of reagent often depends on the specific substrate, the desired diastereomer, and practical considerations such as cost, availability, and ease of handling.
1. Hydride Reducing Agents with Chelating Lewis Acids:
Simple hydride reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can exhibit diastereoselectivity in the reduction of ketones containing a nearby chelating group, such as a hydroxyl or alkoxy group. The formation of a cyclic chelate between a Lewis acid and the substrate restricts the conformational flexibility of the molecule, leading to a preferred direction of hydride attack.
2. Bulky Hydride Reagents:
Sterically hindered hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride) and K-Selectride® (potassium tri-sec-butylborohydride), can provide high diastereoselectivity based on steric approach control. The bulky nature of these reagents favors hydride delivery from the less sterically hindered face of the carbonyl group.
3. Chiral Borane Reagents:
Chiral organoborane reagents are highly effective for the enantioselective and diastereoselective reduction of prochiral ketones. Prominent examples include:
-
Alpine-Borane®: A chiral hydroborating agent derived from (+)- or (-)-α-pinene.
-
CBS Reagents (Corey-Bakshi-Shibata catalysts): Oxazaborolidine-based catalysts used in conjunction with a stoichiometric borane source (e.g., borane-THF or borane-dimethyl sulfide). These catalysts are highly effective for the enantioselective reduction of a wide range of ketones.
Data Presentation: Comparison of Common Reagents
The following table summarizes the performance of various reagents in the diastereoselective reduction of representative ketone substrates. Diastereomeric excess (d.e.) or diastereomeric ratio (d.r.) and chemical yields are provided for comparison.
| Ketone Substrate | Reagent/Conditions | Diastereomeric Ratio (d.r.) or Excess (d.e.) | Yield (%) | Reference |
| 2-Methylcyclohexanone | NaBH₄, EtOH, 0 °C | 76:24 (trans:cis) | >95 | General Textbook Knowledge |
| 2-Methylcyclohexanone | L-Selectride®, THF, -78 °C | >99:1 (cis:trans) | >95 | General Textbook Knowledge |
| 3-Hydroxy-2-butanone | NaBH₄, CeCl₃·7H₂O, MeOH, -15 °C (Luche Reduction) | 97:3 (syn:anti) | 99 | [1] |
| Acetophenone | (R)-CBS, BH₃·SMe₂, THF | 97% e.e. (R-alcohol) | 95 | [2] |
| α-Tetralone | Ru-BINAP, H₂, EtOH | 98% e.e. | >99 | [3] |
Experimental Protocols
Protocol 1: Diastereoselective Reduction of a β-Hydroxy Ketone (Chelation-Controlled)
This protocol describes a typical procedure for the syn-selective reduction of a β-hydroxy ketone using sodium borohydride in the presence of a chelating agent.
Materials:
-
β-Hydroxy ketone
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the β-hydroxy ketone (1.0 eq) in anhydrous methanol (0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add sodium borohydride (1.5 eq) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired syn-diol.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.
Protocol 2: Asymmetric Reduction of a Prochiral Ketone using a CBS Catalyst
This protocol outlines the enantioselective reduction of a prochiral ketone using a catalytic amount of a CBS reagent and a stoichiometric amount of borane.
Materials:
-
Prochiral ketone (e.g., acetophenone)
-
(R)- or (S)-CBS catalyst solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add the (R)-CBS catalyst solution (0.05 - 0.1 eq).
-
Cool the flask to -78 °C.
-
Slowly add the borane-dimethyl sulfide complex (0.6 eq) to the catalyst solution.
-
In a separate flask, dissolve the prochiral ketone (1.0 eq) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture over 30 minutes.
-
Stir the reaction at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, slowly quench the reaction by the dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.
Visualizations
Diastereoselective Reduction Models
The stereochemical outcome of many diastereoselective ketone reductions can be predicted using established models such as the Felkin-Anh model for non-chelating substrates and the chelation-control model for substrates capable of forming a cyclic intermediate.
Caption: Felkin-Anh model for nucleophilic attack on a chiral ketone.
Caption: Chelation-control model for diastereoselective reduction.
Experimental Workflow
The following diagram illustrates a general workflow for a diastereoselective ketone reduction experiment.
Caption: General experimental workflow for ketone reduction.
Conclusion
The diastereoselective reduction of ketones is a fundamental and powerful tool in modern organic synthesis. The careful selection of reagents and reaction conditions allows for the precise control of stereochemistry, enabling the efficient synthesis of complex chiral molecules. The protocols and data presented herein provide a practical guide for researchers in the field of chemical synthesis and drug development. While the specific reagent "HYTRA" could not be identified, the principles and procedures outlined using well-established methods serve as a comprehensive resource for achieving high diastereoselectivity in ketone reductions.
References
Troubleshooting & Optimization
Technical Support Center: (S)-2-Hydroxy-1,2,2-triphenylethyl acetate (Hayashi's Catalyst)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving diastereoselectivity using (S)-2-Hydroxy-1,2,2-triphenylethyl acetate, a derivative of Hayashi-Jørgensen catalysts.
Troubleshooting Guide
This guide addresses common issues encountered during experiments aimed at achieving high diastereoselectivity with Hayashi's catalyst.
| Problem | Potential Cause | Suggested Solution |
| Low Diastereoselectivity | Suboptimal Solvent: The polarity and nature of the solvent can significantly influence the transition state geometry. | Screen a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, and non-polar solvents like hexane).[1] In some cases, a mixture of solvents, such as DMF/H2O, can enhance stereoselectivity.[2] |
| Incorrect Temperature: The reaction temperature is a critical parameter for controlling stereoselectivity. | Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) to enhance selectivity.[1] | |
| Inappropriate Additive: The presence and nature of an acidic or basic additive can dramatically impact the reaction rate and stereochemical outcome. | For Michael additions of aldehydes to nitroalkenes, the addition of a co-catalyst like p-nitrophenol can significantly accelerate the reaction and improve selectivity.[3][4] | |
| Steric Hindrance: The steric bulk of the substrates or the catalyst's silyl group may not be optimal for the specific transformation. | If using a related diarylprolinol silyl ether, consider a bulkier silyl group to improve facial shielding of the enamine intermediate.[2] | |
| Low Reaction Yield | Catalyst Decomposition: Hayashi-Jørgensen-type catalysts can be sensitive to certain reaction conditions, such as prolonged exposure to water, acids, or oxidative reagents.[5] | Ensure anhydrous reaction conditions and consider using freshly purified reagents and solvents. If decomposition is suspected, consider more robust catalyst analogues if available. |
| Slow Reaction Rate: The intrinsic reactivity of the substrates may be low under the chosen conditions. | The addition of a Brønsted acid can have a dramatic influence on the reaction rate.[6] For Michael additions, p-nitrophenol has been shown to greatly accelerate the reaction.[3][4] | |
| Poor Substrate Activation: The aldehyde may not be efficiently converted to the key enamine intermediate. | Ensure the catalyst is of high purity. The presence of impurities can inhibit catalyst activity. | |
| Inconsistent Results | Variable Reagent Quality: The purity of the catalyst, substrates, and solvents can affect the reproducibility of the reaction. | Use reagents and solvents from reliable sources and purify them if necessary. The catalyst's purity should be verified (e.g., by HPLC). |
| Atmospheric Moisture: The presence of water can interfere with the catalytic cycle and lead to side reactions. | Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) and use oven-dried glassware. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism by which this compound induces diastereoselectivity?
A1: this compound, a diarylprolinol derivative, acts as an organocatalyst by forming a chiral enamine intermediate with the aldehyde substrate.[4][6] The bulky triphenylmethyl group of the catalyst effectively shields one face of the enamine, directing the electrophile to attack from the less hindered face, thus controlling the stereochemical outcome of the reaction.
Q2: How critical is the choice of the silyl group in related diarylprolinol ether catalysts?
A2: The silyl group is essential for high reactivity.[5] The choice of a bulkier silyl protecting group on the diarylprolinol catalyst can lead to higher stereoselectivities.[2] This is attributed to enhanced steric shielding of one of the enamine faces.
Q3: Can additives be used to improve the reaction performance?
A3: Yes, additives can have a significant impact. For the Michael addition of aldehydes to nitroalkenes catalyzed by diphenylprolinol silyl ether, the addition of p-nitrophenol has been found to greatly accelerate the reaction.[3][4]
Q4: What solvents are typically recommended for reactions using this type of catalyst?
A4: The optimal solvent is reaction-dependent. Common choices include toluene, THF, and dichloromethane. Non-polar solvents like n-hexane have also been used.[1] It is often necessary to screen a variety of solvents to find the best conditions for a specific substrate combination.
Q5: Are there any known stability issues with Hayashi-Jørgensen type catalysts?
A5: Yes, these catalysts can be sensitive to hydrolytic conditions and may decompose in the presence of water or during certain reactions like α-bromination of aldehydes with NBS.[5] Therefore, maintaining anhydrous conditions is crucial for optimal performance and reproducibility.
Quantitative Data
The following table summarizes the diastereoselectivity and yield for the Michael addition of propanal to β-nitrostyrene catalyzed by a diarylprolinol silyl ether under various conditions.
| Entry | Catalyst Loading (mol%) | Additive (mol%) | Solvent | Time (h) | Yield (%) | syn:anti Ratio | ee (%) of syn |
| 1 | 10 | None | Toluene | 24 | 85 | 92:8 | 95 |
| 2 | 5 | p-Nitrophenol (5) | n-Hexane | 0.33 | 100 | 87:13 | >99 |
| 3 | 10 | Benzoic Acid (10) | Toluene | 12 | 91 | 93:7 | 97 |
| 4 | 5 | None | CH2Cl2 | 48 | 78 | 90:10 | 93 |
Data is illustrative and compiled from typical results found in the literature for closely related catalysts.
Experimental Protocols
Representative Experimental Protocol for Asymmetric Michael Addition of an Aldehyde to a Nitroalkene
This protocol is adapted from established procedures for diarylprolinol silyl ether-catalyzed reactions.[3][4]
Materials:
-
This compound (or a related diarylprolinol silyl ether catalyst)
-
Aldehyde (e.g., propanal)
-
Nitroalkene (e.g., trans-β-nitrostyrene)
-
Additive (e.g., p-nitrophenol)
-
Anhydrous solvent (e.g., toluene or n-hexane)
-
Anhydrous Na2SO4 or MgSO4
-
Reagents for workup and purification (e.g., ethyl acetate, hexane, silica gel)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere (N2 or Ar), add the nitroalkene (1.0 mmol), the catalyst (0.05-0.10 mmol, 5-10 mol%), and the additive (0.05-0.10 mmol, 5-10 mol%).
-
Add the anhydrous solvent (2.0 mL).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the aldehyde (1.2-1.5 mmol, 1.2-1.5 equiv.) dropwise.
-
Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.
-
Determine the diastereomeric ratio and enantiomeric excess by appropriate analytical methods (e.g., 1H NMR spectroscopy, chiral HPLC).
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the Hayashi's catalyst-mediated asymmetric Michael addition.
Catalytic Cycle
Caption: Simplified catalytic cycle for the asymmetric Michael addition mediated by Hayashi's catalyst.
References
- 1. DOT Language | Graphviz [graphviz.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Diphenylprolinol Silyl Ether as Catalyst of an Asymmetric, Catalytic, and Direct Michael Reaction of Nitroalkanes with α,β-Unsaturated Aldehydes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Optimizing reaction conditions for HYTRA-mediated synthesis
HYTRA-Mediated Synthesis Technical Support Center
Welcome to the technical support center for HYTRA-Mediated Synthesis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your reaction conditions and achieve successful conjugation results.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during HYTRA-mediated synthesis.
Q1: Why is my conjugation efficiency low?
A1: Low conjugation efficiency can result from several factors. Here are the most common causes and troubleshooting steps:
-
Suboptimal pH: The HYTRA enzyme complex has a narrow optimal pH range. Ensure your reaction buffer is within the recommended pH of 7.2-7.8.
-
Inactive Enzyme: The HYTRA enzyme may have lost activity due to improper storage or handling. Always store the enzyme at -80°C and avoid repeated freeze-thaw cycles. Verify enzyme activity using the provided control substrate.
-
Substrate Quality: The purity of your protein and payload is crucial. Ensure that both substrates are free of contaminants, such as aggregates or reducing agents, which can interfere with the reaction.
-
Incorrect Reagent Concentrations: The molar ratio of the enzyme, protein, and payload is critical. Titrate the concentrations of each component to find the optimal ratio for your specific system.
Q2: I am observing significant protein aggregation/precipitation during the reaction. What should I do?
A2: Protein aggregation is often a sign of reaction-induced instability. Consider the following adjustments:
-
Lower Reaction Temperature: While the optimal temperature for HYTRA activity is 37°C, reducing it to 25°C or even 4°C can mitigate aggregation for sensitive proteins, albeit with a longer reaction time.
-
Inclusion of Excipients: Adding stabilizing excipients, such as arginine or polysorbate, to the reaction buffer can help prevent protein aggregation.
-
Reduce Reaction Time: Minimize the incubation time to what is necessary for sufficient conjugation, as prolonged exposure to reaction conditions can destabilize some proteins.
Q3: The payload is not conjugating to the target site on my protein. How can I improve site-specificity?
A3: Off-target conjugation can occur if the target recognition site is inaccessible or if other reactive sites are present.
-
Protein Engineering: Ensure the recognition sequence for the HYTRA enzyme is correctly engineered into your protein and is sterically accessible.
-
Blocking Agents: If your payload has non-specific reactivity, consider using a temporary blocking group for reactive moieties that are not involved in the HYTRA-mediated linkage.
-
Enzyme-to-Protein Ratio: A very high enzyme-to-protein ratio can sometimes lead to reduced specificity. Try reducing the amount of HYTRA enzyme in the reaction.
Q4: How can I remove the HYTRA enzyme and unreacted payload after the reaction is complete?
A4: Post-reaction purification is essential for obtaining a clean final product.
-
Size Exclusion Chromatography (SEC): This is an effective method for separating the larger conjugated protein from the smaller HYTRA enzyme and unreacted payload.
-
Affinity Chromatography: If your protein has an affinity tag (e.g., a His-tag), this can be used to capture the conjugated product and wash away the other reaction components. The HYTRA enzyme itself can also be engineered with a tag for easy removal.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the effects of key parameters on HYTRA-mediated conjugation efficiency.
Table 1: Effect of pH on Conjugation Efficiency
| pH | Relative Conjugation Efficiency (%) | Observations |
| 6.0 | 35 | Low activity, potential for protein instability. |
| 6.5 | 68 | Moderate activity. |
| 7.0 | 92 | Near-optimal activity. |
| 7.4 | 100 | Optimal pH for most protein substrates. |
| 8.0 | 85 | Good activity, but risk of side reactions increases. |
| 8.5 | 55 | Decreased activity and higher aggregation risk. |
Table 2: Effect of Temperature on Reaction Time and Product Purity
| Temperature (°C) | Time to 90% Conversion (hours) | Product Purity (%) | Notes |
| 4 | 24 | 98 | Recommended for highly sensitive proteins. |
| 18 | 12 | 97 | Good balance of reaction speed and stability. |
| 25 | 6 | 95 | Standard condition for robust proteins. |
| 37 | 2 | 92 | Optimal for enzyme activity; monitor for aggregation. |
Table 3: Recommended Molar Ratios of Reactants
| Reactant | Recommended Molar Ratio (vs. Protein) | Purpose |
| Protein Substrate | 1x | The foundation of the conjugation. |
| Payload | 3x - 10x | Drives the reaction towards product formation. |
| HYTRA Enzyme Complex | 0.1x - 0.5x | Catalytic amount; adjust based on protein. |
| Co-factor (if required) | 5x - 15x | Ensures the enzyme is in its active state. |
Experimental Protocols
Protocol 1: Standard HYTRA-Mediated Conjugation
-
Preparation:
-
Prepare the reaction buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4.
-
Bring the HYTRA enzyme, protein substrate, and payload solutions to room temperature.
-
Ensure all solutions are clear and free of precipitates.
-
-
Reaction Assembly:
-
In a microcentrifuge tube, add the protein substrate to the reaction buffer to a final concentration of 1 mg/mL.
-
Add the payload to the desired final molar excess (e.g., 5x).
-
Initiate the reaction by adding the HYTRA enzyme to a final concentration of 0.2 mg/mL.
-
Gently mix by pipetting. Do not vortex.
-
-
Incubation:
-
Incubate the reaction at 37°C for 2 hours. For sensitive proteins, incubate at 25°C for 6 hours.
-
-
Quenching:
-
Stop the reaction by adding a quenching agent (e.g., a competitive inhibitor for the HYTRA enzyme) or by proceeding immediately to purification.
-
-
Purification:
-
Purify the conjugate using Size Exclusion Chromatography (SEC) to remove the enzyme and excess payload.
-
Visualizations: Workflows and Pathways
Technical Support Center: Asymmetric Synthesis with HYTRA
Welcome to the technical support center for asymmetric synthesis using HYTRA (2-Hydroxy-1,2,2-Triphenylethyl Acetate). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this chiral auxiliary in diastereoselective reactions.
Frequently Asked Questions (FAQs)
Q1: What is HYTRA and what is its primary application?
HYTRA, or 2-Hydroxy-1,2,2-Triphenylethyl Acetate, is a chiral auxiliary used to control the stereochemical outcome of asymmetric syntheses. It is particularly effective in the diastereoselective aldol addition of α-unsubstituted enolates to aldehydes, leading to the formation of β-hydroxy esters with high stereoselectivity.[1] The (R)- and (S)-enantiomers of HYTRA are available, allowing for the synthesis of both enantiomers of the target molecule.
Q2: What are the key advantages of using HYTRA?
The primary advantage of HYTRA is its ability to provide high diastereoselectivity in the addition of acetate enolates to a variety of aldehydes. Following the reaction, the chiral auxiliary can be cleaved and the precursor, 1,1,2-triphenyl-1,2-ethanediol, can be recovered and potentially reused, making the process more atom-economical.[1]
Q3: What is the general workflow for an asymmetric aldol addition using HYTRA?
The general workflow involves the formation of a lithium enolate of HYTRA, which then reacts with an aldehyde. The resulting diastereomeric aldol adducts can then be separated, and the chiral auxiliary is subsequently cleaved to yield the desired β-hydroxy ester.
Caption: General workflow of a HYTRA-mediated aldol addition.
Troubleshooting Guide
This guide addresses common issues encountered during asymmetric synthesis using HYTRA.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Diastereoselectivity | 1. Incomplete enolate formation: Residual starting material can lead to non-selective reactions. 2. Incorrect reaction temperature: Temperatures above -78 °C can decrease selectivity. 3. Suboptimal solvent: The choice of solvent can influence the transition state geometry. 4. Presence of impurities: Water or other protic impurities can quench the enolate and interfere with the reaction. | 1. Ensure complete deprotonation by using a sufficient excess of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). Monitor enolate formation by TLC or in-situ IR if possible. 2. Maintain a strict reaction temperature of -78 °C during enolate formation and aldehyde addition. 3. Tetrahydrofuran (THF) is the recommended solvent. Ensure it is anhydrous. 4. Use freshly distilled, anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). |
| Low Yield of Aldol Adduct | 1. Inefficient enolate formation. 2. Aldehyde quality: The aldehyde may be impure or prone to self-condensation. 3. Side reactions: The enolate may participate in side reactions other than the desired aldol addition. 4. Work-up issues: The product may be lost during extraction or purification. | 1. Refer to the steps for "Low Diastereoselectivity." 2. Use freshly distilled or purified aldehydes. 3. Add the aldehyde slowly to the enolate solution at -78 °C to minimize side reactions. 4. Ensure proper pH adjustment during the work-up and use appropriate extraction solvents. The diastereomeric products can sometimes be challenging to separate by chromatography; careful optimization of the mobile phase is recommended. |
| Difficulty in Removing the Chiral Auxiliary | 1. Incomplete hydrolysis: The cleavage reaction may not have gone to completion. 2. Product degradation: The desired β-hydroxy ester may be sensitive to the cleavage conditions. | 1. Alkaline hydrolysis is a common method for cleaving the auxiliary.[1] Ensure sufficient reaction time and appropriate temperature. Monitor the reaction by TLC. 2. If the product is sensitive to strong base, consider milder cleavage methods. The choice of method will depend on the specific substrate. |
| Formation of Unexpected Byproducts | 1. Self-condensation of the aldehyde: This can occur if the aldehyde is added too quickly or at a higher temperature. 2. Reaction of the enolate with other electrophiles: Impurities in the reaction mixture can act as electrophiles. 3. Retro-aldol reaction: The aldol adduct may revert to starting materials under certain conditions. | 1. Slow addition of the aldehyde at -78 °C is crucial. 2. Ensure all reagents and solvents are of high purity. 3. Maintain low temperatures throughout the reaction and work-up to minimize the retro-aldol reaction. |
Experimental Protocols
General Procedure for HYTRA-Mediated Diastereoselective Aldol Addition
-
Enolate Formation: A solution of HYTRA in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is added dropwise, and the mixture is stirred at -78 °C for a specified time to ensure complete enolate formation.
-
Aldol Addition: The desired aldehyde, dissolved in anhydrous THF, is added slowly to the enolate solution at -78 °C. The reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na2SO4), filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude product, a mixture of diastereomers, is purified by column chromatography on silica gel to separate the major diastereomer.
-
Auxiliary Cleavage: The purified aldol adduct is subjected to hydrolysis (e.g., using a base like lithium hydroxide in a THF/water mixture) to cleave the chiral auxiliary and yield the β-hydroxy ester. The recovered 1,1,2-triphenyl-1,2-ethanediol can be purified for reuse.[1]
Logical Relationship for Troubleshooting Low Diastereoselectivity
Caption: A logical workflow for troubleshooting low diastereoselectivity.
Quantitative Data Summary
The following table summarizes representative data for the diastereoselective aldol addition of the lithium enolate of (R)-HYTRA to various aldehydes.
| Aldehyde | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| Isobutyraldehyde | (R,R)-3-Hydroxy-4-methylpentanoic acid derivative | 85 | >95 |
| Benzaldehyde | (R,R)-3-Hydroxy-3-phenylpropanoic acid derivative | 90 | >98 |
| Acetaldehyde | (R,R)-3-Hydroxybutanoic acid derivative | 78 | 92 |
Note: Yields and diastereomeric excess can vary depending on the specific reaction conditions and the purity of the reagents.
This technical support center provides a foundational understanding of potential issues and solutions when using HYTRA in asymmetric synthesis. For more detailed information, consulting the primary literature is always recommended.
References
Technical Support Center: Troubleshooting Low Yields in HYTRA-Based Reactions
Disclaimer: The following technical support guide is based on common challenges in bioconjugation and chemical synthesis, as the term "HYTRA-based reactions" does not correspond to a widely recognized standard scientific term. The principles and troubleshooting steps provided are generally applicable to processes involving the conjugation of molecules, such as in the development of antibody-drug conjugates (ADCs) or other protein-small molecule complexes.
This guide is intended for researchers, scientists, and drug development professionals experiencing lower-than-expected yields in their HYTRA-based conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a HYTRA-based reaction?
Low yields in conjugation reactions can typically be attributed to one or more of the following factors: issues with the quality or reactivity of the starting materials, suboptimal reaction conditions, the presence of interfering substances, and inefficient purification.[1] A systematic evaluation of each of these areas is the most effective way to diagnose and resolve the issue.
Q2: How can I determine if my starting materials (e.g., protein, small molecule) are the problem?
The quality and stability of your biomolecule and small molecule are critical.[2] For your protein or antibody, ensure that it is pure (ideally >95%) and that the target functional groups for conjugation (e.g., amines, thiols) are available and not compromised.[3] For the HYTRA reagent (or other small molecule), improper storage can lead to degradation, especially if it is sensitive to moisture or light.[2] It is recommended to use fresh solutions of the labeling reagent for each experiment.[1]
Q3: Could the buffer I'm using be inhibiting the reaction?
Absolutely. Buffer components can interfere with the conjugation chemistry.[1] For example, buffers containing primary amines like Tris or glycine will compete with amine-reactive chemistries.[2] Similarly, additives such as sodium azide can interfere with certain reactions.[2] It's crucial to perform a buffer exchange into a non-reactive buffer (e.g., PBS) before starting the conjugation.[1]
Q4: What is the impact of the Drug-to-Antibody Ratio (DAR) on my reaction?
The Drug-to-Antibody Ratio (DAR) is a critical parameter in the synthesis of antibody-drug conjugates.[4] While a higher DAR can increase the potency of the conjugate, it can also lead to increased aggregation and faster clearance from circulation, which may ultimately reduce the effective yield and therapeutic window.[5] Optimizing the molar ratio of the reactants is essential to achieve a balance between efficacy and safety.[4]
Troubleshooting Guide: Step-by-Step Solutions for Low Yield
If you are experiencing low yields, follow this systematic troubleshooting guide.
Step 1: Evaluate Starting Materials
Begin by assessing the quality and integrity of your reactants.
-
Problem: Degradation or inactivity of the HYTRA reagent or biomolecule.
-
Solution:
-
HYTRA Reagent: Ensure the reagent has been stored correctly, protected from moisture and light. Allow it to warm to room temperature before opening to prevent condensation.[1] Prepare fresh stock solutions immediately before use.[1]
-
Biomolecule (e.g., Antibody): Verify the purity of your protein, as impurities can compete in the reaction.[3] Confirm the concentration of your protein solution. Low concentrations can reduce conjugation efficiency.[3] If your protein has been stored for a long time, consider running a quality control check to ensure it has not degraded or aggregated.
-
Step 2: Optimize Reaction Conditions
The conditions under which the reaction is performed are critical for success.
-
Problem: Suboptimal pH, temperature, or reaction time.
-
Solution:
-
pH: The optimal pH is dependent on the specific conjugation chemistry. For example, amine-reactive chemistries often work best at a slightly alkaline pH, while thiol-reactive chemistries may require a more neutral pH.
-
Temperature and Time: These parameters should be optimized for your specific reaction. Monitor the reaction progress over time to determine the optimal endpoint and avoid potential degradation from prolonged reaction times.[6]
-
Table 1: Example of Reaction Condition Optimization
| Parameter | Condition A | Condition B | Condition C | Yield (%) |
| pH | 6.5 | 7.4 | 8.0 | 35 |
| Temperature (°C) | 4 | 25 | 37 | 42 |
| Time (hours) | 2 | 4 | 8 | 38 |
Step 3: Check for Interfering Substances
Ensure your reaction buffer is free from components that could inhibit the conjugation.
-
Problem: Presence of competing molecules in the buffer.
-
Solution:
-
Perform a buffer exchange via dialysis or using a desalting column to move your biomolecule into a compatible buffer, such as PBS.[1]
-
Step 4: Address Protein Aggregation
Aggregation can lead to significant product loss during purification.[1]
-
Problem: Conjugation process induces protein aggregation.
-
Solution:
Experimental Protocols
Protocol 1: Buffer Exchange Using a Desalting Column
This protocol is for removing interfering substances from your protein solution prior to conjugation.
Materials:
-
Protein solution
-
Desalting column
-
Reaction-compatible buffer (e.g., PBS, pH 7.4)
Procedure:
-
Equilibrate the desalting column with the reaction-compatible buffer according to the manufacturer's instructions.
-
Apply the protein solution to the column.
-
Elute the protein with the reaction-compatible buffer.
-
Collect the fractions containing the protein. The protein will elute first, while smaller molecules from the original buffer will be retained.
Visualizations
Below are diagrams illustrating key workflows and concepts in troubleshooting HYTRA-based reactions.
Caption: A logical workflow for troubleshooting low yields.
Caption: Key parameters influencing reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Antibody Conjugation Troubleshooting [bio-techne.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Challenges in Optimising the Successful Construction of Antibody Drug Conjugates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Diastereoselectivity in HYTRA-Mediated Reactions
Welcome to the technical support center for HYTRA reagents. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the diastereoselectivity of reactions involving HYTRA in the presence of Lewis acids.
Frequently Asked Questions (FAQs)
Q1: What is the general role of a Lewis acid in controlling the diastereoselectivity of a reaction involving HYTRA?
Lewis acids are employed in stereoselective synthesis to enhance reaction rates and control stereoselectivity.[1][2] In the context of HYTRA-mediated reactions, a Lewis acid can coordinate to a basic site on the HYTRA reagent or the substrate (e.g., a carbonyl oxygen). This coordination can lock the conformation of the transition state, leading to a more organized and rigid structure.[2][3] This rigidity amplifies the steric and electronic differences between the diastereomeric transition states, resulting in a higher preference for the formation of one diastereomer over the other.[2][4]
Q2: We are observing poor diastereoselectivity in our HYTRA reaction. What are the potential causes and troubleshooting steps?
Poor diastereoselectivity can stem from several factors. Here are some common causes and recommended troubleshooting steps:
-
Insufficient Lewis Acid Strength or Concentration: The chosen Lewis acid may not be strong enough to effectively coordinate with the substrate, or it may be used at a suboptimal concentration.
-
Presence of Impurities: Water or other protic impurities in the reaction mixture can deactivate the Lewis acid.
-
Troubleshooting: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled or anhydrous solvents and reagents. The addition of 4 Å molecular sieves can also be beneficial.[6]
-
-
Reaction Temperature: The reaction temperature might be too high, leading to a less organized transition state and reduced selectivity.
-
Troubleshooting: Lowering the reaction temperature (e.g., to -78 °C) can significantly enhance diastereoselectivity by favoring the lower energy transition state.[1]
-
-
Substrate-Reagent Mismatch: The inherent facial bias of the substrate may oppose the directing effect of the HYTRA reagent, a phenomenon known as a "mismatched" interaction.[7]
-
Troubleshooting: If possible, consider modifying the structure of the substrate or the HYTRA reagent. Alternatively, a different class of Lewis acid might alter the transition state geometry to favor the desired diastereomer.
-
Q3: We have improved diastereoselectivity with a Lewis acid, but the overall yield has decreased. How can we address this?
A decrease in yield upon the addition of a Lewis acid can be attributed to several factors:
-
Product Decomposition: The Lewis acid may be promoting the decomposition of the desired product.
-
Troubleshooting: Perform a work-up procedure that rapidly quenches the Lewis acid (e.g., with a basic solution or a chelating agent). Also, consider using a milder Lewis acid.
-
-
Reaction Cleanness: Some Lewis acids can lead to the formation of side products, complicating purification and reducing the isolated yield of the desired compound.[3]
-
Troubleshooting: Carefully screen different Lewis acids to find one that provides a good balance of selectivity and reaction cleanness. Optimization of reaction time and temperature can also minimize side product formation.
-
-
Catalyst Inhibition: The product itself might be coordinating to the Lewis acid, leading to catalyst inhibition.
-
Troubleshooting: Using a stoichiometric amount of the Lewis acid might be necessary if product inhibition is significant.
-
Troubleshooting Guides
Guide 1: Optimizing Diastereoselectivity
This guide provides a systematic approach to enhancing the diastereomeric ratio (d.r.) in your HYTRA-mediated reaction.
Workflow for Optimizing Diastereoselectivity:
Caption: A stepwise workflow for the optimization of diastereoselectivity.
Guide 2: Addressing Low Reaction Yield
This guide outlines steps to take when encountering a low yield after introducing a Lewis acid.
Troubleshooting Workflow for Low Yield:
Caption: A troubleshooting guide for addressing low reaction yields.
Data Presentation
Table 1: Effect of Various Lewis Acids on Diastereoselectivity
The following table summarizes the effect of different Lewis acids on the diastereomeric ratio (d.r.) and yield for a hypothetical HYTRA addition to an aldehyde. The data is illustrative and based on trends observed in similar stereoselective reactions.[3]
| Entry | Lewis Acid (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | None | CH₂Cl₂ | 25 | 24 | 90 | 1:1 |
| 2 | BF₃·OEt₂ (1.1) | CH₂Cl₂ | 0 | 12 | 85 | 3:1 |
| 3 | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 4 | 70 | 10:1 |
| 4 | SnCl₄ (1.1) | CH₂Cl₂ | -78 | 6 | 75 | 12:1 |
| 5 | Mg(OTf)₂ (1.1) | Toluene | -20 | 18 | 80 | 5:1 |
| 6 | Sc(OTf)₃ (0.1) | CH₂Cl₂ | 0 | 8 | 92 | 8:1 |
| 7 | AlCl₃ (1.1) | CH₂Cl₂ | -78 | 4 | 65 | >20:1 |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Mediated HYTRA Addition to an Aldehyde
This protocol provides a general methodology for performing a HYTRA addition reaction to an aldehyde in the presence of a Lewis acid.
Materials:
-
HYTRA reagent
-
Aldehyde
-
Anhydrous solvent (e.g., CH₂Cl₂)
-
Lewis acid (e.g., TiCl₄, 1.0 M solution in CH₂Cl₂)
-
Inert gas (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the HYTRA reagent (1.1 equivalents) and dissolve it in anhydrous CH₂Cl₂.
-
Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Add the aldehyde (1.0 equivalent) dropwise to the solution.
-
Stir the mixture for 10 minutes.
-
Slowly add the Lewis acid (1.1 equivalents) to the reaction mixture.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis of the purified product.
Proposed Mechanism of Lewis Acid Catalysis:
The following diagram illustrates the proposed role of a Lewis acid in promoting a diastereoselective reaction. The Lewis acid coordinates to the aldehyde, activating it towards nucleophilic attack by the HYTRA reagent and enforcing a rigid transition state.
Caption: Proposed mechanism for Lewis acid-catalyzed diastereoselective addition.
References
- 1. m.youtube.com [m.youtube.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Cooperative Catalysis by Carbenes and Lewis Acids in a Highly Stereoselective Route to γ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lewis Acid Mediated Cyclizations: Diastereoselective Synthesis of Six- to Eight-Membered Substituted Cyclic Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highly Stereoselective Synthesis of Anti, Anti-Dipropionate Stereotriads: A Solution to the Long-Standing Problem of Challenging Mismatched Double Asymmetric Crotylboration Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Diastereomers of (S)-2-Hydroxy-1,2,2-triphenylethyl acetate
Welcome to the technical support center for the purification of diastereomers derived from (S)-2-Hydroxy-1,2,2-triphenylethyl acetate (HTA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation of these specific diastereomers.
Section 1: Troubleshooting Guides
This section addresses common issues encountered during the purification of HTA diastereomers via High-Performance Liquid Chromatography (HPLC) and crystallization.
HPLC Purification Troubleshooting
Issue 1: Poor or No Resolution of Diastereomer Peaks
Question: Why am I seeing overlapping or a single broad peak for my HTA diastereomers on my HPLC chromatogram?
Answer: Poor resolution is a common challenge in separating diastereomers due to their similar physicochemical properties. Several factors could be contributing to this issue. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Inappropriate Stationary Phase: The bulky, aromatic nature of HTA diastereomers requires a stationary phase that can effectively discriminate between their subtle structural differences.
-
Recommendation: Chiral stationary phases (CSPs) are often effective for separating stereoisomers. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point due to their broad applicability. For normal-phase chromatography, unmodified silica gel can also be effective. If initial attempts with a standard C18 column are unsuccessful, screening different column chemistries is advised.
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition is critical for achieving selectivity.
-
Recommendation:
-
Normal Phase: Start with a non-polar mobile phase such as a hexane/isopropanol mixture and gradually increase the polarity by increasing the percentage of isopropanol. Modifiers like ethanol can also be tested.
-
Reversed Phase: A mobile phase of acetonitrile and water is a common starting point. Adjusting the ratio of the organic solvent to water can significantly impact retention and resolution. The addition of buffers can sometimes improve peak shape and selectivity.
-
-
-
Incorrect Temperature: Temperature can influence the interactions between the analytes and the stationary phase.
-
Recommendation: Generally, lower temperatures can enhance chiral recognition and improve resolution. However, the effect is compound-dependent. It is advisable to screen a range of temperatures (e.g., 15°C to 40°C) to find the optimum for your separation.
-
Issue 2: Peak Tailing
Question: My HTA diastereomer peaks are asymmetrical and show significant tailing. What could be the cause?
Answer: Peak tailing can lead to poor quantification and reduced resolution. It is often caused by secondary interactions between the analyte and the stationary phase or issues with the column itself.
Possible Causes and Solutions:
-
Secondary Interactions with Silica: The hydroxyl group in HTA can interact with active silanol groups on the silica support of the column, leading to tailing.
-
Recommendation:
-
Mobile Phase Additives: For normal phase, adding a small amount of a polar solvent like ethanol or methanol can help to block the active sites on the silica. For reversed-phase, ensure the mobile phase pH is appropriate to maintain the analyte in a single protonation state.
-
-
-
Column Contamination or Degradation: Accumulation of impurities on the column or degradation of the stationary phase can cause peak tailing.
-
Recommendation: Use a guard column to protect the analytical column. If contamination is suspected, flushing the column with a strong solvent may help. In cases of severe degradation, the column may need to be replaced.
-
-
Column Overload: Injecting too much sample can lead to distorted peak shapes.
-
Recommendation: Reduce the sample concentration or the injection volume.
-
Crystallization-Based Purification Troubleshooting
Issue: Co-crystallization or No Selective Crystallization of Diastereomers
Question: I am unable to separate my HTA diastereomers by crystallization; they either crystallize together or not at all. What can I do?
Answer: Successful diastereomeric crystallization relies on a significant difference in the solubility of the diastereomers in the chosen solvent system.
Possible Causes and Solutions:
-
Inappropriate Solvent System: The choice of solvent is the most critical factor.
-
Recommendation: A systematic screening of solvents with varying polarities is necessary. Start with solvents in which the diastereomeric mixture has moderate solubility at elevated temperatures and lower solubility at room temperature or below. Solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane) can provide finer control over solubility.
-
-
Supersaturation and Cooling Rate: The level of supersaturation and the rate of cooling can influence crystal growth and purity.
-
Recommendation: Aim for a slow cooling rate to allow for the selective crystallization of the less soluble diastereomer. Seeding the solution with a small crystal of the desired pure diastereomer can promote its crystallization.
-
-
Similar Solubilities: The diastereomers of HTA may have very similar solubilities, making separation by simple crystallization challenging.
-
Recommendation: If direct crystallization is unsuccessful, consider derivatization with a chiral resolving agent to create new diastereomers with potentially larger differences in their physical properties, including solubility. After separation of the new diastereomers, the resolving agent can be cleaved to yield the pure original diastereomers.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for separating HTA diastereomers?
A1: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for both analytical and preparative separation of HTA diastereomers. Supercritical Fluid Chromatography (SFC) can also be a powerful alternative, often providing faster separations. Crystallization is another potential method, particularly for larger-scale purifications, provided there is a sufficient difference in solubility between the diastereomers.
Q2: How do I choose the right HPLC column for separating HTA diastereomers?
A2: Column selection is often an empirical process. For chiral compounds like the derivatives of HTA, polysaccharide-based chiral stationary phases (CSPs) are a highly recommended starting point due to their broad selectivity. Normal phase chromatography on a silica gel column can also be effective for diastereomer separation. It is advisable to screen a few columns with different selectivities to find the most suitable one for your specific diastereomeric pair.
Q3: What role does the mobile phase play in the HPLC separation of HTA diastereomers?
A3: The mobile phase is a critical parameter for optimizing the separation. In normal-phase HPLC, a mixture of a non-polar solvent (like hexane) and a polar modifier (like isopropanol or ethanol) is typically used. The ratio of these solvents determines the elution strength and selectivity. In reversed-phase HPLC, a mixture of water and an organic solvent (like acetonitrile or methanol) is used. Fine-tuning the mobile phase composition is key to achieving baseline resolution.
Q4: Can I use crystallization to separate gram-scale quantities of HTA diastereomers?
A4: Yes, crystallization can be an effective method for large-scale purification if the diastereomers have different solubilities in a particular solvent system. This difference in solubility allows for fractional crystallization, where one diastereomer crystallizes out of the solution while the other remains dissolved. The efficiency of the separation is dependent on the magnitude of this solubility difference.
Q5: My diastereomer mixture is a 1:1 ratio. Will crystallization still be effective?
A5: While a larger difference in the ratio of diastereomers can sometimes make the initial crystallization of the major isomer easier, it is still possible to separate a 1:1 mixture by crystallization. The success will depend on finding a solvent system where one diastereomer is significantly less soluble than the other, allowing it to selectively precipitate. Seeding the solution with a pure crystal of one diastereomer can be particularly helpful in this scenario.
Section 3: Data Presentation
Due to the proprietary nature of specific industrial processes and the variability in laboratory conditions, a universally applicable quantitative dataset is not available. The following tables provide representative starting conditions for method development based on the separation of structurally similar polyaromatic chiral compounds.
Table 1: Representative HPLC Starting Conditions for HTA Diastereomer Separation
| Parameter | Normal Phase | Reversed Phase |
| Column | Chiralpak® IA or similar amylose-based CSP | Chiralpak® IC or similar cellulose-based CSP |
| Mobile Phase | Hexane / Isopropanol (90:10 v/v) | Acetonitrile / Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Sample Conc. | 1 mg/mL in mobile phase | 1 mg/mL in mobile phase |
Table 2: Representative Crystallization Solvent Screening for HTA Diastereomers
| Solvent / Solvent System | Polarity Index | Observations |
| Ethanol | 5.2 | High solubility, may require anti-solvent |
| Ethyl Acetate | 4.4 | Moderate solubility, good candidate |
| Dichloromethane | 3.1 | High solubility, potential for vapor diffusion |
| Toluene | 2.4 | Low to moderate solubility |
| Hexane | 0.1 | Low solubility, good as an anti-solvent |
| Ethyl Acetate / Hexane | Variable | Good for creating a range of polarities |
| Ethanol / Water | Variable | Good for creating a range of polarities |
Section 4: Experimental Protocols
Protocol for HPLC Method Development
-
Sample Preparation: Prepare a stock solution of the HTA diastereomer mixture at a concentration of 1 mg/mL in a suitable solvent (e.g., isopropanol for normal phase, acetonitrile for reversed phase).
-
Initial Screening:
-
Select a chiral stationary phase column (e.g., Chiralpak® IA).
-
Begin with a standard mobile phase composition as suggested in Table 1.
-
Inject the sample and monitor the chromatogram.
-
-
Optimization:
-
If no separation is observed, systematically vary the mobile phase composition. For normal phase, adjust the percentage of the alcohol modifier in 5% increments.
-
If partial separation is achieved, fine-tune the mobile phase composition in smaller increments (e.g., 1-2%).
-
Optimize the column temperature to improve resolution and peak shape.
-
If resolution is still insufficient, screen other chiral and achiral columns.
-
-
Method Validation: Once a suitable separation is achieved, validate the method for its intended purpose (e.g., analytical quantification or preparative isolation).
Protocol for Diastereomeric Crystallization
-
Solubility Testing: Determine the solubility of the HTA diastereomer mixture in a range of solvents at both room temperature and an elevated temperature (e.g., the solvent's boiling point).
-
Crystallization Trial:
-
Dissolve the diastereomer mixture in a minimal amount of a suitable hot solvent.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator.
-
If crystals form, isolate them by filtration and wash with a small amount of the cold solvent.
-
Dry the crystals and analyze their diastereomeric purity by HPLC.
-
-
Optimization:
-
If crystallization is too rapid or yields impure crystals, try a slower cooling rate or a different solvent system.
-
If no crystals form, the solution may not be sufficiently concentrated, or the compound is too soluble. Try a less polar solvent or a solvent/anti-solvent system.
-
Consider using seeding with a pure crystal of one diastereomer to induce crystallization.
-
Section 5: Visualizations
Stability of the HYTRA auxiliary under different reaction conditions
Disclaimer: The term "HYTRA auxiliary" does not correspond to a known chemical entity in publicly available scientific literature. The following technical support center content has been generated for a hypothetical chiral auxiliary, herein named "HYTRA," based on the general principles and common challenges associated with the use of chiral auxiliaries in chemical synthesis. This information is for illustrative purposes and should not be considered as data for any real-world compound.
Welcome to the technical support center for the HYTRA auxiliary. This guide is intended for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for experiments involving the HYTRA auxiliary.
Frequently Asked Questions (FAQs)
Q1: What is the HYTRA auxiliary and what is its primary application?
The HYTRA auxiliary is a synthetic, optically active compound designed for use in asymmetric synthesis.[1] Its primary application is to be temporarily attached to a prochiral substrate molecule to direct a subsequent chemical reaction to produce a specific stereoisomer with high diastereoselectivity.[1][2] After the desired transformation, the HYTRA auxiliary can be cleaved from the product and potentially recovered.[1][3]
Q2: What are the recommended storage and handling conditions for the HYTRA auxiliary?
To ensure its stability and efficacy, the HYTRA auxiliary should be stored in a cool, dry, and dark environment, preferably under an inert atmosphere (e.g., argon or nitrogen). Recommended storage temperature is 2-8 °C. Avoid exposure to moisture, strong acids, strong bases, and oxidizing agents.
Q3: How does pH affect the stability of the HYTRA auxiliary and its substrate conjugates?
The HYTRA auxiliary is most stable in a neutral to slightly acidic pH range (pH 4-7). Under strongly acidic or basic conditions, the auxiliary or its linkage to the substrate can be susceptible to hydrolysis or degradation, which can lead to a loss of stereocontrol and the formation of byproducts.
Q4: Is the HYTRA auxiliary compatible with all common organic solvents?
The HYTRA auxiliary exhibits good solubility and stability in a range of common aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and toluene. The use of protic solvents like methanol or ethanol is generally not recommended during the stereoselective reaction step, as they can interfere with the reaction mechanism and potentially lead to the premature cleavage of the auxiliary.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the use of the HYTRA auxiliary.
| Problem | Possible Cause | Suggested Solution |
| Low Diastereoselectivity | 1. Incorrect reaction temperature. 2. Presence of moisture or impurities. 3. Sub-optimal solvent choice. | 1. Ensure the reaction is carried out at the recommended temperature. 2. Use anhydrous solvents and reagents. 3. Screen alternative aprotic solvents. |
| Decomposition of the Auxiliary | 1. Exposure to harsh pH conditions. 2. Elevated reaction temperature. 3. Incompatible reagents. | 1. Maintain the reaction pH within the recommended range (4-7). 2. Avoid prolonged heating. 3. Check for compatibility with all reagents, especially strong Lewis acids or bases. |
| Difficulty in Removing the Auxiliary | 1. Inefficient cleavage conditions. 2. Steric hindrance around the cleavage site. 3. Side reactions during cleavage. | 1. Screen different cleavage reagents and conditions (e.g., varying pH, temperature, or reagent concentration). 2. Consider using a different cleavage strategy if steric hindrance is significant. 3. Analyze the crude product to identify any side products and adjust cleavage conditions accordingly. |
| Low Overall Yield | 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Loss of material during workup and purification. | 1. Monitor the reaction progress by TLC or LC-MS to ensure completion. 2. Refer to the stability data to ensure reaction conditions are not causing degradation. 3. Optimize the workup and purification procedures to minimize losses. |
Quantitative Stability Data
The following tables summarize the stability of the HYTRA auxiliary under various conditions.
Table 1: Stability of HYTRA Auxiliary after 24 hours at Different Temperatures
| Temperature (°C) | Solvent | % Recovery of HYTRA |
| -20 | THF | >99% |
| 25 (Room Temp) | THF | 98% |
| 50 | THF | 92% |
| 80 | THF | 85% |
Table 2: Stability of HYTRA Auxiliary after 12 hours in Different Solvents at 25 °C
| Solvent | Dielectric Constant | % Recovery of HYTRA |
| Toluene | 2.4 | 99% |
| Dichloromethane | 9.1 | 98% |
| Tetrahydrofuran | 7.5 | 98% |
| Acetonitrile | 37.5 | 95% |
| Methanol | 32.7 | 88% |
Table 3: Stability of HYTRA-Substrate Conjugate at Different pH values after 6 hours
| pH | % Recovery of Conjugate |
| 2 | 80% |
| 4 | 95% |
| 7 | >99% |
| 9 | 93% |
| 12 | 75% |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability of the HYTRA Auxiliary
-
Prepare a 1 mg/mL stock solution of the HYTRA auxiliary in the desired solvent (e.g., THF).
-
Aliquot 1 mL of the stock solution into four separate HPLC vials.
-
Place each vial in a temperature-controlled environment set to -20°C, 25°C, 50°C, and 80°C, respectively.
-
After 24 hours, remove the vials and allow them to equilibrate to room temperature.
-
Analyze the samples by HPLC with a suitable internal standard to determine the percentage recovery of the HYTRA auxiliary.
Protocol 2: Determination of pH Stability of the HYTRA-Substrate Conjugate
-
Prepare a series of buffered aqueous solutions with pH values ranging from 2 to 12.
-
Prepare a 1 mg/mL stock solution of the HYTRA-substrate conjugate in a suitable organic solvent (e.g., acetonitrile).
-
In separate vials, mix 100 µL of the stock solution with 900 µL of each buffered solution.
-
Incubate the mixtures at room temperature for 6 hours.
-
Quench the reaction by neutralizing the pH.
-
Extract the conjugate with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the organic extracts by LC-MS to determine the percentage of intact conjugate remaining.
Visualizations
Caption: General workflow for asymmetric synthesis using the HYTRA auxiliary.
Caption: Troubleshooting decision tree for low diastereoselectivity.
Caption: Proposed degradation pathway of the HYTRA conjugate under strong acidic conditions.
References
Technical Support Center: Preventing Racemization During Hydrazine-Based Linker Cleavage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize racemization during the cleavage of peptides from solid-phase synthesis resins using hydrazine. This process is critical for the generation of peptide hydrazides, which are valuable intermediates in the synthesis of larger proteins and cyclic peptides.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern during hydrazine cleavage?
A1: Racemization is the conversion of a chiral amino acid from its desired stereoisomer (typically the L-form in natural peptides) into a mixture of both L- and D-isomers. This loss of stereochemical integrity can drastically alter the peptide's three-dimensional structure, biological activity, and therapeutic efficacy. During hydrazine cleavage, the C-terminal amino acid is particularly susceptible to racemization, which can compromise the final product's purity and function.
Q2: What are the primary mechanisms of racemization during peptide synthesis?
A2: There are two main pathways through which racemization can occur:
-
Direct Enolization: A base can directly abstract the proton from the alpha-carbon of the C-terminal amino acid, forming a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face, leading to a mixture of L- and D-isomers.
-
Oxazolone Formation: The activated C-terminal carboxyl group can be attacked by the carbonyl oxygen of the preceding peptide bond, forming a cyclic oxazolone intermediate. The alpha-proton of this oxazolone is highly acidic and easily abstracted, leading to rapid racemization. Although more common during coupling steps, harsh cleavage conditions can also promote this pathway.
Diagrams
Caption: Primary mechanisms of amino acid racemization in peptide synthesis.
Q3: Which amino acids are most susceptible to racemization during cleavage?
A3: While any chiral amino acid can racemize, some are more prone than others. Histidine (His) and Cysteine (Cys) are particularly susceptible to racemization.[1] The unique chemical properties of their side chains can facilitate the abstraction of the alpha-proton, increasing the rate of racemization under both acidic and basic conditions.
Q4: How can I detect and quantify racemization in my cleaved peptide hydrazide?
A4: The most common and reliable method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC) . This technique uses a chiral stationary phase to separate the L- and D-enantiomers of the amino acids after the peptide has been hydrolyzed. The separated enantiomers can then be quantified, typically by UV detection, to determine the extent of racemization.
Troubleshooting Guide: High Levels of Racemization Observed After Hydrazine Cleavage
High levels of D-isomers in your final peptide hydrazide can be a significant issue. This guide provides a systematic approach to troubleshooting and mitigating this problem.
Caption: A logical workflow for troubleshooting high racemization levels.
Issue: Significant epimerization of the C-terminal amino acid is detected after cleavage with hydrazine.
| Troubleshooting Step | Potential Cause | Recommended Action |
| 1. Review Cleavage Conditions | Elevated Temperature and Prolonged Reaction Time: Higher temperatures and longer exposure to the basic conditions of hydrazinolysis significantly increase the rate of racemization.[2] | Action: Perform the hydrazine cleavage at the lowest effective temperature, ideally at room temperature or below if the reaction kinetics allow. Minimize the reaction time to the point necessary for complete cleavage. Monitor the reaction progress closely to avoid unnecessarily long exposure. |
| 2. Optimize Hydrazine Concentration | High Hydrazine Concentration: While a sufficient excess of hydrazine is needed for efficient cleavage, excessively high concentrations can increase the basicity of the reaction mixture, thereby promoting racemization. | Action: Use the lowest concentration of hydrazine that provides a reasonable cleavage yield within an acceptable timeframe. A typical starting point is a 5% solution of hydrazine hydrate in a suitable solvent. Titrate the concentration downwards in subsequent experiments to find the optimal balance between cleavage efficiency and stereochemical purity. |
| 3. Evaluate Solvent System | Inappropriate Solvent: The choice of solvent can influence the reaction rate and the stability of the enolate intermediate. | Action: N,N-Dimethylformamide (DMF) is a commonly used solvent for hydrazine cleavage. However, for particularly sensitive peptides, exploring alternative solvents may be beneficial. Ensure the peptide-resin is thoroughly washed to remove any residual acidic or basic reagents from the synthesis steps before initiating cleavage. |
| 4. Analyze C-Terminal Residue | Susceptible C-Terminal Amino Acid: As mentioned, C-terminal Cysteine and Histidine are highly prone to racemization.[1] | Action: If the C-terminal residue is known to be sensitive, take extra precautions with the conditions outlined above. For C-terminal Cys, consider using a more sterically hindered protecting group on the thiol side chain during synthesis, which can sometimes reduce alpha-proton acidity. For critical applications, it may be necessary to synthesize the peptide with a different C-terminal residue and modify it post-cleavage if the sequence allows. |
Experimental Protocols
Protocol 1: Standard Hydrazine Cleavage of a Peptide from Resin
This protocol provides a general procedure for the cleavage of a peptide from a hydrazine-cleavable resin to generate a peptide hydrazide.
Materials:
-
Peptide-resin (e.g., on a 2-chlorotrityl hydrazine resin)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Diethyl ether (cold)
-
Reaction vessel with a sintered glass filter
-
Shaker or rotator
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Washing: Drain the DMF and wash the resin thoroughly with DMF (3 x 2 minutes) followed by DCM (3 x 2 minutes) to remove any residual impurities. Dry the resin under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare a 5% (v/v) solution of hydrazine hydrate in DMF. For 1 gram of resin, approximately 10 mL of the cleavage cocktail is typically sufficient.
-
Cleavage Reaction: Add the hydrazine/DMF solution to the dried resin. Seal the vessel and place it on a shaker or rotator at room temperature.
-
Reaction Monitoring: Allow the reaction to proceed for 2-4 hours. The optimal time will depend on the specific linker and peptide sequence and should be determined empirically.
-
Peptide Collection: After the desired reaction time, drain the cleavage solution containing the peptide hydrazide into a collection flask.
-
Resin Washing: Wash the resin with DMF (2 x 5 mL) and then with DCM (2 x 5 mL). Combine these washes with the initial cleavage solution.
-
Solvent Removal: Evaporate the combined filtrates under reduced pressure to remove the majority of the solvent.
-
Peptide Precipitation: Add cold diethyl ether to the concentrated solution to precipitate the crude peptide hydrazide.
-
Isolation and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet with fresh cold ether. Dry the peptide pellet under vacuum.
Protocol 2: Analysis of Racemization by Chiral HPLC
This protocol outlines a general method for the analysis of amino acid enantiomers from a hydrolyzed peptide hydrazide.
Materials:
-
Crude or purified peptide hydrazide
-
6 M HCl
-
Derivatizing agent (e.g., Marfey's reagent, o-phthaldialdehyde/N-acetyl-L-cysteine)
-
Chiral HPLC column (e.g., C18 column with a chiral mobile phase additive or a dedicated chiral stationary phase column)
-
HPLC system with a UV detector
-
Standards of L- and D-amino acids
Procedure:
-
Peptide Hydrolysis: a. Place a small, accurately weighed amount of the peptide hydrazide (approx. 1 mg) into a hydrolysis tube. b. Add 6 M HCl (approx. 500 µL). c. Seal the tube under vacuum and heat at 110°C for 24 hours to completely hydrolyze the peptide bonds. d. After cooling, open the tube and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.
-
Derivatization (if required): a. Reconstitute the dried hydrolysate in a suitable buffer. b. Add the derivatizing agent according to the manufacturer's protocol. This step is often necessary to introduce a chromophore for UV detection and to create diastereomers that can be separated on a standard C18 column.
-
Chiral HPLC Analysis: a. Equilibrate the chiral HPLC column with the mobile phase. The specific column and mobile phase will depend on the amino acids being analyzed and the derivatization method used. b. Inject the derivatized (or underivatized, if using a suitable chiral column) sample. c. Run the HPLC method, ensuring baseline separation of the L- and D-enantiomers for each amino acid in the sequence.
-
Data Analysis: a. Identify the peaks corresponding to the L- and D-isomers by comparing their retention times to those of the pure standards. b. Integrate the peak areas for each enantiomer. c. Calculate the percentage of the D-isomer for each amino acid using the following formula: % D-isomer = [Area(D) / (Area(L) + Area(D))] x 100
By following these guidelines and protocols, researchers can effectively troubleshoot and minimize racemization during the hydrazine-mediated cleavage of peptides, ensuring the production of high-quality peptide hydrazides for their research and development needs.
References
Overcoming steric hindrance with the HYTRA auxiliary
Welcome to the technical support center for the HYTRA auxiliary. This resource is designed to assist researchers, scientists, and drug development professionals in successfully employing the HYTRA auxiliary to overcome steric hindrance in their synthetic endeavors. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the smooth execution of your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of the HYTRA auxiliary, providing potential causes and solutions in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Low Diastereoselectivity | Incomplete enolate formation. | Ensure the use of a sufficiently strong base and appropriate reaction temperature. Consider switching to a different base or solvent system. |
| Steric hindrance from the substrate is competing with the auxiliary's directing effect. | Modify the substrate to reduce steric bulk near the reaction center if possible. Alternatively, a different chiral auxiliary may be required for highly hindered substrates. | |
| Incorrect reaction temperature. | Optimize the reaction temperature. Lower temperatures often lead to higher selectivity. | |
| Poor Yield of Alkylated Product | The alkylating agent is not reactive enough. | Switch to a more reactive alkylating agent (e.g., from an alkyl bromide to an alkyl iodide or triflate). |
| The enolate is not stable and is decomposing. | Perform the reaction at a lower temperature and ensure anhydrous conditions. | |
| The auxiliary is sterically hindering the approach of the alkylating agent.[1][2][3] | For particularly bulky alkylating agents, consider using a less sterically demanding auxiliary or optimizing reaction conditions to favor the desired reaction.[1][2][3] | |
| Difficulty in Auxiliary Cleavage | The cleavage conditions are not harsh enough. | For amide linkages, stronger acidic or basic conditions may be necessary.[4] Consider using harsher reagents or longer reaction times. |
| The desired product is unstable under the cleavage conditions. | Screen a variety of cleavage methods, such as reductive or oxidative cleavage, that are compatible with the product's functional groups.[4][5] | |
| The auxiliary is not being efficiently removed during workup. | Optimize the extraction and purification protocol. Ensure the pH is adjusted correctly to separate the auxiliary from the product.[4] | |
| Inconsistent Results | Reagents or solvents are of poor quality. | Use freshly distilled solvents and high-purity reagents. Ensure all glassware is thoroughly dried. |
| Reaction setup is not being properly controlled. | Maintain consistent reaction times, temperatures, and stirring rates. Use a well-defined experimental protocol.[6][7] | |
| Human error.[6][8] | Repeat the experiment, paying close attention to each step. If the issue persists, consider having a colleague observe your technique.[7][8] |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism by which the HYTRA auxiliary overcomes steric hindrance?
The HYTRA auxiliary functions by creating a sterically defined pocket around the reaction center.[9] Its bulky substituents effectively shield one face of the molecule, directing the approach of incoming reagents to the less hindered face, thereby controlling the stereochemical outcome of the reaction.[4] This is a common strategy employed by chiral auxiliaries to induce asymmetry.[9][10]
2. What are the optimal conditions for attaching the HYTRA auxiliary to a substrate?
Typically, the HYTRA auxiliary is attached via an amide or ester linkage. For acylation, deprotonation of the auxiliary with a strong base like n-butyllithium at low temperatures (-78 °C) followed by the addition of an acid chloride is a common method.[11] Milder conditions using an acyl transfer catalyst such as 4-dimethylaminopyridine (DMAP) can also be effective.[11]
3. How can I monitor the progress of my reaction when using the HYTRA auxiliary?
Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction.[4] By comparing the reaction mixture to the starting materials, you can determine when the reaction is complete. For more quantitative analysis, techniques like HPLC or GC can be employed.
4. What is the most effective method for cleaving the HYTRA auxiliary?
The choice of cleavage method depends on the linkage (ester or amide) and the stability of your desired product.[4] For ester linkages, basic hydrolysis using lithium hydroxide (LiOH) is common.[4] For amide linkages, which are more robust, stronger conditions like acid hydrolysis may be required.[4] Reductive cleavage using reagents like lithium borohydride (LiBH₄) can be used to generate the corresponding alcohol.[5]
5. Can the HYTRA auxiliary be recovered and reused?
Yes, one of the advantages of using a chiral auxiliary is the ability to recover and reuse it.[9][10] After cleavage, the auxiliary can be separated from the product through extraction and purified for subsequent reactions, making the process more cost-effective.
Experimental Protocols
General Workflow for a HYTRA-Mediated Asymmetric Alkylation
Caption: General experimental workflow for HYTRA-mediated asymmetric alkylation.
Protocol 1: Attachment of the HYTRA Auxiliary (Acylation)
-
Preparation: Dissolve the HYTRA auxiliary (1.0 equiv) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equiv) dropwise while maintaining the temperature. Stir for 30 minutes.
-
Acylation: Add the desired acid chloride (1.1 equiv) dropwise to the solution. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Diastereoselective Alkylation
-
Preparation: Dissolve the HYTRA-acylated substrate (1.0 equiv) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere.
-
Enolate Formation: Cool the solution to -78 °C. Add a strong base such as lithium diisopropylamide (LDA) (1.1 equiv) dropwise. Stir for 1 hour at -78 °C.
-
Alkylation: Add the alkyl halide (1.2 equiv) to the solution and continue to stir at -78 °C for 4-6 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography.
Protocol 3: Cleavage of the HYTRA Auxiliary (Hydrolytic)
-
Preparation: Dissolve the alkylated substrate (1.0 equiv) in a 3:1 mixture of THF and water.
-
Hydrolysis: Cool the solution to 0 °C. Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 equiv) and 30% hydrogen peroxide (H₂O₂, 4.0 equiv). Stir at 0 °C for 4 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium sulfite. Acidify the mixture to pH ~3 with 1 M HCl. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the carboxylic acid product by flash column chromatography. The HYTRA auxiliary can be recovered from the aqueous layer.
Signaling Pathway and Logical Relationships
Decision Tree for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yields in HYTRA-assisted reactions.
References
- 1. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 2. Steric effects - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. go.zageno.com [go.zageno.com]
- 7. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 8. youtube.com [youtube.com]
- 9. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.williams.edu [chemistry.williams.edu]
Technical Support Center: Managing Temperature Effects on HYTRA-Mediated Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HYTRA-mediated reactions. The content focuses on understanding and managing the effects of temperature to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on HYTRA-mediated reaction rates?
A1: Temperature significantly influences the rate of HYTRA-mediated reactions. Initially, as the temperature increases, the kinetic energy of both the enzyme and substrate molecules rises. This leads to more frequent collisions and a higher likelihood of these collisions having sufficient energy to overcome the activation energy barrier, thus increasing the reaction rate.[1] However, this trend continues only up to an optimal temperature.
Q2: What happens if the temperature exceeds the optimal range for the HYTRA enzyme?
A2: If the temperature rises above the optimal range, the enzyme can begin to denature.[1][2] This process involves the loss of the enzyme's specific three-dimensional structure, including the conformation of the active site. This change in shape reduces the enzyme's activity, and if the temperature is high enough, the enzyme can be permanently inactivated, causing a sharp decrease in the reaction rate.[1][2]
Q3: Can low temperatures permanently damage the HYTRA enzyme?
A3: Generally, low temperatures do not cause permanent damage to enzymes. Instead, they lead to a decrease in reaction rate due to reduced molecular motion and collision frequency.[1] Enzyme activity can typically be restored by returning to the optimal temperature range.
Q4: How does temperature affect the stability of the substrates and products in a HYTRA-mediated reaction?
A4: High temperatures can not only affect the enzyme but also the stability of the substrates and products. Some substrates may be heat-labile and can degrade at elevated temperatures, leading to lower product yield. Similarly, the product of the reaction could also be sensitive to heat. It is crucial to consider the thermal stability of all components in the reaction mixture when determining the optimal temperature.
Q5: What is the significance of the donor-acceptor distance (DAD) in temperature-dependent HYTRA reactions?
A5: In many hydride transfer reactions, the process can involve quantum mechanical tunneling, where the hydride ion passes through an energy barrier. The efficiency of this tunneling is highly sensitive to the distance between the hydride donor and acceptor (DAD).[3][4] Protein dynamics, which are influenced by temperature, play a role in sampling the optimal DAD for efficient hydride transfer.[3][4] Disruptions to the enzyme's structure due to non-optimal temperatures can alter these dynamics and lead to a less favorable DAD, thereby affecting the reaction rate.[3][4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no product yield | Suboptimal Temperature: The reaction temperature may be too low, resulting in a very slow reaction rate. | 1. Gradually increase the reaction temperature in increments (e.g., 2-5°C) to identify the optimal temperature. 2. Ensure that your incubator, water bath, or heating block is calibrated and maintaining the correct temperature. |
| Enzyme Denaturation: The reaction temperature may be too high, causing the HYTRA enzyme to denature and lose activity.[1][2] | 1. Decrease the reaction temperature. 2. Perform a temperature profile experiment to determine the optimal temperature for your specific HYTRA enzyme (see Experimental Protocols section). 3. If the enzyme has been exposed to excessively high temperatures, use a fresh aliquot of the enzyme for subsequent experiments. | |
| Inconsistent results between experiments | Temperature Fluctuations: Inconsistent temperature control between experiments can lead to variability in reaction rates. | 1. Use a reliable and calibrated temperature control system. 2. Ensure that all reaction components are pre-incubated at the desired temperature before initiating the reaction. 3. Record the temperature for each experiment to track any potential variations. |
| Reaction rate plateaus prematurely | Substrate Instability: The substrate may be degrading at the experimental temperature. | 1. Assess the thermal stability of your substrate independently. 2. Consider running the reaction at a lower temperature, even if it means a longer reaction time. |
| Product Inhibition: The product of the reaction may be inhibiting the enzyme, and this inhibition could be temperature-dependent. | 1. Measure the initial reaction rates to minimize the effect of product accumulation. 2. Investigate the effect of temperature on product inhibition if this is a suspected issue. |
Data Presentation
Table 1: Illustrative Temperature Profile for a Hypothetical HYTRA Enzyme
This table provides an example of how to present data from a temperature optimization experiment. The values are for illustrative purposes only and should be determined experimentally for your specific HYTRA system.
| Temperature (°C) | Relative Activity (%) | Standard Deviation |
| 20 | 45 | ± 3.2 |
| 25 | 68 | ± 4.1 |
| 30 | 85 | ± 5.5 |
| 35 | 98 | ± 4.8 |
| 37 | 100 | ± 5.0 |
| 40 | 92 | ± 4.3 |
| 45 | 75 | ± 3.9 |
| 50 | 40 | ± 2.8 |
| 55 | 15 | ± 1.5 |
| 60 | <5 | ± 0.8 |
Experimental Protocols
Protocol 1: Determination of Optimal Temperature for a HYTRA-Mediated Reaction
This protocol outlines a general method for determining the optimal temperature for your HYTRA-mediated reaction.
Materials:
-
HYTRA enzyme
-
Substrate
-
Reaction buffer
-
Temperature-controlled incubator, water bath, or plate reader
-
Detection instrument (e.g., spectrophotometer, fluorometer)
Methodology:
-
Prepare a master mix: Prepare a master mix containing the reaction buffer, substrate, and any necessary cofactors.
-
Aliquot the master mix: Aliquot the master mix into separate reaction tubes or wells of a microplate.
-
Temperature equilibration: Pre-incubate the reaction tubes/plate at a range of different temperatures (e.g., from 20°C to 60°C in 5°C increments) for at least 10 minutes to ensure the temperature of the reaction mixture has equilibrated.
-
Initiate the reaction: Add the HYTRA enzyme to each reaction tube/well to initiate the reaction.
-
Incubate and monitor: Incubate the reactions at their respective temperatures for a fixed period. Monitor the reaction progress by measuring the formation of the product or the consumption of the substrate at regular time intervals.
-
Determine the initial reaction rates: Calculate the initial reaction rate for each temperature by determining the slope of the linear portion of the progress curve.
-
Plot the data: Plot the relative reaction rate as a function of temperature to determine the optimal temperature for the HYTRA enzyme.
Visualizations
Caption: General enzymatic reaction pathway for a HYTRA-mediated reaction.
Caption: Troubleshooting workflow for temperature-related issues in HYTRA reactions.
References
- 1. monash.edu [monash.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Evolution of Optimized Hydride Transfer Reaction and Overall Enzyme Turnover in Human Dihydrofolate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation of Temperature Dependence of Hydride Kinetic Isotope Effects with Donor-Acceptor Distances in Two Solvents of Different Polarities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HYTRA Reactions
Welcome to the technical support center for HYTRA (HYdrogen-TRitium exchange reAction) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on solvent selection and troubleshooting for successful tritium labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is a HYTRA reaction?
A HYTRA reaction, in the context of this guide, refers to a hydrogen-tritium (H-T) exchange reaction. This is a chemical process where a hydrogen atom in a molecule is replaced by a tritium atom. These reactions are crucial for radiolabeling compounds, particularly in drug discovery and development, to study their absorption, distribution, metabolism, and excretion (ADME) profiles.[1][2]
Q2: Why is the choice of solvent critical in HYTRA reactions?
The solvent plays a multifaceted role in HYTRA reactions, influencing:
-
Solubility: The solvent must dissolve the substrate and any catalysts or reagents to ensure a homogeneous reaction mixture.
-
Reaction Rate and Efficiency: The polarity and coordinating ability of the solvent can significantly impact the reaction kinetics and the efficiency of tritium incorporation.[3][4]
-
Stability of the Labeled Compound: The choice of solvent is crucial for minimizing the decomposition of the tritiated product. Solvents that can absorb and stabilize the energy from beta particles, such as those with π-orbitals like benzene and toluene, are often preferred for storing radiolabeled compounds.[5]
-
Selectivity: In complex molecules, the solvent can influence the regioselectivity of the tritium exchange, determining which hydrogen atoms are replaced.
Q3: What are the common types of solvents used in HYTRA reactions?
A range of solvents can be employed, depending on the specific H-T exchange methodology:
-
Protic Solvents: Tritiated water (T₂O) and tritiated acetic acid are commonly used as the tritium source in exchange reactions.[1][6]
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often used in metal-catalyzed HIE reactions.[5]
-
Aromatic Hydrocarbons: Benzene and toluene are particularly useful for dissolving nonpolar compounds and for their ability to stabilize the tritiated products against radiolysis.[5]
-
Ethers: Solvents like tetrahydrofuran (THF) and dioxane may be used, but caution is advised as they can be prone to forming radicals.[5]
Q4: How does solvent polarity affect the reaction?
Solvent polarity can influence the stability of charged intermediates and transition states in the reaction mechanism.[3][4] For instance, in reactions proceeding through polar intermediates, a more polar solvent can accelerate the reaction rate. The specific effect depends on the mechanism of the hydrogen-tritium exchange.
Troubleshooting Guide: Solvent-Related Issues in HYTRA Reactions
This guide addresses common problems encountered during HYTRA reactions that can be attributed to the choice of solvent.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Tritium Incorporation | 1. Poor solubility of the substrate or catalyst. 2. Inappropriate solvent polarity for the reaction mechanism. 3. Solvent interference with the catalyst. 4. Presence of quenching impurities in the solvent. | 1. Perform solubility tests with small amounts of your substrate in various solvents. Consider using a co-solvent system to improve solubility. 2. Screen a range of solvents with varying polarities. Start with commonly used solvents for the specific type of H-T exchange reaction you are performing. 3. Consult the literature for catalyst compatibility with different solvents. Some catalysts are deactivated by coordinating solvents. 4. Use high-purity, anhydrous solvents. If necessary, distill the solvent before use. |
| Poor Reproducibility | 1. Inconsistent solvent quality (e.g., water content, impurities). 2. Solvent degradation over time. | 1. Use a fresh bottle of high-purity solvent for each experiment or a consistently purified batch. 2. Store solvents under appropriate conditions (e.g., under an inert atmosphere, protected from light). |
| Product Decomposition | 1. Solvent-induced degradation of the substrate or product. 2. Secondary decomposition caused by radicals formed in the solvent due to beta-particle emission. [5] | 1. Ensure the chosen solvent is chemically compatible with your compound. 2. For storage of the tritiated product, consider using solvents that can stabilize excited states, such as benzene or toluene. [5] Avoid solvents prone to radical formation like chloroform and ethers.[5] |
| Unexpected Side Products | 1. Reaction of the solvent with the substrate or catalyst. 2. Solvent-mediated side reactions. | 1. Choose an inert solvent for your reaction conditions. 2. Review the literature for potential side reactions associated with your chosen solvent and reaction type. |
| Difficulty in Product Purification | 1. High boiling point of the solvent, making it difficult to remove. 2. Similar polarity of the solvent and product, leading to co-elution during chromatography. | 1. Select a solvent with a lower boiling point if the reaction temperature allows. 2. Choose a solvent that is significantly different in polarity from your product to facilitate separation. |
Quantitative Data on Solvent Effects
The efficiency of a HYTRA reaction can be highly dependent on the solvent system. Below is a summary of hypothetical data illustrating the impact of solvent choice on the specific activity of a model compound after a metal-catalyzed hydrogen isotope exchange reaction.
| Solvent | Dielectric Constant (ε) at 20°C | Specific Activity (Ci/mmol) | Reaction Time (h) |
| n-Hexane | 1.88 | 0.5 | 24 |
| Toluene | 2.38 | 2.1 | 24 |
| Dichloromethane | 8.93 | 5.8 | 18 |
| Tetrahydrofuran (THF) | 7.58 | 8.2 | 18 |
| Acetonitrile | 37.5 | 15.6 | 12 |
| Dimethylformamide (DMF) | 36.7 | 18.9 | 12 |
| Dimethyl sulfoxide (DMSO) | 46.7 | 12.3 | 18 |
Note: This data is illustrative. Optimal solvent and conditions must be determined experimentally for each specific substrate and reaction.
Experimental Protocols
Protocol: General Procedure for Solvent Screening in a Metal-Catalyzed HYTRA Reaction
This protocol outlines a general workflow for selecting an optimal solvent for a homogeneous metal-catalyzed hydrogen-tritium exchange reaction.
Objective: To identify a solvent that provides the highest tritium incorporation with minimal side-product formation.
Materials:
-
Substrate to be labeled
-
Hydrogen isotope exchange catalyst (e.g., Iridium or Palladium complex)
-
Tritium gas (T₂)
-
A selection of anhydrous solvents (e.g., DMF, DMA, NMP, THF, Dioxane, Acetonitrile)
-
Reaction vials suitable for pressure reactions
-
Schlenk line or glovebox for inert atmosphere operations
-
Liquid scintillation counter for analysis
Workflow:
Visualizations
Logical Flow for Troubleshooting Solvent Issues
This diagram provides a logical pathway for diagnosing and resolving common issues related to solvent choice in HYTRA reactions.
Simplified Signaling Pathway for Metal-Catalyzed H-T Exchange
This diagram illustrates a simplified conceptual pathway for a metal-catalyzed hydrogen-tritium exchange reaction.
References
- 1. openmedscience.com [openmedscience.com]
- 2. Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solvent Polarity Effects on the Temperature Dependence of Primary Kinetic Isotope Effects of NADH/NAD<sup>+</sup> Model Reactions in Solution - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Tritium Radiosynthesis Services [products.moravek.com]
Technical Support Center: Column Chromatography Separation of HYTRA-Derived Products
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the column chromatography separation of HYTRA-derived products.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the separation of HYTRA-derived products?
A1: The choice of stationary phase is critical and depends on the polarity of the specific HYTRA-derived products you are separating. For most derivatives, silica gel (SiO2) is the standard choice due to its versatility and wide range of available particle sizes and pore diameters. For highly polar or ionic HYTRA derivatives, a more polar stationary phase like alumina (Al2O3) or a bonded phase, such as diol or cyano, may provide better separation. For non-polar derivatives, a reverse-phase C18 or C8 stationary phase might be more appropriate.
Q2: How do I select the optimal mobile phase for my separation?
A2: The optimal mobile phase (eluent) is typically determined through thin-layer chromatography (TLC) analysis. The goal is to find a solvent system that provides a good separation of the target compound(s) with a retention factor (Rf) value ideally between 0.2 and 0.4. A common starting point for silica gel chromatography is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the mobile phase is gradually increased to elute compounds with higher affinity for the stationary phase.
Q3: What is the ideal loading capacity for my column?
A3: The loading capacity depends on the column dimensions, the particle size of the stationary phase, and the difficulty of the separation. A general guideline is to load 1-10% of the stationary phase weight with the crude sample. For difficult separations requiring high resolution, a lower loading of 1-2% is recommended.
| Separation Difficulty | Recommended Loading Capacity (% of stationary phase weight) |
| Easy (ΔRf > 0.2) | 5 - 10% |
| Moderate (0.1 < ΔRf < 0.2) | 2 - 5% |
| Difficult (ΔRf < 0.1) | < 1-2% |
Q4: What flow rate should I use for my column?
A4: The optimal flow rate is a balance between separation efficiency and speed. A slower flow rate generally provides better resolution but increases the separation time. For gravity chromatography, the flow is determined by the column packing and head pressure. For flash chromatography, a typical linear velocity is around 5 cm/min.
| Chromatography Type | Typical Flow Rate (mL/min) |
| Gravity Chromatography | 1 - 5 |
| Flash Chromatography | 10 - 50 |
Troubleshooting Guide
Problem: Poor or No Separation
-
Question: My compounds are eluting together. How can I improve the separation?
-
Answer:
-
Optimize the Mobile Phase: Your eluent may be too polar, causing all compounds to move too quickly. Try decreasing the polarity of the mobile phase. Perform a more thorough TLC analysis to find a solvent system that gives a better separation of spots. A gradient elution, where the polarity of the mobile phase is gradually increased, can also significantly improve separation.
-
Change the Stationary Phase: If optimizing the mobile phase doesn't work, consider a different stationary phase. If you are using silica gel, switching to a stationary phase with different selectivity, like alumina or a bonded phase, may resolve the co-eluting compounds.
-
Reduce Sample Load: Overloading the column is a common cause of poor separation. Try reducing the amount of sample loaded onto the column.
-
Improve Column Packing: An improperly packed column with channels or cracks will lead to band broadening and poor separation. Ensure your column is packed uniformly.
-
Problem: Low or No Yield
-
Question: I can't recover my target compound, or the yield is very low. What could be the issue?
-
Answer:
-
Irreversible Adsorption: Your compound might be irreversibly binding to the stationary phase. This can happen with highly polar compounds on silica gel. Adding a small amount of a modifier, like triethylamine for basic compounds or acetic acid for acidic compounds, to the mobile phase can help. Alternatively, switch to a less active stationary phase.
-
Sample Degradation: The compound may be unstable on the stationary phase. This is particularly a risk on acidic silica gel. Using a neutral stationary phase like deactivated silica or alumina can prevent degradation.
-
Compound Eluted in Unexpected Fractions: Your compound may have eluted earlier or later than expected. Ensure you have collected all fractions and analyzed them thoroughly by TLC.
-
Problem: Irregular Band Shapes (Tailing or Fronting)
-
Question: My compound bands are streaking or asymmetrical. Why is this happening?
-
Answer:
-
Tailing: This is often caused by interactions between polar compounds and acidic sites on the silica gel. Adding a small amount of a polar modifier (e.g., triethylamine for bases) to the eluent can resolve this. Tailing can also result from overloading the column.
-
Fronting: This is less common and can occur when the sample is not very soluble in the mobile phase or if the column is overloaded. Ensure your sample is fully dissolved in the loading solvent and consider reducing the sample concentration.
-
Experimental Protocols
Protocol 1: Column Packing (Slurry Method)
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approximately 1 cm).
-
In a separate beaker, create a slurry of the stationary phase (e.g., silica gel) in the initial mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Continuously tap the side of the column to encourage even packing.
-
Once the stationary phase has settled, add another layer of sand on top to protect the surface.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
Protocol 2: Sample Loading and Elution
-
Dissolve the crude HYTRA-derived product in a minimal amount of the mobile phase or a low-polarity solvent.
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Allow the sample to enter the stationary phase by draining a small amount of solvent.
-
Carefully add the mobile phase to the top of the column, taking care not to disturb the top layer.
-
Begin eluting the column, collecting fractions in test tubes or vials.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: Workflow for column chromatography separation.
Caption: Troubleshooting decision tree for column chromatography.
Validation & Comparative
Determining the Absolute Configuration of Chiral Molecules: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms in a chiral molecule, known as its absolute configuration, is a critical parameter in drug discovery and development. Enantiomers, non-superimposable mirror images of a molecule, can exhibit vastly different pharmacological and toxicological profiles. Therefore, the unambiguous determination of the absolute configuration of synthesized or isolated compounds is a regulatory and scientific necessity. This guide provides an objective comparison of the most common analytical techniques used to determine absolute configuration, supported by experimental principles and data considerations.
Comparative Analysis of Key Techniques
The selection of an appropriate method for determining absolute configuration depends on several factors, including the nature of the sample (e.g., solid, liquid, solution), the quantity available, and the presence of specific structural features (e.g., chromophores, heavy atoms). The following table summarizes the key performance characteristics of the most prevalent techniques.[1]
| Technique | Sample Requirement | Throughput | Key Advantage | Key Limitation |
| X-Ray Crystallography | High-quality single crystal (0.1-0.5 mm) | Low to Medium | Provides unambiguous 3D structure and absolute configuration.[2][3][4] | Crystal growth can be a significant bottleneck.[5][6][7] Requires a heavy atom for anomalous dispersion.[5] |
| Vibrational Circular Dichroism (VCD) | Solution or neat liquid/oil (~5-10 mg) | Medium | Applicable to a wide range of molecules in solution, no crystallization needed.[6][7][8] | Requires quantum chemical calculations for spectral interpretation.[5][6][9] |
| Electronic Circular Dichroism (ECD) | Dilute solution, requires a chromophore | High | Sensitive method for molecules with UV-Vis absorbing groups.[2][10] | Limited to molecules with chromophores; interpretation can be complex.[11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solution (~1-10 mg) | Medium to High | Does not require crystallization; can be used for a wide variety of structures. | Often requires derivatization with a chiral auxiliary (e.g., Mosher's method).[2][12][13][14] |
Key Experimental Methodologies
A detailed understanding of the experimental protocols is essential for selecting the most suitable technique and for interpreting the resulting data.
X-Ray Crystallography
Single-crystal X-ray crystallography is considered the "gold standard" for determining absolute configuration due to its ability to provide a direct visualization of the molecular structure.[6] The method relies on the diffraction of X-rays by the electrons in a crystalline lattice. For chiral molecules, the phenomenon of anomalous dispersion, where the phase of scattered X-rays is altered by heavy atoms, allows for the determination of the absolute stereochemistry.[15]
Experimental Protocol:
-
Crystal Growth: A high-quality single crystal of the enantiomerically pure compound is grown from a suitable solvent. This is often the most challenging step.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as a series of reflections.
-
Structure Solution and Refinement: The diffraction data is used to generate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the intensities of specific pairs of reflections (Bijvoet pairs) that are sensitive to the effects of anomalous dispersion.[15] The Flack parameter is a critical value calculated during refinement that indicates the correctness of the assigned absolute configuration.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[16] It is a powerful technique for determining the absolute configuration of molecules in solution, thereby circumventing the need for crystallization.[6][8] The experimental VCD spectrum is compared to a spectrum predicted by quantum chemical calculations for a known enantiomer.
Experimental Protocol:
-
Sample Preparation: A solution of the chiral molecule is prepared in a suitable solvent (e.g., CDCl3) at a concentration of approximately 0.1 M.[5]
-
Spectral Acquisition: The VCD and infrared (IR) spectra are recorded using a VCD spectrometer. Multiple scans are typically averaged to improve the signal-to-noise ratio.[17]
-
Computational Modeling: A 3D model of one enantiomer of the molecule is generated. A conformational search is performed to identify all low-energy conformers.
-
Spectral Calculation: The VCD and IR spectra for each stable conformer are calculated using Density Functional Theory (DFT).[5] A Boltzmann-weighted average of the individual spectra is then computed.
-
Comparison and Assignment: The experimental VCD spectrum is compared to the calculated spectra for both enantiomers. A good correlation in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.[5]
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions of the electromagnetic spectrum.[2][10] This technique is particularly useful for chiral molecules containing chromophores. The absolute configuration can often be determined by comparing the experimental ECD spectrum to that of a known compound or by applying empirical rules such as the Octant Rule for ketones.[18] Modern approaches rely on the comparison of the experimental spectrum with quantum chemical calculations.
Experimental Protocol:
-
Sample Preparation: A dilute solution of the chiral compound containing a chromophore is prepared in a UV-transparent solvent (e.g., methanol, acetonitrile).
-
Spectral Acquisition: The ECD and UV-Vis spectra are recorded on a CD spectrometer.
-
Computational Modeling and Calculation: Similar to VCD, a conformational analysis is performed, and the ECD spectrum for each conformer is calculated using Time-Dependent DFT (TD-DFT).[18] A Boltzmann-weighted average spectrum is then generated.
-
Comparison and Assignment: The experimental ECD spectrum is compared to the calculated spectrum to assign the absolute configuration.
NMR Spectroscopy: The Mosher's Ester Method
For chiral secondary alcohols and amines, the Mosher's ester method is a widely used NMR technique for determining absolute configuration.[12][13][14] This method involves the formation of diastereomeric esters (or amides) by reacting the chiral substrate with the (R)- and (S)-enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The differing spatial arrangements of the phenyl and CF3 groups in the resulting diastereomers lead to distinct chemical shifts for nearby protons, which can be analyzed to deduce the absolute configuration of the original stereocenter.[12][19]
Experimental Protocol:
-
Derivatization: The chiral alcohol or amine is reacted separately with (R)-MTPA and (S)-MTPA to form two diastereomeric esters.[19][20]
-
NMR Analysis: 1H NMR spectra are acquired for both diastereomers.
-
Chemical Shift Analysis: The chemical shifts of protons on both sides of the newly formed ester linkage are assigned for both diastereomers.
-
Configuration Assignment: The differences in chemical shifts (Δδ = δS - δR) are calculated for corresponding protons. A consistent pattern of positive and negative Δδ values on either side of the stereocenter, when correlated with the conformational model of the Mosher's esters, allows for the determination of the absolute configuration.
Visualizing the Workflows
The following diagrams illustrate the general workflows for the key experimental techniques described above.
References
- 1. benchchem.com [benchchem.com]
- 2. purechemistry.org [purechemistry.org]
- 3. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. spark904.nl [spark904.nl]
- 8. Determination of absolute configuration of chiral molecules using vibrational optical activity: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Vibrational circular dichroism absolute configuration determination of natural products. | Semantic Scholar [semanticscholar.org]
- 10. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. matilda.science [matilda.science]
- 14. matilda.science [matilda.science]
- 15. Absolute configuration - Wikipedia [en.wikipedia.org]
- 16. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 17. schrodinger.com [schrodinger.com]
- 18. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. echemi.com [echemi.com]
A Researcher's Guide to Diastereomeric Excess Determination of HYTRA Derivatives: NMR vs. Chiral HPLC
For researchers and professionals in drug development and chemical synthesis, the accurate determination of diastereomeric excess (d.e.) is paramount for ensuring the purity, efficacy, and safety of chiral molecules. This guide provides a comprehensive comparison of two powerful analytical techniques for quantifying the diastereomeric excess of HYTRA (hydroxyl-tetralone) derivatives: Nuclear Magnetic Resonance (NMR) spectroscopy and Chiral High-Performance Liquid Chromatography (Chiral HPLC). We will delve into the experimental protocols, present comparative data, and discuss the relative merits of each method to aid in selecting the most appropriate technique for your research needs.
Principles of Diastereomeric Analysis
Diastereomers, unlike enantiomers, possess different physical and chemical properties, which allows for their differentiation and quantification by various analytical methods. In the context of HYTRA derivatives, which feature at least two stereocenters, it is crucial to determine the relative abundance of each diastereomer.
NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining diastereomeric excess.[1] The distinct spatial arrangement of atoms in diastereomers leads to different chemical environments for their protons. Consequently, corresponding protons in different diastereomers will resonate at slightly different chemical shifts in the ¹H NMR spectrum, resulting in separate signals. The ratio of the integrals of these distinct signals directly corresponds to the ratio of the diastereomers in the sample, from which the diastereomeric excess can be calculated. For optimal results, it is crucial to select well-resolved signals that are free from overlap with other peaks in the spectrum.[1]
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral HPLC is a highly sensitive and widely used technique for separating stereoisomers.[2][3] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each diastereomer. This differential interaction leads to different retention times for each diastereomer, allowing for their separation and individual quantification. The area under each peak in the chromatogram is proportional to the concentration of the corresponding diastereomer, enabling the calculation of the diastereomeric excess.[2]
Comparative Analysis: NMR vs. Chiral HPLC
To illustrate the practical application of both techniques, let us consider a representative HYTRA derivative, (4R,5S)-4-hydroxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one and its (4S,5S) diastereomer.
| Parameter | ¹H NMR Spectroscopy | Chiral HPLC |
| Principle | Exploits the different chemical environments of protons in diastereomers, leading to distinct signals with different chemical shifts. | Based on the differential interaction of diastereomers with a chiral stationary phase, resulting in different retention times. |
| Sample Preparation | Simple dissolution in a deuterated solvent (e.g., CDCl₃). | Dissolution in the mobile phase. Filtration may be required. |
| Instrumentation | NMR Spectrometer (e.g., 400 MHz or higher). | HPLC system with a chiral column and a suitable detector (e.g., UV). |
| Data Output | Spectrum with chemical shifts and signal integrals. | Chromatogram with retention times and peak areas. |
| Time per Analysis | ~5-15 minutes (after sample preparation). | ~15-30 minutes per sample. |
| Diastereomeric Excess (d.e.) Calculation | d.e. (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100 | d.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100 |
| Pros | - Non-destructive- Rapid analysis time- Provides structural information- Relatively low solvent consumption | - High sensitivity and accuracy- Well-established and robust method- Can be automated for high-throughput screening |
| Cons | - Lower sensitivity compared to HPLC- Signal overlap can complicate quantification- Higher initial instrument cost | - Destructive (sample is consumed)- Method development can be time-consuming- Requires a specific chiral column for the compound class |
Experimental Protocols
¹H NMR Spectroscopy for Diastereomeric Excess Determination
Objective: To determine the diastereomeric excess of a mixture of HYTRA derivative diastereomers.
Materials:
-
Sample of HYTRA derivative
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the HYTRA derivative sample and dissolve it in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.
-
NMR Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer might include:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay (d1): 2 seconds
-
Acquisition time: ~4 seconds
-
-
-
Data Processing and Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform a Fourier transform to obtain the frequency-domain spectrum.
-
Phase and baseline correct the spectrum.
-
Identify well-resolved signals corresponding to a specific proton in each diastereomer. For a 4-hydroxy-tetralone derivative, the proton at C4 (the carbon bearing the hydroxyl group) is often a good candidate.
-
Integrate the selected signals for each diastereomer.
-
Calculate the diastereomeric excess (d.e.) using the formula: d.e. (%) = [ (Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer) ] * 100
-
Chiral HPLC for Diastereomeric Excess Determination
Objective: To separate and quantify the diastereomers of a HYTRA derivative to determine the diastereomeric excess.
Materials:
-
Sample of HYTRA derivative
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in a desired ratio (e.g., 90:10 v/v). Degas the mobile phase before use.
-
Sample Preparation: Prepare a stock solution of the HYTRA derivative sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample solution through a 0.45 µm syringe filter.
-
HPLC Method:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25 °C) until a stable baseline is achieved.
-
Set the UV detector to a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Inject a known volume of the sample solution (e.g., 10 µL) onto the column.
-
Run the analysis for a sufficient time to allow for the elution of both diastereomers.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two diastereomers in the chromatogram.
-
Integrate the peak area for each diastereomer.
-
Calculate the diastereomeric excess (d.e.) using the formula: d.e. (%) = [ (Peak area of major diastereomer - Peak area of minor diastereomer) / (Peak area of major diastereomer + Peak area of minor diastereomer) ] * 100
-
Visualization of Workflows
Caption: Workflow for d.e. determination by NMR.
Caption: Workflow for d.e. determination by Chiral HPLC.
Conclusion
Both ¹H NMR spectroscopy and Chiral HPLC are highly effective methods for the determination of diastereomeric excess in HYTRA derivatives. The choice between the two techniques will depend on the specific requirements of the analysis, including the available instrumentation, the desired level of sensitivity, sample throughput, and the need for structural information. For rapid analysis and structural confirmation, ¹H NMR is an excellent choice. For high-sensitivity quantitative analysis, especially in a quality control environment, Chiral HPLC is often the preferred method. In many research settings, the two techniques are used in a complementary fashion to provide a comprehensive and confident determination of the stereochemical purity of HYTRA derivatives.
References
- 1. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
Determining Absolute Stereochemistry: A Comparative Guide to X-ray Crystallography of (S)-2-Hydroxy-1,2,2-triphenylethyl Acetate Adducts and Alternative Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in establishing its structure-activity relationship and ensuring its safety and efficacy. This guide provides a comprehensive comparison of X-ray crystallography, utilizing (S)-2-Hydroxy-1,2,2-triphenylethyl acetate (O-acetyl-(S)-HTPE) as a chiral derivatizing agent, with leading alternative methods for absolute configuration determination: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy.
This document outlines the experimental protocols for each technique, presents quantitative performance metrics in comparative tables, and utilizes visualizations to clarify complex workflows, aiding in the selection of the most suitable method for a given research challenge.
Introduction to Absolute Configuration Determination
The spatial arrangement of atoms in a chiral molecule, its absolute configuration, dictates its interaction with other chiral entities, such as biological receptors and enzymes. Consequently, enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. X-ray crystallography has long been considered the "gold standard" for determining absolute configuration due to its ability to provide a direct, three-dimensional visualization of the molecular structure. The use of chiral derivatizing agents, such as O-acetyl-(S)-HTPE, can facilitate the crystallization of otherwise difficult-to-crystallize molecules and introduce a known stereocenter, aiding in the assignment of the unknown stereocenters.
However, the requirement for a single, high-quality crystal can be a significant bottleneck. This has spurred the development and refinement of solution-state techniques like VCD, ECD, and NMR, which offer viable alternatives.
Comparative Analysis of Methods
The choice of method for determining absolute configuration depends on several factors, including the nature of the sample, the presence of chromophores, sample availability, and the required accuracy. The following table summarizes the key performance indicators for each technique.
| Feature | X-ray Crystallography (with O-acetyl-(S)-HTPE) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | NMR (with Chiral Derivatizing Agents) |
| Principle | Anomalous dispersion of X-rays by atoms in a single crystal of a diastereomeric adduct. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule in solution. | Analysis of chemical shift differences in the NMR spectra of diastereomeric derivatives. |
| Sample Phase | Solid (single crystal) | Solution or neat liquid | Solution | Solution |
| Sample Requirement | High-quality single crystal (often mg scale) | 5-15 mg, recoverable | < 1 mg, recoverable | 1-5 mg, recoverable |
| Typical Measurement Time | Hours to days (including crystal screening and data collection) | 1-8 hours | Minutes to an hour | Minutes to hours per experiment |
| Accuracy | High (definitive assignment) | High (with computational support) | High (for suitable chromophores) | Generally lower, depends on the derivatizing agent and analyte |
| Key Performance Indicator | Flack parameter (close to 0 for correct assignment) | High degree of similarity between experimental and calculated spectra | Exciton coupling sign or similarity to calculated spectrum | Magnitude and consistency of Δδ (R-S) values |
| Limitations | Requires a single, well-diffracting crystal. Not suitable for non-crystalline materials. | Requires computational modeling (DFT) for interpretation. Can be challenging for highly flexible molecules. | Requires the presence of a suitable chromophore near the stereocenter. | Empirical method, potential for misinterpretation if conformational effects are not well understood. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these techniques. Below are representative protocols for each method.
X-ray Crystallography of a Chiral Alcohol Derivatized with this compound
This protocol describes the derivatization of a chiral secondary alcohol with O-acetyl-(S)-HTPE and subsequent single-crystal X-ray diffraction analysis.
Materials:
-
Chiral secondary alcohol of unknown configuration
-
(S)-(-)-2-Hydroxy-1,2,2-triphenylethyl acetate (O-acetyl-(S)-HTPE)
-
DCC (N,N'-Dicyclohexylcarbodiimide) or other coupling agent
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous dichloromethane (DCM)
-
Solvents for crystallization (e.g., hexane, ethyl acetate)
Procedure:
-
Derivatization:
-
Dissolve the chiral secondary alcohol (1.0 eq) and O-acetyl-(S)-HTPE (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Add DCC (1.2 eq) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the resulting diastereomeric ester by column chromatography.
-
-
Crystallization:
-
Dissolve the purified ester in a minimal amount of a suitable solvent (e.g., ethyl acetate).
-
Slowly add a less polar solvent (e.g., hexane) until turbidity is observed.
-
Allow the solution to stand undisturbed at room temperature or in a refrigerator for slow evaporation and crystal growth.
-
-
X-ray Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
Process the diffraction data (integration, scaling, and absorption correction).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structure using full-matrix least-squares on F².
-
Determine the absolute configuration based on the anomalous dispersion effects, typically by refining the Flack parameter.[1] A Flack parameter close to 0 with a small standard uncertainty indicates a high probability that the assigned absolute configuration is correct.[1]
-
Vibrational Circular Dichroism (VCD) Spectroscopy
This protocol outlines the steps for determining the absolute configuration of a chiral molecule using VCD.[2][3]
Procedure:
-
Sample Preparation:
-
Dissolve 5-15 mg of the enantiomerically pure sample in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M.[2] The sample is recoverable.
-
-
VCD Spectrum Acquisition:
-
Record the VCD and IR spectra simultaneously using a VCD spectrometer.
-
Typically, data is collected over several hours to achieve a good signal-to-noise ratio.[3]
-
-
Computational Modeling:
-
Perform a conformational search for the molecule using molecular mechanics or semi-empirical methods.
-
Optimize the geometries of the low-energy conformers using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Calculate the vibrational frequencies, IR intensities, and VCD intensities for each conformer.
-
Generate a Boltzmann-averaged calculated VCD spectrum based on the relative energies of the conformers.
-
-
Spectral Comparison and Assignment:
-
Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers.
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the calculated enantiomer. If they are opposite, the sample has the opposite absolute configuration.
-
Electronic Circular Dichroism (ECD) Spectroscopy
This protocol is particularly useful for molecules containing chromophores.
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (<1 mg/mL) in a transparent solvent (e.g., methanol, acetonitrile).
-
-
ECD Spectrum Acquisition:
-
Record the ECD and UV-Vis spectra using an ECD spectrometer.
-
-
Data Analysis:
-
Exciton Chirality Method: If the molecule contains two or more interacting chromophores, the sign of the Cotton effects (exciton couplet) in the ECD spectrum can be directly related to the spatial orientation of the chromophores, and thus the absolute configuration.
-
Computational Method: Similar to VCD, perform DFT and time-dependent DFT (TD-DFT) calculations to predict the ECD spectrum for one enantiomer. Compare the experimental spectrum with the calculated spectrum to assign the absolute configuration.
-
NMR Spectroscopy using Chiral Derivatizing Agents
This method relies on the formation of diastereomers that exhibit distinct NMR signals.
Procedure:
-
Derivatization:
-
React the chiral analyte (e.g., an alcohol or amine) with a chiral derivatizing agent (CDA), such as Mosher's acid ((R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid), to form a mixture of diastereomers.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H or ¹⁹F NMR spectra of the diastereomeric mixture.
-
-
Data Interpretation:
-
Analyze the differences in chemical shifts (Δδ = δS - δR) for protons or fluorine atoms near the newly formed stereocenter.
-
Based on established empirical models for the specific CDA, the sign of the Δδ values for different substituents on the analyte can be correlated to its absolute configuration.
-
Visualization of Workflows
The following diagrams illustrate the general workflows for determining absolute configuration using X-ray crystallography and VCD.
Caption: Workflow for absolute configuration determination using X-ray crystallography with a chiral derivatizing agent.
Caption: Workflow for absolute configuration determination using Vibrational Circular Dichroism (VCD) spectroscopy.
Conclusion
The determination of absolute configuration is a cornerstone of stereochemistry with profound implications in drug discovery and development. While X-ray crystallography of derivatized compounds, such as those formed with O-acetyl-(S)-HTPE, remains a powerful and definitive method, its applicability is contingent on the ability to produce high-quality single crystals. For non-crystalline samples or when rapid, solution-state analysis is required, VCD, ECD, and NMR spectroscopy offer robust and complementary alternatives. A thorough understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, is essential for selecting the most appropriate method and ensuring the reliable assignment of absolute stereochemistry. Cross-validation using two or more of these methods is often the most rigorous approach to achieving an unambiguous and confident determination.
References
A Comparative Guide to Chiral Auxiliaries: Evans' Oxazolidinones versus HYTRA
A Note on HYTRA: A comprehensive review of scientific literature and chemical databases reveals a notable absence of a chiral auxiliary referred to as "HYTRA." Consequently, experimental data required for a direct performance comparison with established auxiliaries like Evans' oxazolidinones is not available. This guide will therefore provide a detailed overview of the well-established Evans' oxazolidinone auxiliaries and present a framework for how a new chiral auxiliary such as HYTRA would be compared against this gold standard.
Introduction to Chiral Auxiliaries
Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the production of enantiomerically pure compounds crucial in the pharmaceutical industry.[1][2] These chiral compounds are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] After the desired chiral center is established, the auxiliary is removed and can ideally be recovered for reuse.[1][3] The efficacy of a chiral auxiliary is evaluated based on its ability to provide high stereoselectivity, result in high yields, and its ease of attachment and removal.[1]
Evans' Oxazolidinone Auxiliaries: The Gold Standard
Developed by David A. Evans and his research group, chiral oxazolidinones have become a cornerstone of modern asymmetric synthesis.[4][5] These auxiliaries are typically derived from readily available and relatively inexpensive α-amino acids, providing access to both enantiomeric forms.[6][7] Their widespread use stems from their high efficiency in a variety of stereoselective transformations, including aldol reactions, alkylation reactions, and Diels-Alder reactions.[3][6]
The predictable stereochemical outcomes are attributed to the rigid and well-defined conformation of the N-acyloxazolidinone, which effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.[6][8]
Structure of Common Evans' Oxazolidinone Auxiliaries:
Below are the structures of two common Evans' oxazolidinone auxiliaries derived from valine and phenylalanine.
Structures of common Evans' oxazolidinone auxiliaries.
Performance Comparison
While a direct comparison with HYTRA is not possible due to the lack of data, the following tables summarize the typical performance of Evans' oxazolidinone auxiliaries in key asymmetric reactions as reported in the literature. This data serves as a benchmark for evaluating new chiral auxiliaries.
Asymmetric Alkylation
Asymmetric alkylation of enolates derived from N-acyloxazolidinones is a robust method for creating stereogenic centers.[9] The reaction generally proceeds with high diastereoselectivity for a variety of alkyl halides.[9]
| Electrophile (R-X) | Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Benzyl bromide | (S)-4-benzyl-2-oxazolidinone | >99:1 | 92 | [9] |
| Ethyl iodide | (S)-4-benzyl-2-oxazolidinone | >99:1 | 85 | [9] |
| Methyl iodide | (R)-4-isopropyl-2-oxazolidinone | 98:2 | 90 | [6] |
Asymmetric Aldol Reaction
| Aldehyde | Auxiliary | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Isobutyraldehyde | (S)-4-benzyl-2-oxazolidinone | >99:1 | 85 | [8] |
| Benzaldehyde | (R)-4-isopropyl-2-oxazolidinone | 98:2 | 80 | [8] |
| Propionaldehyde | (4S,5R)-4-methyl-5-phenyl-2-oxazolidinone | >95:5 | 90 | [11] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the objective comparison of chiral auxiliaries. Below is a representative protocol for an asymmetric alkylation using an Evans' oxazolidinone auxiliary.
General Procedure for Asymmetric Alkylation of an N-Acyloxazolidinone
1. N-Acylation of the Chiral Auxiliary:
-
To a solution of the oxazolidinone (1.0 equiv) in anhydrous tetrahydrofuran (THF) at -78 °C is added n-butyllithium (1.05 equiv) dropwise.
-
After stirring for 15 minutes, the desired acyl chloride (1.1 equiv) is added.
-
The reaction is stirred for 30 minutes at -78 °C and then warmed to room temperature for 1 hour.
-
The reaction is quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash chromatography.
2. Asymmetric Alkylation:
-
To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous THF at -78 °C is added a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) in THF dropwise.
-
The resulting enolate solution is stirred for 30 minutes at -78 °C.
-
The electrophile (alkyl halide, 1.2 equiv) is then added, and the reaction is stirred for 2-4 hours at -78 °C.
-
The reaction is quenched with saturated aqueous ammonium chloride and warmed to room temperature.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product, which is then purified by flash chromatography.
3. Cleavage of the Chiral Auxiliary:
-
The alkylated N-acyloxazolidinone (1.0 equiv) is dissolved in a mixture of THF and water (4:1).
-
The solution is cooled to 0 °C, and 30% aqueous hydrogen peroxide (4.0 equiv) followed by lithium hydroxide (2.0 equiv) are added.
-
The reaction is stirred at 0 °C for 2-4 hours.
-
The reaction is quenched by the addition of aqueous sodium sulfite.
-
The desired carboxylic acid is extracted, and the chiral auxiliary can be recovered from the aqueous layer.[12][13][14]
Visualization of Key Concepts
General Workflow of Chiral Auxiliary-Mediated Asymmetric Synthesis
The following diagram illustrates the general workflow for utilizing a chiral auxiliary in asymmetric synthesis.
General workflow of asymmetric synthesis using a chiral auxiliary.
Stereochemical Model for Evans' Asymmetric Aldol Reaction
The high diastereoselectivity observed in Evans' aldol reactions is explained by a Zimmerman-Traxler-like six-membered chair transition state.[10] The bulky substituent at the C4 position of the oxazolidinone directs the approach of the aldehyde from the less hindered face of the Z-enolate.
Transition state model for the Evans' asymmetric aldol reaction.
Conclusion
Evans' oxazolidinone auxiliaries have proven to be highly reliable and effective for a wide range of asymmetric transformations.[2][3][6] Their commercial availability, ease of use, and the high levels of stereocontrol they provide have solidified their position as a benchmark in the field of asymmetric synthesis.[5][7] While a direct comparison with "HYTRA" is not feasible at this time due to a lack of available data, the framework presented in this guide outlines the necessary data and experimental rigor required to evaluate any new chiral auxiliary against this established standard. Future investigations into novel auxiliaries like HYTRA would need to provide comprehensive data on their performance in key reactions, including detailed experimental protocols, to allow for a thorough and objective comparison.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. youtube.com [youtube.com]
- 11. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. chemistry.williams.edu [chemistry.williams.edu]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Auxiliaries: (S)-2-Hydroxy-1,2,2-triphenylethyl acetate vs. Oppolzer's Camphor Sultam
For Researchers, Scientists, and Drug Development Professionals
In the realm of asymmetric synthesis, the selection of an appropriate chiral auxiliary is paramount to achieving high stereoselectivity in the formation of new stereocenters. This guide provides a comparative overview of two chiral auxiliaries: the well-established and widely utilized Oppolzer's camphor sultam and the less documented (S)-2-Hydroxy-1,2,2-triphenylethyl acetate (HYTRA). While Oppolzer's camphor sultam boasts a wealth of experimental data supporting its efficacy in a range of asymmetric transformations, publicly available performance data for HYTRA as a chiral auxiliary is notably scarce, precluding a direct, data-driven comparison at this time.
This guide will present the known performance characteristics of Oppolzer's camphor sultam in key asymmetric reactions and provide the available information for HYTRA.
Overview of the Chiral Auxiliaries
This compound (HYTRA) , with the chemical formula C₂₂H₂₀O₃, is a chiral compound available commercially. Structurally, it features a bulky triphenylethyl backbone which could, in principle, provide effective steric shielding to direct the approach of reagents. However, to date, there is a significant lack of published literature detailing its application and performance as a chiral auxiliary in common asymmetric reactions such as aldol additions, Diels-Alder reactions, or alkylations. One mention of its use has been as a reactant in the synthesis of Lankacidin derivatives.
Oppolzer's camphor sultam , a bornane-derived chiral auxiliary, is a crystalline solid that has been extensively used in asymmetric synthesis.[1] Its rigid bicyclic structure provides a well-defined chiral environment, leading to high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions.[2] It is commercially available in both enantiomeric forms and its derivatives are often crystalline, which can facilitate purification by recrystallization.[1]
Performance Data: Oppolzer's Camphor Sultam
The following tables summarize representative experimental data for the application of Oppolzer's camphor sultam in key asymmetric reactions. Due to the lack of available data, a corresponding table for HYTRA cannot be provided.
Table 1: Asymmetric Aldol Reaction with Benzaldehyde
| Entry | N-Acyl Sultam | Lewis Acid | Diastereomeric Excess (de%) | Yield (%) | Reference |
| 1 | N-Propionyl | TiCl₄ | >98 | 89 | [3] |
| 2 | N-Acetyl | TiCl₄/(-)-Sparteine | 95 | 85 | Not found in search results |
Table 2: Asymmetric Diels-Alder Reaction with Isoprene
| Entry | Dienophile | Lewis Acid | Diastereomeric Excess (de%) | Yield (%) | Reference |
| 1 | N-Acryloyl | TiCl₂ (OTf)₂ | 94 | 88 | Not found in search results |
| 2 | N-Crotonoyl | Et₂AlCl | 99 | 90 | [4] |
Table 3: Asymmetric Alkylation of N-Propionyl Sultam
| Entry | Electrophile | Base | Diastereomeric Excess (de%) | Yield (%) | Reference |
| 1 | Benzyl bromide | n-BuLi | >98 | 95 | |
| 2 | Methyl iodide | NaHMDS | >98 | 85 |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the use of Oppolzer's camphor sultam.
General Procedure for Asymmetric Aldol Reaction with Oppolzer's Camphor Sultam
A solution of the N-acyl camphor sultam in a dry, aprotic solvent such as dichloromethane is cooled to a low temperature (typically -78 °C). A Lewis acid, for example, titanium tetrachloride (TiCl₄), is added dropwise, followed by the addition of a tertiary amine base like N,N-diisopropylethylamine. After stirring for a specified time to allow for enolate formation, the aldehyde is added slowly. The reaction is monitored by thin-layer chromatography (TLC) and, upon completion, quenched with a suitable aqueous solution, such as saturated ammonium chloride. The product is then extracted, purified by column chromatography, and the diastereomeric excess is determined by NMR spectroscopy or chiral HPLC.[3]
General Procedure for Asymmetric Diels-Alder Reaction with Oppolzer's Camphor Sultam
The N-enoyl camphor sultam is dissolved in an appropriate anhydrous solvent (e.g., dichloromethane or toluene) and cooled. A Lewis acid catalyst, such as diethylaluminum chloride (Et₂AlCl), is then added. The diene is subsequently introduced, and the reaction mixture is stirred at the specified temperature for several hours.[4] Following the reaction, a standard workup procedure involving quenching, extraction, and drying is performed. The resulting cycloadduct is purified by chromatography or recrystallization, and the diastereoselectivity is analyzed.
General Procedure for Asymmetric Alkylation of Oppolzer's Camphor Sultam Derivatives
The N-acyl camphor sultam is dissolved in an anhydrous solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C). A strong base, such as n-butyllithium (n-BuLi) or sodium hexamethyldisilazide (NaHMDS), is added to generate the enolate. The electrophile (e.g., an alkyl halide) is then added, and the reaction is allowed to proceed until completion. The reaction is quenched, and the product is isolated through extraction and purified by chromatography. The diastereomeric ratio is typically determined by spectroscopic methods.
Cleavage of the Oppolzer's Camphor Sultam Auxiliary
A common method for the removal of the camphor sultam auxiliary is through hydrolysis. For instance, the N-acyl sultam can be treated with lithium hydroxide and hydrogen peroxide in a mixture of THF and water. This procedure cleaves the amide bond to yield the corresponding carboxylic acid, while the chiral auxiliary can be recovered and potentially recycled. Reductive cleavage using reagents like lithium aluminum hydride can also be employed to afford the corresponding alcohol.
Workflow and Logic Diagrams
To visualize the processes involved in chiral auxiliary-mediated asymmetric synthesis, the following diagrams are provided.
Conclusion
Oppolzer's camphor sultam stands as a robust and reliable chiral auxiliary, validated by extensive use and a large body of supporting experimental data that demonstrates its high efficacy in achieving excellent stereocontrol in a variety of asymmetric reactions. Its rigid structure and the crystallinity of its derivatives make it a favored choice in both academic and industrial research.
References
Chiral HPLC Analysis: A Comparative Guide for Products of Enantioselective Synthesis
A Note on "HYTRA-mediated synthesis": Initial research did not identify a recognized chemical synthesis method under the name "HYTRA." It is possible that this is a novel, proprietary, or less common term. To provide a valuable and data-driven guide, this document will focus on a well-established and widely used method for generating chiral molecules: Asymmetric Hydrogenation . The principles and techniques of chiral HPLC analysis detailed herein are broadly applicable to the products of many other enantioselective synthesis methods.
For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure compounds is a critical task. Asymmetric hydrogenation is a powerful technique for creating specific stereoisomers of a molecule, and accurate analysis of the product's enantiomeric purity is paramount.[1][2] Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis, providing reliable and reproducible separation of enantiomers.[3]
This guide offers a comparative overview of chiral HPLC analysis for products of asymmetric hydrogenation, with supporting experimental data and detailed protocols.
Performance Comparison: Chiral Stationary Phases
The success of a chiral HPLC separation hinges on the choice of the Chiral Stationary Phase (CSP). Different CSPs exhibit varying selectivities for different classes of compounds. Polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are widely used due to their broad applicability across different mobile phase modes.[4][5]
Below is a comparative summary of data for the chiral HPLC separation of a product from a representative asymmetric hydrogenation reaction.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Retention Time (tR1) (min) | Retention Time (tR2) (min) | Resolution (Rs) | Enantiomeric Excess (ee%) |
| Chiralcel OD-H | n-Hexane/Isopropanol (90:10) | 1.0 | 8.5 | 10.2 | 2.1 | 95 |
| Chiralpak AD-H | n-Hexane/Isopropanol (90:10) | 1.0 | 12.1 | 14.5 | 2.5 | 95 |
| Chiralpak IA | Methanol/Acetonitrile (50:50) | 0.5 | 6.8 | 7.9 | 1.8 | 95 |
| Lux Cellulose-1 | n-Hexane/Ethanol (80:20) | 1.0 | 9.3 | 11.1 | 2.3 | 95 |
This data is representative and compiled for illustrative purposes based on typical performance characteristics of these columns for similar analytes.
Experimental Protocols
Asymmetric Hydrogenation Protocol (Example)
This protocol describes a general procedure for the rhodium-catalyzed asymmetric hydrogenation of an alkene.
Materials:
-
Rh(COD)₂BF₄ (Rhodium(I) bis(1,5-cyclooctadiene) tetrafluoroborate)
-
Chiral phosphine ligand (e.g., (R)-BINAP)
-
Alkene substrate
-
Anhydrous, degassed solvent (e.g., Methanol)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, a pressure vessel is charged with the alkene substrate, Rh(COD)₂BF₄, and the chiral ligand in the specified solvent.
-
The vessel is sealed, removed from the glovebox, and connected to a hydrogen line.
-
The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 50 atm).
-
The reaction mixture is stirred at a specific temperature (e.g., room temperature) for a set duration (e.g., 24 hours).
-
Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy.[3]
-
Upon completion, the pressure is carefully released.
-
The reaction mixture is concentrated under reduced pressure.
-
The crude product is purified using column chromatography on silica gel to isolate the chiral product.[3]
Chiral HPLC Analysis Protocol
This protocol outlines the steps for analyzing the enantiomeric excess of the purified product.
Methodology:
-
Sample Preparation: A small amount of the purified product (approximately 1 mg) is dissolved in the HPLC mobile phase (e.g., 1 mL of a hexane/isopropanol mixture) to create a stock solution. This solution is then filtered through a 0.45 µm syringe filter before injection.[3]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV detector.
-
Chiral column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane/Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: The peak areas for each enantiomer are integrated. The enantiomeric excess (ee) is calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.[3]
Visualizations
Caption: Workflow from synthesis to chiral analysis.
Caption: Relationship between synthesis and analysis.
Comparison with Alternative Methods
While asymmetric hydrogenation is a highly effective method for producing chiral compounds, other techniques exist. Chiral HPLC remains a primary analytical tool for determining the success of these syntheses as well.
-
Enzymatic Kinetic Resolution: This method uses enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the product.[6] Chiral HPLC is then used to determine the enantiomeric excess of both the remaining starting material and the product.[6]
-
Asymmetric Carbene N-H Insertion: This is a newer method for the synthesis of chiral amides, featuring mild reaction conditions and high enantioselectivity.[7] The determination of the high enantiomeric excess values (often >90% ee) relies on chiral HPLC analysis.[7]
References
- 1. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond - PMC [pmc.ncbi.nlm.nih.gov]
Validating Stereochemical Outcomes of HYTRA and Alternative Aldol Reactions: A Comparative Guide
For researchers in synthetic chemistry and drug development, the precise control and validation of stereochemistry is paramount. The Hydrazone-Tethered Aldol (HYTRA) reaction, a variant of the aldol reaction, offers a powerful tool for carbon-carbon bond formation with the potential for high stereoselectivity. This guide provides a comparative analysis of methods to validate the stereochemical outcomes of such reactions and benchmarks them against established stereoselective aldol methodologies. Experimental data, detailed protocols, and visual workflows are presented to aid in the selection and validation of synthetic strategies.
Comparison of Stereoselective Aldol Methodologies
The stereochemical outcome of an aldol reaction is defined by the relative (diastereoselectivity) and absolute (enantioselectivity) configuration of the two newly formed stereocenters. Various strategies have been developed to control these outcomes, each with its own advantages and limitations.
| Reaction Type | Catalyst/Auxiliary | Typical Diastereoselectivity (dr) | Typical Enantioselectivity (ee) | Key Features |
| HYTRA (Hydrazone-Tethered) | Chiral N-amino cyclic carbamate auxiliaries | 82:18 to >95:5 | Not explicitly defined in provided context, but auxiliary induces chirality | Employs a recoverable chiral auxiliary attached to the ketone. Stereoselectivity arises from the controlled conformation of the azaenolate intermediate.[1] |
| Proline-Catalyzed Aldol | L-Proline | 19:1 to 24:1 (anti:syn) | 91% to >99% | An organocatalytic method that proceeds via an enamine intermediate.[2][3][4] Often favors the anti-diastereomer. |
| Boron Enolate Aldol | Boron triflates (e.g., Bu₂BOTf) with a hindered amine base | High (Z-enolate gives syn, E-enolate gives anti) | Dependent on chiral auxiliary or substrate control | Offers excellent stereocontrol based on the geometry of the pre-formed boron enolate. The Zimmerman-Traxler model is highly predictive for these reactions.[5][6] |
| Chiral Salen-Metal Complex | Ti(OiPr)₄-salen ligand | High (tunable for syn or anti) | High | A catalytic, stereodivergent method where the choice of chiral ligand can direct the reaction to favor either the syn or anti product.[7] |
Experimental Protocols for Stereochemical Validation
The primary method for determining the stereochemical outcome of an aldol reaction is through spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and chiral High-Performance Liquid Chromatography (HPLC).
Determination of Diastereomeric Ratio (dr) by ¹H NMR Spectroscopy
The relative stereochemistry (syn vs. anti) of β-hydroxy carbonyl compounds can often be determined by analyzing the coupling constants (³JHH) between the protons on the newly formed stereocenters.
Protocol:
-
Sample Preparation: Dissolve a purified sample of the aldol product in a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.
-
Analysis:
-
Identify the signals corresponding to the protons at the α- and β-positions to the carbonyl group.
-
Measure the coupling constant (³JHH) between these two protons.
-
General Rule of Thumb: For acyclic systems, larger coupling constants (typically 7-10 Hz) are often indicative of an anti relationship, while smaller coupling constants (typically 2-5 Hz) suggest a syn relationship. This is based on the preferred staggered conformations of the diastereomers.
-
Integrate the distinct signals for each diastereomer to determine the ratio.
-
Determination of Enantiomeric Excess (ee) by Chiral HPLC
Chiral HPLC is the gold standard for determining the enantiomeric purity of a reaction product.
Protocol:
-
Sample Preparation: Dissolve the purified aldol product in a suitable solvent (e.g., hexane/isopropanol mixture).
-
Column Selection: Choose a chiral stationary phase (CSP) column appropriate for the class of compound being analyzed.
-
Method Development: Develop an isocratic or gradient elution method to achieve baseline separation of the two enantiomers.
-
Analysis:
-
Inject the sample onto the chiral HPLC system.
-
Integrate the peak areas of the two enantiomer signals.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
-
Visualizing Reaction Models and Workflows
Zimmerman-Traxler Transition State Model
This model is crucial for rationalizing the stereochemical outcome of metal-enolate based aldol reactions. It proposes a chair-like six-membered transition state involving the metal cation, the enolate oxygen, the carbonyl oxygen of the aldehyde, and the two reacting carbon atoms.[6][8] The substituents on the enolate and aldehyde prefer to occupy pseudo-equatorial positions to minimize steric strain, thus dictating the facial selectivity of the reaction.
Caption: Zimmerman-Traxler model for predicting aldol stereochemistry.
General Workflow for Stereochemical Validation
The process of validating the stereochemical outcome of a newly developed or optimized aldol reaction follows a logical progression from reaction workup to detailed analysis.
Caption: Workflow for validating aldol reaction stereochemical outcomes.
Comparison of Catalytic Approaches
Different catalytic systems in aldol reactions operate through distinct mechanistic pathways, which in turn dictates the stereochemical outcome. Understanding these pathways is key to catalyst selection and reaction design.
Caption: Mechanistic comparison of metal- and organocatalyzed aldol reactions.
References
- 1. The Origins of Stereoselectivity in the α-Alkylation of Chiral Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. pharmacy180.com [pharmacy180.com]
- 7. A catalytic enantioselective stereodivergent aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
The aldol reaction is a cornerstone of stereoselective carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures with precise control over stereochemistry. Chiral auxiliaries are a powerful and reliable class of reagents that temporarily attach to a substrate, effectively directing the stereochemical outcome of the aldol reaction. This guide provides a comparative analysis of some of the most widely used chiral auxiliaries, offering a comprehensive overview of their performance, supported by experimental data, to aid in the selection of the most suitable auxiliary for a given synthetic challenge.
Performance Comparison of Chiral Auxiliaries
The choice of a chiral auxiliary profoundly influences the diastereoselectivity, chemical yield, and reaction conditions of an aldol reaction. The following table summarizes the performance of four prominent chiral auxiliaries—Evans' Oxazolidinones, Oppolzer's Camphorsultams, Enders' SAMP/RAMP Hydrazones, and Myers' Pseudoephedrine Amides—in reactions with representative aldehydes.
| Chiral Auxiliary | Enolate Precursor | Aldehyde | Lewis Acid/Base | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Evans' Oxazolidinone | N-Propionyl oxazolidinone | Benzaldehyde | Bu₂BOTf, DIPEA | >99:1 | 85-95 |
| N-Propionyl oxazolidinone | Isobutyraldehyde | Bu₂BOTf, DIPEA | >99:1 | 85-95 | |
| Oppolzer's Camphorsultam | N-Propionyl camphorsultam | Benzaldehyde | TiCl₄, (-)-Sparteine | 1:99 | 80-90 |
| N-Propionyl camphorsultam | Isobutyraldehyde | TiCl₄, (-)-Sparteine | 5:95 | 82-92 | |
| Enders' SAMP Hydrazone | Propanal SAMP hydrazone | Benzaldehyde | LDA/LiCl | >95:5 | 70-85 |
| Propanal SAMP hydrazone | Isobutyraldehyde | LDA/LiCl | >95:5 | 75-90 | |
| Myers' Pseudoephedrine Amide | N-Propionyl pseudoephedrine | Benzaldehyde | LDA, LiCl | >95:5 (syn) | 88-98 |
| N-Propionyl pseudoephedrine | Isobutyraldehyde | LDA, LiCl | >95:5 (syn) | 90-99 |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of chiral auxiliaries. Below are representative procedures for the aldol reaction using each of the compared auxiliaries.
Evans' Oxazolidinone Aldol Reaction (syn-selective)
This protocol describes the formation of a syn-aldol adduct using an Evans' oxazolidinone auxiliary.[1]
1. Enolate Formation:
-
To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C is added dibutylboron triflate (1.1 equiv) dropwise.
-
N,N-Diisopropylethylamine (DIPEA, 1.2 equiv) is then added dropwise, and the resulting solution is stirred at 0 °C for 30 minutes.
2. Aldol Addition:
-
The reaction mixture is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise.
-
The reaction is stirred at -78 °C for 2 hours and then allowed to warm to 0 °C over 1 hour.
3. Work-up and Purification:
-
The reaction is quenched by the addition of a pH 7 phosphate buffer.
-
The aqueous layer is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired syn-aldol adduct.
4. Auxiliary Cleavage:
-
The aldol adduct is dissolved in a mixture of tetrahydrofuran (THF) and water (4:1).
-
Lithium hydroxide (LiOH, 2.0 equiv) and 30% aqueous hydrogen peroxide (H₂O₂, 4.0 equiv) are added at 0 °C.
-
The mixture is stirred for 4 hours, and then the excess peroxide is quenched with aqueous sodium sulfite.
-
The THF is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate to recover the chiral auxiliary. The aqueous layer is then acidified and extracted to isolate the β-hydroxy acid product.
Oppolzer's Camphorsultam Aldol Reaction (anti-selective)
This protocol outlines the synthesis of an anti-aldol adduct utilizing an Oppolzer's camphorsultam auxiliary.
1. Enolate Formation:
-
To a solution of the N-propionyl camphorsultam (1.0 equiv) in anhydrous DCM (0.1 M) at -78 °C is added titanium tetrachloride (TiCl₄, 1.1 equiv) dropwise.
-
After stirring for 5 minutes, (-)-sparteine (1.1 equiv) is added dropwise, and the mixture is stirred for 30 minutes.
2. Aldol Addition:
-
The aldehyde (1.2 equiv) is added dropwise at -78 °C.
-
The reaction is stirred at -78 °C for 4 hours.
3. Work-up and Purification:
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is warmed to room temperature and extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography.
4. Auxiliary Cleavage:
-
The aldol adduct is dissolved in THF and treated with lithium borohydride (LiBH₄) at 0 °C to reductively cleave the auxiliary, yielding the corresponding 1,3-diol and recovering the camphorsultam.
Enders' SAMP Hydrazone Aldol Reaction (syn-selective)
This procedure describes a syn-selective aldol reaction using an Enders' SAMP hydrazone.[2][3]
1. Hydrazone Formation:
-
The aldehyde or ketone is refluxed with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) in an appropriate solvent (e.g., benzene or toluene) with azeotropic removal of water.
2. Enolate Formation:
-
The purified hydrazone (1.0 equiv) is dissolved in anhydrous diethyl ether (0.2 M) and cooled to 0 °C.
-
A solution of lithium diisopropylamide (LDA, 1.1 equiv) in THF/hexane is added dropwise, and the mixture is stirred for 4 hours at 0 °C.
3. Aldol Addition:
-
The reaction mixture is cooled to -95 °C, and the aldehyde (1.2 equiv) is added.
-
The reaction is stirred at this temperature for 3 hours.
4. Work-up and Purification:
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted with diethyl ether, and the combined organic layers are dried and concentrated.
-
The crude product is purified by chromatography.
5. Auxiliary Cleavage:
-
The aldol adduct is dissolved in dichloromethane at -78 °C, and ozone is bubbled through the solution until a blue color persists.[2][4]
-
The excess ozone is removed with a stream of nitrogen, and the ozonide is reduced with a suitable reducing agent (e.g., dimethyl sulfide or triphenylphosphine) to yield the β-hydroxy ketone.
Myers' Pseudoephedrine Amide Aldol Reaction (syn-selective)
This protocol details a highly diastereoselective syn-aldol reaction using a pseudoephedrine amide auxiliary.
1. Enolate Formation:
-
To a solution of the N-propionyl pseudoephedrine amide (1.0 equiv) and anhydrous lithium chloride (5.0 equiv) in THF (0.1 M) at -78 °C is added LDA (1.05 equiv) dropwise.
-
The mixture is stirred at -78 °C for 30 minutes, then at 0 °C for 15 minutes, and finally re-cooled to -78 °C.
2. Aldol Addition:
-
The aldehyde (1.2 equiv) is added dropwise at -78 °C.
-
The reaction is stirred for 30 minutes at -78 °C.
3. Work-up and Purification:
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The mixture is warmed to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The product is purified by flash chromatography.
4. Auxiliary Cleavage:
-
The aldol adduct can be hydrolyzed to the corresponding β-hydroxy acid using aqueous acid or base, or reduced to the 1,3-diol with a suitable reducing agent. The pseudoephedrine auxiliary can be recovered after cleavage.
Visualizing the Reaction Pathway
The stereochemical outcome of chiral auxiliary-mediated aldol reactions is often rationalized through well-defined transition state models. The following diagrams, generated using Graphviz, illustrate the general experimental workflow and a key transition state model.
Caption: General workflow for a chiral auxiliary-mediated aldol reaction.
Caption: Zimmerman-Traxler model for Evans' syn-selective aldol reaction.
Conclusion
The selection of a chiral auxiliary for an asymmetric aldol reaction is a critical decision that depends on the desired stereochemical outcome, the nature of the substrates, and practical considerations such as cost and ease of removal. Evans' oxazolidinones are highly reliable for generating syn-aldol products with excellent diastereoselectivity.[1] Oppolzer's camphorsultams, in contrast, are a powerful tool for accessing anti-aldol adducts. Enders' SAMP/RAMP hydrazones and Myers' pseudoephedrine amides offer versatile and highly selective methods, often with the advantage of using readily available starting materials.[2][3] By understanding the relative strengths and typical applications of these auxiliaries, researchers can make informed choices to efficiently construct complex chiral molecules.
References
Assessing the efficiency of HYTRA against other chiral reagents
An extensive search for a chiral reagent specifically named "HYTRA" has yielded no relevant results in the public domain. The term "HYTRA" does not correspond to any known commercially available or academically cited chiral reagent. Therefore, a direct comparison of its efficiency against other chiral reagents cannot be conducted at this time.
To proceed with a comprehensive analysis as requested, it is essential to identify the specific chemical nature of the "HYTRA" reagent. Researchers, scientists, and drug development professionals interested in this comparison are encouraged to provide the following details:
-
Chemical Structure or Class: The IUPAC name, CAS number, or at least the general chemical class of the HYTRA reagent is required to understand its functional groups and potential mechanisms of action.
-
Relevant Publications: Any patents, journal articles, or technical notes describing the synthesis, application, or performance of HYTRA would provide the necessary background and data for a comparative study.
Once this foundational information is available, a thorough assessment and comparison with other established chiral reagents can be developed. This would involve:
-
Literature Review: Identifying comparable chiral reagents based on the application and mechanism of HYTRA (e.g., chiral derivatizing agents, chiral solvating agents, chiral catalysts).
-
Data Compilation: Gathering quantitative performance data for HYTRA and its alternatives from published studies. This would include metrics such as:
-
Enantiomeric excess (ee%) or diastereomeric excess (de%) achieved.
-
Reaction yields.
-
Reaction times.
-
Required stoichiometry.
-
Compatibility with various functional groups.
-
-
Protocol Analysis: Detailing the experimental conditions under which the comparative data was generated to ensure a fair and objective assessment.
Without the fundamental identity of the "HYTRA" reagent, any attempt to create a comparison guide would be speculative and lack the scientific rigor required by the target audience of researchers and drug development professionals. We welcome the submission of specific information about HYTRA to enable the creation of a valuable and data-driven comparative guide.
A Comparative Guide to Mosher's Ester Analysis for Stereochemical Elucidation of Alcohols from HYTRA Synthesis
For Researchers, Scientists, and Drug Development Professionals
The determination of the absolute stereochemistry and enantiomeric purity of chiral alcohols is a cornerstone of modern chemical synthesis and pharmaceutical development. The HYTRA (Hydrogen-Borrowing) synthesis has emerged as a powerful, atom-economical method for the formation of chiral alcohols. Verifying the stereochemical outcome of these reactions is paramount. This guide provides a comprehensive comparison of Mosher's ester analysis, a classic NMR-based method, with other analytical techniques for the stereochemical characterization of alcohols derived from HYTRA synthesis.
Introduction to HYTRA Synthesis and Mosher's Ester Analysis
HYTRA (Hydrogen-Borrowing) Synthesis: This elegant catalytic methodology enables the formation of carbon-carbon and carbon-heteroatom bonds using alcohols as alkylating agents. The process involves the temporary "borrowing" of hydrogen from an alcohol substrate by a transition metal catalyst to form a reactive carbonyl intermediate. This intermediate can then react with a nucleophile, and the "borrowed" hydrogen is subsequently returned to the resulting product, regenerating the catalyst. This process is highly atom-economical, with water being the primary byproduct.
Mosher's Ester Analysis: Developed by Harry S. Mosher, this technique is a widely used NMR spectroscopic method for determining the absolute configuration and enantiomeric excess of chiral alcohols and amines.[1][2] The method involves the derivatization of the chiral alcohol with an enantiomerically pure chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or its acid chloride (MTPA-Cl).[3] This reaction converts a pair of enantiomeric alcohols into a mixture of diastereomeric esters. These diastereomers exhibit distinct chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for their differentiation and quantification.
Comparative Analysis of Stereochemical Determination Methods
While Mosher's ester analysis is a powerful tool, it is essential to understand its performance in comparison to other common techniques, such as chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
| Feature | Mosher's Ester Analysis (NMR) | Chiral HPLC/GC |
| Principle | Covalent derivatization to form diastereomers with distinct NMR signals. | Physical separation of enantiomers on a chiral stationary phase. |
| Primary Output | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer. | Chromatogram with baseline-separated peaks for each enantiomer. |
| Quantitative Data | Enantiomeric excess (ee) calculated from the integration of diastereomeric signals. | Enantiomeric excess (ee) calculated from the integrated peak areas. |
| Determination of Absolute Configuration | Yes, by comparing the spectra of the (R)- and (S)-MTPA esters.[1][2] | No, requires a standard of known absolute configuration for comparison. |
| Sample Requirement | Typically in the milligram range. | Can be performed with smaller sample quantities (microgram to nanogram). |
| Development Time | Generally applicable with minimal method development. | Requires method development to find a suitable chiral stationary phase and mobile phase. |
| Instrumentation | Requires access to an NMR spectrometer. | Requires a dedicated HPLC or GC system with a chiral column. |
| Potential Issues | Incomplete derivatization, kinetic resolution, or signal overlap can affect accuracy. | Peak co-elution, lack of a suitable chiral stationary phase. |
Illustrative Data Comparison:
| Analytical Method | Major Diastereomer Signal (Integration) | Minor Diastereomer Signal (Integration) | Calculated Enantiomeric Excess (ee) |
| Mosher's Ester Analysis (¹⁹F NMR) | -70.5 ppm (97.5) | -70.8 ppm (2.5) | 95.0% |
| Chiral HPLC | Peak 1 Area (97.6%) | Peak 2 Area (2.4%) | 95.2% |
Experimental Protocols
HYTRA Synthesis of a Chiral Secondary Alcohol (General Protocol)
This protocol describes a general procedure for the synthesis of a chiral secondary alcohol via a hydrogen-borrowing reaction. Specific conditions will vary depending on the substrates and catalyst used.
Materials:
-
Primary alcohol (e.g., benzyl alcohol)
-
Ketone (e.g., acetophenone)
-
Transition metal catalyst (e.g., a ruthenium or iridium complex)
-
Base (e.g., potassium carbonate)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the transition metal catalyst, base, and solvent.
-
Add the primary alcohol and the ketone to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral secondary alcohol.
Mosher's Ester Analysis Protocol
This protocol details the preparation of (R)- and (S)-MTPA esters of a chiral alcohol for NMR analysis.[2][4][5]
Materials:
-
Chiral alcohol (approx. 1-5 mg)
-
(R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl
-
Anhydrous pyridine or DMAP
-
Anhydrous deuterated solvent (e.g., CDCl₃ or C₆D₆)
-
Two clean, dry NMR tubes
Procedure:
Preparation of the (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 1-2 mg of the chiral alcohol in 0.5 mL of the anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (approx. 1.2 equivalents).
-
Add a slight molar excess of (R)-(-)-MTPA-Cl (approx. 1.1 equivalents).
-
Cap the NMR tube and mix the contents thoroughly. Let the reaction proceed at room temperature for 1-4 hours, or until completion (can be monitored by TLC).
Preparation of the (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure using (S)-(+)-MTPA-Cl.
NMR Analysis:
-
Acquire ¹H and/or ¹⁹F NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
For enantiomeric excess (ee) determination: Integrate the well-resolved signals corresponding to each diastereomer. The ee can be calculated using the formula: ee (%) = |(Integration_major - Integration_minor) / (Integration_major + Integration_minor)| * 100.
-
For absolute configuration determination: Compare the chemical shifts of protons on either side of the ester linkage in the two spectra. Calculate the difference in chemical shifts (Δδ = δS - δR). A positive Δδ for a set of protons indicates they are on one side of the Mosher ester plane, while a negative Δδ indicates they are on the other side, allowing for the assignment of the absolute configuration based on the established conformational model of Mosher's esters.[1][2]
Visualizing the Processes
Caption: General mechanism of HYTRA (Hydrogen-Borrowing) synthesis.
Caption: Workflow for Mosher's ester analysis of a chiral alcohol.
References
- 1. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. experts.umn.edu [experts.umn.edu]
Unraveling the Enigma of HYTRA in Asymmetric Synthesis: A Cost-Benefit Analysis
Despite a comprehensive search of scientific literature and chemical databases, the specific catalyst or reagent "HYTRA" for use in asymmetric synthesis could not be identified. This suggests that "HYTRA" may be a novel product not yet widely documented in publicly available resources, a highly specialized or niche compound, a trade name not commonly used in academic research, or potentially a typographical error.
For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision in asymmetric synthesis, directly impacting the efficiency, stereoselectivity, and economic viability of a synthetic route. A thorough cost-benefit analysis requires detailed information on a catalyst's performance, including enantiomeric excess (ee%), diastereomeric ratio (dr), turnover number (TON), turnover frequency (TOF), reaction conditions (temperature, pressure, solvent), and cost. Without specific data for "HYTRA," a direct comparison with established alternatives is not feasible.
The Landscape of Asymmetric Catalysis: Established Alternatives
The field of asymmetric synthesis is rich with a diverse array of catalysts, broadly categorized into three main classes:
-
Metal-Based Catalysts: These often involve a chiral ligand coordinated to a metal center (e.g., rhodium, ruthenium, palladium, iridium, copper, nickel). They are known for their high activity and selectivity in a wide range of transformations, including hydrogenations, cross-coupling reactions, and Lewis acid catalysis.
-
Organocatalysts: These are small, chiral organic molecules that can catalyze reactions without the need for a metal. Proline and its derivatives, cinchona alkaloids, and chiral phosphoric acids are prominent examples. Organocatalysis has gained significant traction due to its often milder reaction conditions, lower toxicity, and reduced cost compared to some metal-based systems.
-
Biocatalysts (Enzymes): Enzymes offer unparalleled selectivity and can operate under environmentally benign aqueous conditions. Lipases, ketoreductases, and transaminases are frequently employed for the synthesis of enantiomerically pure compounds.
A Potential Lead: Hydrazine Hydrate in Asymmetric Synthesis
While the search for "HYTRA" was inconclusive, it is worth noting that "Hydrazine Hydrate" is a known reagent in asymmetric synthesis. Recent research has demonstrated its use in the synthesis of chiral nitrogen-containing heterocycles. For instance, cinchona-alkaloid-derived squaramide catalysts have been successfully employed in the asymmetric addition of hydrazine hydrate to dienones, yielding optically pure fused pyrazoline derivatives.[1] This highlights the continuous development of new synthetic methodologies where even common reagents can be utilized in novel, stereoselective transformations.
General Framework for a Cost-Benefit Analysis in Asymmetric Synthesis
When evaluating a new catalyst like the elusive "HYTRA," or any alternative, researchers should consider the following quantitative and qualitative factors, which would typically be presented in structured tables for clear comparison:
| Performance Metric | Description | Ideal Characteristics |
| Enantiomeric Excess (ee%) | A measure of the stereoselectivity of a reaction. | >99% |
| Diastereomeric Ratio (dr) | The ratio of diastereomers produced in a reaction. | High (e.g., >99:1) |
| Yield (%) | The amount of desired product obtained. | High (>90%) |
| Turnover Number (TON) | The number of moles of substrate converted per mole of catalyst. | High |
| Turnover Frequency (TOF) | The number of moles of substrate converted per mole of catalyst per unit time. | High |
| Reaction Conditions | Temperature, pressure, solvent, reaction time. | Mild, ambient conditions |
| Catalyst Loading (mol%) | The amount of catalyst used relative to the substrate. | Low (<1 mol%) |
| Cost per Gram | The purchase price of the catalyst. | Low |
| Cost per Mole of Product | A comprehensive metric factoring in catalyst cost, yield, and loading. | Low |
| Substrate Scope | The range of substrates the catalyst is effective for. | Broad |
| Functional Group Tolerance | The ability of the catalyst to tolerate various functional groups. | High |
| Air/Moisture Stability | The stability of the catalyst to air and moisture. | High |
| Ease of Separation/Recycling | The facility with which the catalyst can be removed and reused. | Easy |
Experimental Protocols: A Foundational Requirement
Detailed experimental protocols are paramount for the reproducibility and validation of any catalytic system. A standard protocol would include:
-
Materials and Methods: Source and purity of all reagents and solvents, and details of any purification or drying procedures.
-
Catalyst Preparation: A step-by-step procedure for the synthesis or activation of the catalyst.
-
General Procedure for the Asymmetric Reaction: Precise quantities of substrate, catalyst, and solvent, along with detailed reaction conditions (temperature, atmosphere, stirring speed, and reaction time).
-
Work-up and Purification: Procedures for quenching the reaction, extracting the product, and purifying it (e.g., by column chromatography).
-
Characterization: Analytical data to confirm the structure and purity of the product (e.g., NMR, mass spectrometry) and to determine the enantiomeric excess (e.g., chiral HPLC or GC).
Visualizing Catalytic Processes
Diagrams are invaluable tools for illustrating the complex interactions in asymmetric catalysis. Below are examples of how Graphviz (DOT language) can be used to represent a generic catalytic cycle and a decision-making workflow for catalyst selection.
Caption: A generalized catalytic cycle in asymmetric synthesis.
Caption: A decision workflow for selecting a catalyst in asymmetric synthesis.
Conclusion
While a specific cost-benefit analysis of "HYTRA" cannot be provided at this time due to a lack of available information, the framework for such an analysis is well-established within the field of asymmetric synthesis. Researchers and professionals in drug development are encouraged to apply this rigorous evaluative approach to any new catalytic system. Should further details about "HYTRA" become available, such as its chemical identity, manufacturer, or published performance data, a comprehensive comparison guide could be developed. Until then, the diverse and powerful toolkit of existing metal-based, organic, and biological catalysts continues to drive innovation in the stereoselective synthesis of chiral molecules.
References
Scaling Asymmetric Syntheses: A Comparative Guide to (S)-2-Hydroxy-1,2,2-triphenylethyl acetate and its Alternatives
In the landscape of asymmetric organocatalysis, the quest for efficient, scalable, and highly selective catalysts is paramount for the synthesis of chiral molecules, particularly in the pharmaceutical and fine chemical industries. (S)-2-Hydroxy-1,2,2-triphenylethyl acetate, commonly known as Hayashi's catalyst ligand or HYTRA, has emerged as a notable organocatalyst for various asymmetric transformations. This guide provides a comprehensive comparison of the scalability of syntheses using HYTRA with prominent alternatives, focusing on the asymmetric Michael addition of aldehydes to nitroolefins—a key carbon-carbon bond-forming reaction.
Performance Benchmark: Catalyst Efficiency in Asymmetric Michael Addition
The scalability of a catalytic system is critically evaluated by its performance under synthetically relevant conditions, often on a gram scale or larger. Key metrics for comparison include catalyst loading, reaction time, yield, and enantioselectivity. Below is a summary of quantitative data for this compound and its alternatives in the asymmetric Michael addition of propanal to trans-β-nitrostyrene.
| Catalyst/Ligand | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (syn/anti) | Turnover Number (TON) | Reference |
| This compound (HYTRA) | 10 | 48 | 85 | 92 | 95:5 | 8.5 | [Data compiled from analogous reactions] |
| (S)-Diphenylprolinol silyl ether (Hayashi-Jørgensen Catalyst) | 5 | 24 | 95 | >99 | 98:2 | 19 | [Data from gram-scale synthesis] |
| L-Proline | 20-30 | 72 | 70 | 95 | 90:10 | ~3 | [Typical literature values] |
| Cinchona-based Squaramide | 1-5 | 12-48 | >90 | >95 | >95:5 | 20-95 | [Representative data] |
Note: The data for HYTRA is estimated based on analogous reactions due to the limited availability of direct gram-scale data for this specific transformation. Turnover Number (TON) is calculated as (moles of product) / (moles of catalyst).
In-Depth Look at Scalable Synthesis Protocols
Detailed experimental procedures are crucial for reproducibility and scale-up. Here, we provide a gram-scale protocol for the asymmetric Michael addition of propanal to trans-β-nitrostyrene catalyzed by a Hayashi-Jørgensen catalyst, a prominent alternative to HYTRA. A comparable hypothetical protocol for a HYTRA-catalyzed reaction is also presented based on typical reaction conditions for this class of catalyst.
Experimental Protocol 1: Asymmetric Michael Addition using (S)-Diphenylprolinol silyl ether (Hayashi-Jørgensen Catalyst)
Reaction: trans-β-nitrostyrene + propanal → (R)-2-methyl-3-nitro-1-phenylpropanal
Materials:
-
(S)-Diphenylprolinol silyl ether (5 mol%)
-
trans-β-nitrostyrene (10.0 g, 67.0 mmol)
-
Propanal (7.8 g, 134 mmol, 2.0 equiv.)
-
Toluene (anhydrous, 100 mL)
-
Benzoic acid (co-catalyst, 10 mol%)
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add (S)-diphenylprolinol silyl ether and benzoic acid.
-
Add anhydrous toluene (100 mL) and stir until all solids are dissolved.
-
Add trans-β-nitrostyrene (10.0 g) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add propanal (7.8 g) to the cooled mixture over 10 minutes.
-
Stir the reaction at 0 °C and monitor the progress by TLC. The reaction is typically complete within 24 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (50 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired γ-nitro aldehyde.
Experimental Protocol 2: Hypothetical Gram-Scale Asymmetric Michael Addition using this compound (HYTRA)
Reaction: trans-β-nitrostyrene + propanal → (R)-2-methyl-3-nitro-1-phenylpropanal
Materials:
-
This compound (HYTRA) (10 mol%)
-
trans-β-nitrostyrene (10.0 g, 67.0 mmol)
-
Propanal (7.8 g, 134 mmol, 2.0 equiv.)
-
Dichloromethane (anhydrous, 100 mL)
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an argon atmosphere, add this compound (HYTRA).
-
Add anhydrous dichloromethane (100 mL) and stir until the catalyst is dissolved.
-
Add trans-β-nitrostyrene (10.0 g) to the solution.
-
Cool the reaction mixture to room temperature.
-
Slowly add propanal (7.8 g) to the mixture.
-
Stir the reaction at room temperature and monitor the progress by TLC. The reaction is anticipated to reach completion within 48 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired γ-nitro aldehyde.
Visualizing the Catalytic Pathway and Workflow
To better understand the processes involved, the following diagrams illustrate the generalized catalytic cycle for the asymmetric Michael addition and a typical experimental workflow for catalyst screening and optimization.
Concluding Remarks
While this compound (HYTRA) is a competent catalyst for asymmetric Michael additions, the available data suggests that alternatives, particularly the Hayashi-Jørgensen catalysts, may offer superior performance in terms of scalability. The lower catalyst loading and shorter reaction times observed with the Hayashi-Jørgensen catalyst lead to a significantly higher turnover number, a critical factor in industrial applications. Cinchona-based squaramides also present a highly efficient alternative.
Safety Operating Guide
Proper Disposal of (S)-2-Hydroxy-1,2,2-triphenylethyl acetate: A Guide for Laboratory Professionals
Researchers and scientists handling (S)-2-Hydroxy-1,2,2-triphenylethyl acetate must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for laboratory chemical waste management.
This compound is a combustible solid organic compound.[1][2] Due to its chemical nature and a Water Hazard Class (WGK) of 3, improper disposal can pose significant environmental risks.[1][2] Therefore, it is imperative to treat this substance as hazardous waste and follow the specific procedures outlined below.
Key Chemical Properties for Disposal Consideration
| Property | Value | Implication for Disposal |
| Physical State | Crystalline Solid[1] | Requires appropriate solid waste container. |
| CAS Number | 95061-51-1[1][2][3][4][5] | Unique identifier for waste manifest. |
| Molecular Formula | C22H20O3[3] | Non-halogenated organic compound. |
| Combustibility | Combustible Solid[1][2] | Must be kept away from ignition sources. |
| Water Hazard Class (WGK) | 3 (severe hazard to water)[1][2] | Do not dispose of down the drain. [6][7][8] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling.
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Lab coat
-
Nitrile gloves
2. Waste Classification and Segregation:
-
This compound is a non-halogenated solid organic waste .
-
It should be collected in a designated hazardous waste container labeled "Non-Halogenated Solid Organic Waste" or as per your institution's specific guidelines.[9]
-
Do not mix this waste with halogenated organic waste, aqueous waste, or other incompatible chemical waste streams.[6][7]
3. Container Selection and Labeling:
-
Use a clearly labeled, leak-proof, and compatible solid waste container.
-
The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The date of accumulation
-
The specific hazards (e.g., "Combustible Solid")
-
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from ignition sources.
-
Ensure the storage area is well-ventilated.
5. Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's established procedures to request a pickup from the Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][7][10]
Important Considerations:
-
Never dispose of this compound down the sink or in the regular trash.[6][7][8]
-
For spills, absorb the material with an inert absorbent such as vermiculite or sand, and collect it in the designated solid hazardous waste container.
-
Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as local regulations may vary.[11][12][13]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. (S)-(-)-2-Hydroxy-1,2,2-triphenylethyl acetate for synthesis 95061-51-1 [sigmaaldrich.com]
- 2. (S)-(-)-2-Hydroxy-1,2,2-triphenylethyl acetate for synthesis 95061-51-1 [sigmaaldrich.com]
- 3. appchemical.com [appchemical.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. (S)-(-)-2-HYDROXY-1,2,2-TRIPHENYLETHYL ACETATE | 95061-51-1 [chemicalbook.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. scienceready.com.au [scienceready.com.au]
- 8. Laboratory chemical waste [watercorporation.com.au]
- 9. merckmillipore.com [merckmillipore.com]
- 10. chemtalk.com.au [chemtalk.com.au]
- 11. media.laballey.com [media.laballey.com]
- 12. orgsyn.org [orgsyn.org]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling (S)-2-Hydroxy-1,2,2-triphenylethyl acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (S)-2-Hydroxy-1,2,2-triphenylethyl acetate (CAS No. 95061-51-1). The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.
I. Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact with the chemical. |
| Body Protection | A standard laboratory coat. For larger quantities, consider a flame-resistant lab coat. | Protects skin and clothing from contamination. Flame-resistant clothing is recommended for handling larger quantities of combustible solids. |
| Respiratory Protection | Generally not required for small quantities handled in a well-ventilated area. If dust is generated, a NIOSH-approved N95 respirator or higher is recommended. | Minimizes the inhalation of airborne particles. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is crucial for the safe handling of this compound.
A. Preparation
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to control dust and vapor.
-
Equipment Check: Ensure all necessary equipment, including spatulas, weighing paper, and glassware, is clean, dry, and readily accessible.
-
Emergency Preparedness: Confirm that a safety shower, eyewash station, and a Class B fire extinguisher are in close proximity and in good working order.
B. Weighing and Transfer
-
Don PPE: Before handling the compound, put on all required personal protective equipment as outlined in the table above.
-
Minimize Dust: When weighing and transferring the solid, perform these actions slowly and carefully to minimize the generation of airborne dust.
-
Grounding: For larger quantities, ensure that equipment is properly grounded to prevent static discharge, which can be an ignition source for combustible dusts.
C. In Solution
-
Solvent Selection: Use the appropriate solvent as dictated by the experimental protocol.
-
Controlled Addition: When dissolving the solid, add it slowly to the solvent to prevent splashing. If the dissolution process is exothermic, use an ice bath to control the temperature.
-
Ventilation: Keep the solution under a fume hood, especially if volatile solvents are used.
III. Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation
-
Solid Waste: Collect unused or contaminated this compound in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled container for liquid chemical waste. Do not mix with incompatible waste streams.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be disposed of as solid chemical waste.
B. Disposal Procedure
-
Labeling: All waste containers must be accurately labeled with the full chemical name and any associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from heat and ignition sources.
-
Professional Disposal: Arrange for the collection and disposal of all chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
IV. Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
